Lithol Rubine BK
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H12CaN2O6S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
PZTQVMXMKVTIRC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Lithol Rubine BK: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Lithol Rubine BK, a synthetic azo dye. The following sections detail its chemical structure, physicochemical properties, and the established protocol for its synthesis, offering valuable information for its application in research and development.
Core Molecular and Physicochemical Data
This compound, systematically named Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate, is a prominent member of the azo dye class.[1][2] Its distinct red hue and properties have led to its use in various industrial applications. A summary of its key quantitative data is presented below for ease of reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₈H₁₂CaN₂O₆S | - |
| Molecular Weight | 424.44 | g/mol [1][3][4] |
| CAS Number | 5281-04-9 | -[1][3][4][5][6] |
| Appearance | Red powder | -[1][2][5] |
| Melting Point | 310 - 311 | °C[5] |
| Absorption Maximum (λmax) | ~442 | nm (in dimethylformamide)[1][2][5][6] |
| Density | 1.60 | g/cm³[7] |
| Heat Resistance | 180 (min) | °C[7] |
Solubility Profile
| Solvent | Solubility |
| Hot Water | Slightly soluble[1][2][5][6] |
| Cold Water | Insoluble[1][2][5][6] |
| Ethanol | Insoluble[1][2][5][6] |
Molecular Structure
The molecular architecture of this compound is characterized by an azo linkage (-N=N-) connecting a sulfonated toluene (B28343) derivative to a naphthoic acid moiety. The presence of the sulfonic acid and carboxylic acid groups facilitates the formation of a calcium salt, which is the common commercial form of this pigment.
Caption: Molecular components of this compound.
Experimental Protocol: Synthesis
The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two key stages: diazotization of an aromatic amine followed by coupling with a coupling agent.
Materials:
-
4-Amino-2-methylbenzenesulfonic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
3-Hydroxy-2-naphthoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Calcium chloride (CaCl₂)
-
Ice
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Detailed Methodology:
-
Diazotization: 4-Amino-2-methylbenzenesulfonic acid is dissolved in a dilute solution of hydrochloric acid. The solution is then cooled to a temperature between 0 and 5°C using an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the low temperature and stirring continuously. The reaction results in the formation of the corresponding diazonium salt.
-
Azo Coupling: In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium naphthoate salt. This solution is also cooled to 0-5°C. The previously prepared cold diazonium salt solution is then slowly added to the sodium naphthoate solution. The pH of the reaction mixture is maintained on the alkaline side to facilitate the coupling reaction.
-
Precipitation: Upon completion of the coupling reaction, the mixture is heated. An aqueous solution of calcium chloride is then added to the reaction mixture. This results in the precipitation of the calcium salt of the azo dye, which is this compound.[5]
-
Isolation and Purification: The precipitated this compound is isolated from the reaction mixture by filtration. The collected solid is then washed thoroughly with water to remove any unreacted starting materials and soluble byproducts. Finally, the purified pigment is dried to obtain the final product in the form of a red powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. E 180 (this compound) - Ataman Kimya [atamanchemicals.com]
- 3. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 4. This compound USP Reference Standard CAS 5281-04-9 Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Lithol_Rubine_BK [chemeurope.com]
- 7. Organic Pigment Red 57: 1 (this compound) General Use Type - Permanent Red and Pigment Red [dimacolor.en.made-in-china.com]
Synthesis Pathway for Lithol Rubine BK (C.I. Pigment Red 57:1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Lithol Rubine BK, also known as C.I. Pigment Red 57:1. The document details the chemical reactions, experimental protocols, and quantitative data associated with the production of this widely used azo pigment.
Introduction
This compound is a red monoazo pigment characterized by its bright, bluish-red shade and good lightfastness. It is extensively used in printing inks, plastics, paints, and cosmetics. The synthesis of this compound is a well-established industrial process involving a two-stage reaction: the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid. The resulting water-soluble dye is then converted into an insoluble pigment through a laking process with a calcium salt.
Synthesis Pathway Overview
The synthesis of this compound proceeds through three key stages:
-
Diazotization: 2-Amino-5-methylbenzenesulfonic acid (also known as 4-aminotoluene-3-sulfonic acid or 4B acid) is converted to its corresponding diazonium salt in the presence of sodium nitrite (B80452) and a strong mineral acid, typically hydrochloric acid, at low temperatures.[1]
-
Azo Coupling: The unstable diazonium salt is immediately reacted with 3-hydroxy-2-naphthoic acid (BONA or β-oxynaphthoic acid) in an alkaline solution to form a water-soluble azo dye.[2][3]
-
Laking (Precipitation): The water-soluble azo dye is converted into the insoluble calcium salt, this compound, by the addition of a soluble calcium salt, such as calcium chloride.[4][5] This process is also referred to as metallization or salt formation.
The overall chemical transformation is depicted in the following diagram:
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are a synthesis of procedures described in the patent literature and are intended for a laboratory-scale preparation.
Stage 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid
Materials:
-
2-Amino-5-methylbenzenesulfonic acid (4B Acid): 187.2 g (1 mol)
-
Sodium Hydroxide (B78521) (50% solution): 120 g (1.5 mol)
-
Hydrochloric Acid (36% solution): 283.9 g (2.8 mol)
-
Sodium Nitrite (30% aqueous solution): 236.9 g (1.03 mol)
-
Ice
-
Distilled water
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, add 187.2 g of 2-amino-5-methylbenzenesulfonic acid to a solution of 120 g of 50% sodium hydroxide in water. Stir until the acid is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 283.9 g of 36% hydrochloric acid while maintaining the temperature at 0°C. Stir for 5 minutes.
-
Add 236.9 g of a 30% aqueous sodium nitrite solution to the reaction mixture. The reaction is stirred for 35 minutes at a temperature below 5°C to form the diazonium salt suspension.[5]
Stage 2: Azo Coupling
Materials:
-
3-Hydroxy-2-naphthoic acid (2,3-acid): 178.8 g (0.95 mol)
-
Sodium Hydroxide (50% solution): 98.8 g (1.235 mol)
-
Distilled water
Procedure:
-
In a separate vessel, dissolve 178.8 g of 3-hydroxy-2-naphthoic acid in a solution of 98.8 g of 50% sodium hydroxide in water with stirring at 25°C. Continue stirring for 20 minutes.
-
Transfer the diazonium salt suspension from Stage 1 into the solution of 3-hydroxy-2-naphthoic acid.
-
The coupling reaction is carried out at a pH of 10.5-11 and a temperature of 0-5°C for 10-60 minutes.[3]
Stage 3: Laking and Isolation
Materials:
-
Calcium Chloride
-
Distilled water
Procedure:
-
To the reaction mixture from Stage 2, add a solution of calcium chloride.
-
The mixture is then heated to 60°C and maintained at a pH of 10.5 for 60 minutes to ensure complete reaction.[3]
-
The temperature is then raised to 85-90°C and held for 5-10 minutes.[3]
-
The precipitated pigment is collected by filtration, washed with water until free of soluble salts, and then dried and pulverized.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Reactant Quantities and Molar Ratios
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-5-methylbenzenesulfonic acid | 187.22 | 1.000 |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 1.000 - 1.006[6] |
| Sodium Nitrite | 69.00 | ~1.03 |
| Calcium Chloride | 110.98 | In excess |
Table 2: Reaction Conditions
| Stage | Parameter | Value |
| Diazotization | Temperature | 0 - 5 °C[5] |
| pH | < 2[5] | |
| Azo Coupling | Temperature | 0 - 5 °C[3] |
| pH | 10.5 - 11[3] | |
| Reaction Time | 10 - 60 min[3] | |
| Laking | Temperature | 60 °C, then 85-90 °C[3] |
| pH | 10.5[3] | |
| Reaction Time | 60 min at 60°C, 5-10 min at 85-90°C[3] |
Table 3: Product Specifications
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S[7] |
| Molecular Weight | 424.44 g/mol [8] |
| Appearance | Red powder[9] |
| Maximum Absorption (in DMF) | ~442 nm[9] |
| Purity (Total Colouring Matter) | ≥ 90% |
Logical Relationships and Workflows
The synthesis of this compound follows a precise logical workflow to ensure product quality and yield.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-defined process that requires careful control of reaction parameters such as temperature and pH to achieve high yield and purity. This technical guide provides a detailed framework for the laboratory-scale synthesis of this important pigment, intended to aid researchers and professionals in the fields of chemistry and materials science. The provided protocols and quantitative data serve as a valuable resource for the replication and optimization of this synthesis.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. CN101365756A - C.I. Pigment Red 57:1 and preparation method thereof - Google Patents [patents.google.com]
- 3. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]
- 4. EP1736513B1 - Dry c.i. pigment red 57:1, dry pigment composition and method for producing them - Google Patents [patents.google.com]
- 5. A kind of preparation method of pigment red 57:1 - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7708824B2 - C. I. pigment red 57:1 and production process thereof - Google Patents [patents.google.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
Lithol Rubine BK CAS number 5281-04-9 identification
An In-depth Technical Guide to Lithol Rubine BK (CAS Number: 5281-04-9)
This technical guide provides a comprehensive overview of this compound, a synthetic azo dye with the CAS number 5281-04-9. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document details its chemical and physical properties, synthesis, analytical characterization, and toxicological profile, presenting quantitative data in structured tables and providing detailed experimental protocols.
Chemical Identification and Properties
This compound, also known as Pigment Red 57:1 or E180 in the context of food additives, is a reddish synthetic azo dye.[1][2] It is commonly supplied as a calcium salt.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5281-04-9 |
| EC Number | 226-109-5 |
| IUPAC Name | Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate[2] |
| Synonyms | Pigment Red 57:1, C.I. 15850:1, D&C Red No. 7, Brilliant Carmine 6B, E180[2][3] |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S[2] |
| Molecular Weight | 424.44 g/mol [2] |
| InChI Key | PZTQVMXMKVTIRC-RZLHGTIFSA-L[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Red powder | [2] |
| Solubility | Slightly soluble in hot water; Insoluble in cold water and ethanol | [2] |
| Melting Point | >360 °C | |
| λmax | ~442 nm (in Dimethylformamide) | [1][2][4] |
| Behavior in Acid | Brown-red precipitate in hydrochloric acid | [4] |
| Behavior in Base | Brown in sodium hydroxide (B78521) | [4] |
Synthesis
The synthesis of this compound is achieved through an azo coupling reaction.[2][5] This process involves the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid), which is then coupled with 3-hydroxy-2-naphthoic acid (BONA or BON acid).[5][6] The resulting soluble dye is then converted to its insoluble calcium salt.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles for azo coupling reactions.
Materials:
-
2-amino-5-methylbenzenesulfonic acid (4B acid)
-
3-hydroxy-2-naphthoic acid (BONA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Ice
Procedure:
-
Diazotization of 4B Acid:
-
Dissolve a specific molar equivalent of 4B acid in a dilute sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite with constant stirring.
-
Add hydrochloric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the BONA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium hydroxide solution.[7] The coupling reaction results in the formation of a soluble sodium salt of the dye.
-
-
Laking (Precipitation of Calcium Salt):
-
To the solution of the sodium salt of the dye, add a solution of calcium chloride.[5]
-
Stir the mixture to allow for the complete precipitation of the insoluble calcium salt of this compound.
-
-
Isolation and Purification:
-
Filter the precipitated pigment.
-
Wash the filter cake with water to remove any soluble impurities.
-
Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The dried pigment can be ground to a fine powder.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-2-sulfophenyl)azo)-, calcium salt (1:1) | C18H12CaN2O6S | CID 135423095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. journal.kci.go.kr [journal.kci.go.kr]
- 6. Pigment Red 57: 1 - Lithol Rubine [colorbloomdyes.com]
- 7. DD298256A5 - PROCESS FOR THE PREPARATION OF C.I. PIGMENT RED 57: 1 - Google Patents [patents.google.com]
Spectroscopic Profile of Lithol Rubine BK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lithol Rubine BK (C.I. Pigment Red 57:1), a widely used synthetic azo dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for these analyses. This information is crucial for quality control, material identification, and research applications involving this pigment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound is primarily used to determine its maximum absorption wavelength (λmax), which is a key identifier.
Data Presentation
| Parameter | Value | Solvent |
| λmax | ~442 nm | Dimethylformamide (DMF) |
Table 1: UV-Vis Spectroscopic Data for this compound.
Experimental Protocol
Objective: To determine the maximum absorption wavelength (λmax) of this compound in the UV-Vis region.
Materials and Equipment:
-
This compound sample
-
Dimethylformamide (DMF), spectroscopic grade
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the pigment and dissolving it in a known volume of DMF. Due to its slight solubility, sonication may be required to achieve complete dissolution. Serial dilutions are then performed to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
Instrument Setup: The spectrophotometer is powered on and allowed to stabilize. A baseline correction is performed using a cuvette filled with the solvent (DMF) to zero the absorbance across the desired wavelength range.
-
Measurement: The cuvette containing the this compound solution is placed in the sample holder of the spectrophotometer. The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 600 nm.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecular structure of this compound.
Data Presentation
While a full experimental spectrum is proprietary to spectral databases, the following table lists the expected characteristic absorption bands for the key functional groups in this compound based on its structure as an azo dye.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | O-H (Carboxylic acid & Phenol) | Stretching (broad) |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 2950 - 2850 | C-H (Methyl) | Stretching |
| 1700 - 1680 | C=O (Carboxylic acid) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1450 | N=N (Azo) | Stretching |
| 1200 - 1000 | S=O (Sulfonate) | Stretching |
Table 2: Characteristic Infrared Absorption Bands for this compound.
Experimental Protocol
Objective: To obtain the infrared spectrum of this compound for functional group identification.
Materials and Equipment:
-
This compound sample (dry)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): A small amount of the dry this compound sample (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine, homogenous powder. This mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Instrument Setup: The FTIR spectrometer is powered on and a background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.
-
Measurement: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is challenging due to its poor solubility in common deuterated solvents. As such, specific, publicly available NMR data with peak assignments is scarce. The information below provides a general overview and protocol.
Data Presentation
Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of a soluble derivative or isotopically labeled this compound.
Materials and Equipment:
-
This compound sample (or a more soluble salt form)
-
Deuterated solvent in which the sample shows some solubility (e.g., DMSO-d₆, DMF-d₇)
-
NMR tubes (5 mm diameter)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: An appropriate amount of the sample is dissolved in the chosen deuterated solvent directly in the NMR tube to achieve a sufficient concentration for detection. Complete dissolution is critical, and sonication or gentle heating may be necessary. The solution should be filtered if any particulate matter is present.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Measurement: Standard ¹H and ¹³C NMR pulse sequences are used to acquire the spectra. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and identification of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Spectrophotometric Properties of Lithol Rubine BK: A Technical Guide
This technical guide provides an in-depth overview of the spectrophotometric properties of Lithol Rubine BK, a synthetic azo dye. The focus is on its absorption maximum (λmax) and the methodology for determining its molar absorptivity (ε). This document is intended for researchers, scientists, and professionals in drug development who utilize chromophoric compounds in their work.
Spectrophotometric Data
The quantitative spectrophotometric data for this compound is summarized in the table below. It is important to note that the molar absorptivity is not a readily published value and must be determined experimentally.
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | ~ 442 nm | Dimethylformamide (DMF) |
| Molar Absorptivity (ε) | Not available | To be determined experimentally |
Table 1: Spectrophotometric Properties of this compound. The absorption maximum is the wavelength at which a substance has its strongest photon absorption.[1][2][3][4]
Experimental Protocol for Determination of Molar Absorptivity
The molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using UV-Visible (UV-Vis) spectroscopy by applying the Beer-Lambert law.
Objective: To determine the molar absorptivity (ε) of this compound in dimethylformamide (DMF) at its absorption maximum (λmax).
Materials and Equipment:
-
This compound powder (analytical grade)
-
Dimethylformamide (DMF), spectroscopy grade
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (e.g., 1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of DMF in a volumetric flask to prepare a stock solution of a specific molar concentration. The molecular weight of this compound (C18H12CaN2O6S) is approximately 424.44 g/mol .[1]
-
-
Preparation of Serial Dilutions:
-
Perform a series of dilutions from the stock solution using DMF to obtain a range of solutions with known, decreasing concentrations. It is recommended to prepare at least five different concentrations.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 442 nm in DMF.[1][2][3][4]
-
Fill a quartz cuvette with the solvent (DMF) to be used as a blank. Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Absorbance Measurements:
-
Starting with the least concentrated solution, rinse the cuvette with a small amount of the solution to be measured.
-
Fill the cuvette with the solution and measure its absorbance at 442 nm.
-
Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.
-
According to the Beer-Lambert law, A = εbc, where 'b' is the path length of the cuvette (typically 1 cm).[5]
-
The plot should yield a straight line passing through the origin.
-
Perform a linear regression on the data points. The slope of this line will be equal to the molar absorptivity (ε) multiplied by the path length (b).
-
Calculate ε by dividing the slope of the line by the path length of the cuvette (ε = slope / b). The units for molar absorptivity are typically L·mol⁻¹·cm⁻¹.
-
Workflow for Molar Absorptivity Determination
The following diagram illustrates the experimental workflow for determining the molar absorptivity of this compound.
References
Solubility of Lithol Rubine BK in water and organic solvents
An In-depth Technical Guide to the Solubility of Lithol Rubine BK
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and coloring agents is paramount. This compound (Pigment Red 57:1), a widely used synthetic azo dye, is no exception. This technical guide provides a detailed overview of the solubility of this compound in aqueous and organic media, complete with experimental protocols and a visual representation of the solubility testing workflow.
Chemical Identity
-
IUPAC Name: Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2-carboxylate
-
CAS Number: 5281-04-9[1]
-
Molecular Formula: C₁₈H₁₂CaN₂O₆S[1]
-
Molecular Weight: 424.44 g/mol [1]
Solubility Profile
The solubility of this compound is a critical parameter influencing its application in various formulations. While it is generally characterized by low solubility in many common solvents, its behavior in different media varies.
Aqueous Solubility
This compound is sparingly soluble in water. Its solubility is temperature-dependent, showing a slight increase in hot water compared to cold water.[1][2][3][4]
Organic Solvent Solubility
The pigment is generally insoluble in ethanol.[1][2][3][4] However, it exhibits solubility in dimethylformamide (DMF), where its absorption maximum is approximately 442 nm.[1][2][3][4]
Behavior in Acidic and Alkaline Solutions
This compound is soluble in hydrochloric acid.[2] In concentrated sulfuric acid, it dissolves to form a magenta solution, which turns to a titian (reddish-yellow) color upon dilution.[2] When treated with a sodium hydroxide (B78521) solution, it forms a brown precipitate.[5]
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited in publicly available literature. However, the following value for water solubility has been reported:
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 8.9 mg/L[6] |
Note: Further experimental determination is recommended to obtain precise solubility data in various organic solvents under specific conditions.
Standardized Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of chemical substances in water is outlined in the OECD Guideline 105. This protocol can be adapted to determine the solubility of this compound.
Principle of the Method
The method involves preparing a saturated solution of the substance in a specific solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, dimethylformamide)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a suitable vessel.
-
Place the vessel in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained within ±0.5°C.
-
-
Phase Separation:
-
After reaching equilibrium, allow the suspension to settle.
-
Separate the solid phase from the liquid phase by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
-
Analysis of the Saturated Solution:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical instrument. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax (around 442 nm in DMF) and using a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, a key parameter for its effective use in research and development. The provided data and experimental protocol offer a solid foundation for scientists and professionals working with this pigment. It is important to note that while qualitative solubility information is readily available, further experimental work is necessary to establish a complete quantitative solubility profile in a wider range of organic solvents.
References
Lithol Rubine BK: A Technical Guide to Toxicological and Safety Data in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological and safety data for Lithol Rubine BK (CAS No. 5281-04-9), a reddish synthetic azo dye. This document is intended to be a key resource for laboratory personnel, researchers, and professionals in drug development who handle this substance. The information is presented to ensure safe handling, storage, and disposal, and to provide a clear understanding of its toxicological profile.
Toxicological Data Summary
The toxicological profile of this compound has been evaluated in various studies. The quantitative data from these studies are summarized below for easy reference and comparison.
Acute Toxicity
This compound exhibits low acute oral toxicity.
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >5 g/kg bw | [1] |
| Rat | Oral | LD50 | 9.8 g/kg bw | [1] |
| Dog | Oral | LD50 | >2 g/kg bw |
Repeated Dose Toxicity
Repeated oral administration of this compound has been shown to cause kidney damage in rats.[1]
| Species | Route | Duration | NOAEL (Male) | NOAEL (Female) | Effects Observed at Higher Doses | Reference |
| Rat | Oral | 28 days | 100 mg/kg bw/day | 300 mg/kg bw/day | Kidney damage | [1] |
| Rat | Oral | 90 days | 150 mg/kg bw/day | 150 mg/kg bw/day | Decreased body weight gain |
Genetic Toxicity
This compound has not been found to be mutagenic in bacterial reverse mutation assays (Ames test).[2]
Carcinogenicity
In a limited dermal study in mice, there was no evidence of carcinogenicity.[2]
Reproductive and Developmental Toxicity
Studies on pregnant rats and rabbits showed no adverse fetal effects.[2] However, a limited three-generation oral rat study indicated a decrease in fertility in the second generation.[2]
| Species | Study Type | Dosage | Findings | Reference |
| Rat | Three-generation study | Not specified | Decreased fertility in the F2 generation | [2] |
| Rat, Rabbit | Developmental toxicity | Not specified | No adverse foetal effects | [2] |
Skin Irritation and Sensitization
This compound produced little irritation when tested on the skin of humans and rabbits and did not induce skin sensitization in humans.[2]
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not fully available in the public domain. However, some studies mention adherence to established guidelines, such as the OECD Test Guideline 422 for the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test.
A general description of the OECD 422 guideline includes:
-
Test Animals: Typically rats.
-
Administration: The test substance is administered orally to male and female rats for a set period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations: Includes monitoring of clinical signs, body weight, food consumption, mating performance, fertility, and pup viability and growth.
-
Pathology: Gross and microscopic examination of various organs from the parent animals and offspring.
Safety and Handling in a Laboratory Setting
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator for dusts should be used.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation exposure.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spills and Disposal
In case of a spill, avoid generating dust. Sweep up the spilled material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
Laboratory Safety Workflow for Handling this compound
Caption: General laboratory safety workflow for handling chemical substances.
GHS Hazard Relationship for this compound
Note: The GHS classification for this compound is not harmonized and may vary between suppliers. The following diagram represents a potential classification based on available data indicating a potential for skin sensitization.
References
Potential Research Applications of Synthetic Azo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a versatile class of organic compounds with a wide range of applications in biomedical research. Beyond their traditional use as colorants, these molecules are increasingly being explored for their potential in drug delivery, as advanced imaging agents, in the development of sensitive diagnostics, and as photosensitizers in photodynamic therapy (PDT). Their utility stems from their unique physicochemical properties, including their vibrant colors, electrochemical activity, and the ability to undergo chemical transformations in specific biological environments. This technical guide provides an in-depth overview of the core research applications of synthetic azo dyes, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Core Research Applications
Drug Delivery Systems
Azo dyes can be incorporated into drug delivery systems as targeting moieties or as triggers for drug release. The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the hypoxic microenvironment of solid tumors and in the colon. This targeted cleavage allows for site-specific drug release, minimizing off-target effects.
Imaging Agents
The chromophoric nature of azo dyes makes them suitable for various imaging applications. Furthermore, "smart" azo dye-based probes can be designed to be activatable, where their fluorescence is quenched in their native state and restored upon cleavage of the azo bond in a specific biological environment, such as a hypoxic tumor. This "off-on" switching mechanism provides a high signal-to-noise ratio for targeted imaging.
Diagnostics and Biosensors
Azo dyes are employed as chromogenic or fluorogenic reporters in biosensors for the detection of various analytes. The interaction of the azo dye with the target analyte can lead to a measurable change in its absorption or fluorescence properties. These sensors can be designed to detect metal ions, pH changes, and specific biomolecules.
Photodynamic Therapy (PDT)
In PDT, a photosensitizer is administered and accumulates in the target tissue, typically a tumor. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce cell death. Azo dyes are being investigated as a novel class of photosensitizers due to their strong absorption in the visible and near-infrared regions and their ability to generate ROS upon photoexcitation.
Quantitative Data
To facilitate the comparison of different synthetic azo dyes for various research applications, the following tables summarize key quantitative data from the literature.
Table 1: Photophysical Properties of Selected Azo Dye Photosensitizers
| Azo Dye | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| ACC1 | 565 | 1.6 x 10⁴ | - | - | [1] |
| ACC2 | 586 | 2.7 x 10⁴ | - | - | [1] |
| Disperse Red 19 | 495 | - | - | - |
Note: Data for quantum yields are often not reported or are measured under different conditions, making direct comparison challenging.
Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes Against Cancer Cell Lines
| Azo Dye | Cancer Cell Line | IC50 (µM) | Incubation Time (days) | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 26.47 | 3 | [2][3] |
| Methyl Orange | Glioblastoma (GB1B) | 13.88 | 7 | [2][3] |
| Sudan I | Glioblastoma (GB1B) | 12.48 | 7 | [2] |
| Compound 4d | Breast (MCF-7) | 3.30 (µg/mL) | - | [4] |
| Compound 4j | Lung (A549) | 4.40 (µg/mL) | - | [4] |
| Thiazolyl azo ligand | Lung (A549) | 68.51 (µg/mL) | - | [5] |
| Cu(II)-complex | Lung (A549) | 64.20 (µg/mL) | - | [5] |
Experimental Protocols
General Synthesis of Azo Dyes via Diazotization and Coupling
This protocol describes a general method for the synthesis of azo dyes, which is a cornerstone for creating novel compounds for various research applications.[6][7]
Materials:
-
Primary aromatic amine
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling agent (e.g., a phenol (B47542) or an aniline (B41778) derivative)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Deionized water
-
Stir plate and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization: a. Dissolve the primary aromatic amine in a solution of concentrated HCl and water. Cool the mixture in an ice bath to 0-5 °C. b. In a separate beaker, dissolve sodium nitrite in cold deionized water. c. Slowly add the sodium nitrite solution to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
Coupling: a. In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Isolation and Purification: a. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction. b. Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. c. Wash the solid with cold deionized water to remove any unreacted starting materials and salts. d. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye. e. Dry the purified product in a desiccator.
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds like azo dyes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Azo dye compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: a. Prepare a series of dilutions of the azo dye in complete culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the azo dye solution to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the dye) and a negative control (untreated cells). c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Hypoxia Imaging Workflow
This workflow outlines the general steps for using an activatable azo dye-based probe for in vivo imaging of hypoxic tumors in a mouse model.[7][8]
Materials:
-
Tumor-bearing mouse model
-
Azo dye-based hypoxia imaging probe
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for probe injection
Procedure:
-
Probe Administration: a. Prepare a sterile solution of the azo dye probe in a suitable vehicle. b. Administer the probe to the tumor-bearing mouse via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and route will depend on the specific probe being used.[8]
-
In Vivo Imaging: a. At predetermined time points after probe administration, anesthetize the mouse. b. Place the anesthetized mouse in the in vivo imaging system. c. Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe. It is crucial to also acquire a pre-injection (baseline) image for background subtraction.[8]
-
Image Analysis: a. Analyze the acquired images to quantify the fluorescence intensity in the tumor region of interest (ROI) and in a control, normoxic tissue (e.g., muscle). b. Calculate the signal-to-background ratio to assess the specific activation of the probe in the hypoxic tumor.[8]
-
Ex Vivo Validation (Optional): a. After the final imaging session, euthanize the mouse and excise the tumor and other organs of interest. b. Image the excised tissues to confirm the localization of the fluorescent signal. c. Tissues can be further processed for histological analysis and co-stained with a known hypoxia marker (e.g., pimonidazole) to validate the probe's specificity.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by azo dyes and a typical experimental workflow.
Caption: A typical experimental workflow for the development and evaluation of synthetic azo dyes for biomedical applications.
Caption: A simplified representation of the MAPK signaling pathway, indicating a potential point of inhibition by azo dye metabolites.
Caption: A simplified representation of the PI3K-Akt signaling pathway, highlighting a potential point of intervention by azo dye metabolites.
Conclusion
Synthetic azo dyes offer a rich and largely untapped resource for the development of novel tools and therapeutics in biomedical research. Their tunable chemical structures and responsiveness to specific biological cues make them highly attractive for a range of applications, from targeted drug delivery to advanced molecular imaging. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers looking to explore the potential of these versatile compounds in their own work. Further research into the specific molecular interactions of azo dyes with biological systems will undoubtedly unlock even more exciting applications in the future.
References
- 1. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chromophoric Mechanism of Lithol Rubine BK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chromophoric properties of Lithol Rubine BK, a widely used synthetic azo dye. The document details the underlying electronic mechanisms responsible for its distinct reddish color, outlines experimental protocols for its characterization, and presents key data in a structured format.
Introduction to this compound as a Chromophore
This compound, also known as Pigment Red 57:1, is a monoazo dye characterized by the presence of an azo group (-N=N-) which acts as the primary chromophore.[1] This functional group, in conjugation with aromatic rings, is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving the molecule its characteristic color. The perceived color of this compound is magenta or a bluish-red, which arises from its strong absorption of green-yellow light. The molecule's extended π-system, facilitated by the phenyl and naphthyl rings, is crucial for its function as a chromophore.
Chemical Structure and Physicochemical Properties
This compound is typically supplied as a calcium salt.[2][3][4][5][6] The presence of sulfonic acid and carboxylic acid groups enhances its polarity, although it remains only slightly soluble in hot water and is insoluble in cold water and ethanol.[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S | [5] |
| Molar Mass | 424.44 g/mol | [5] |
| Appearance | Red powder | [2][3][4][5][6] |
| λmax in DMF | ~442 nm | [2][3][4][5][6] |
| Solubility | Slightly soluble in hot water, insoluble in cold water and ethanol | [2][3][4][5][6] |
Below is a diagram illustrating the chemical structure of this compound.
References
Technical Guide: Purity Specifications for Analytical Grade Lithol Rubine BK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for analytical grade Lithol Rubine BK (C.I. Pigment Red 57:1, CAS 5281-04-9). It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of experimental workflows. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound used in their work.
Purity Specifications
Analytical grade this compound is expected to meet stringent purity requirements. The specifications can vary slightly between different suppliers and regulatory bodies. The following table summarizes the key purity specifications from prominent sources.
| Parameter | Specification | Source |
| Assay (Total Colouring Matter) | ≥ 95.0% (by HPLC) | Sigma-Aldrich (Analytical Standard)[1][2][3] |
| ≥ 90% | JECFA[4] | |
| Subsidiary Colouring Matters | Not more than 0.5% | JECFA[4] |
| Organic compounds other than colouring matters: | ||
| 2-Amino-5-methylbenzenesulfonic acid, calcium salt | Not more than 0.2% | JECFA[4] |
| 3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt | Not more than 0.4% | JECFA[4] |
| Unsulfonated primary aromatic amines | Not more than 0.01% (calculated as aniline) | JECFA[4] |
| Loss on Drying at 135°C | Not more than 10% (together with chloride and sulfate (B86663) calculated as calcium salts) | JECFA[4] |
| Lead (Pb) | Not more than 2 mg/kg | JECFA[4] |
Experimental Protocols
Detailed methodologies for the determination of purity and impurities are crucial for the quality control of analytical grade this compound. The following sections provide protocols for key analytical techniques.
Determination of Total Colouring Matter by Titrimetry
This method, based on a titanous chloride titration, is a classic approach for the assay of azo dyes.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 500-mL Erlenmeyer flask.
-
Digestion: Add 5 mL of sulfuric acid and mix well. Then, add 100 mL of ethanol (B145695) and shake thoroughly.
-
Complexation: Heat the mixture on a water bath. Prepare a solution by dissolving 20 g of sodium hydrogen tartrate in 100 mL of boiling water and mix it with 20 mL of 30% sodium hydroxide (B78521) solution. Add this solution to the flask, shaking vigorously.
-
Titration: Titrate the hot solution with 0.1 N titanous chloride solution. The endpoint is indicated by a color change from red to a persistent yellow or orange.
-
Calculation: Each mL of 0.1 N titanous chloride is equivalent to 10.61 mg of C₁₈H₁₂CaN₂O₆S.[4]
Experimental Workflow:
Spectrophotometric Determination of Subsidiary Colouring Matters
This method is used to quantify colored impurities that are structurally related to this compound.
Methodology:
-
Sample Preparation: Gently boil 0.10 g of the sample with 100 mL of glacial acetic acid and 75 mL of 8 N hydrochloric acid until the color has dissolved.
-
Extraction: Cool the solution and transfer it to a 1000 mL separatory funnel. Extract the acidic solution with 150 mL of ether. Separate the layers by adding about 150 mL of water. Transfer the lower aqueous layer to a second funnel and extract with another 100 mL of ether.
-
Washing: Combine the ether extracts and wash with 100 mL portions of water until the washings are colorless, and then wash twice more.
-
Isolation of Subsidiary Colours: Remove the subsidiary color from the ether layer by extraction with 20 mL portions of 2% sodium hydroxide solution.
-
Measurement: Warm the sodium hydroxide extract to expel the ether. Determine the concentration of the subsidiary color spectrophotometrically at 505 nm.
-
Standard: 3-Hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid has an absorptivity of 0.032 L mg⁻¹ cm⁻¹ at 505 nm.[4]
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Disclaimer: This is an example method and requires validation for its intended use.
Methodology:
-
Instrumentation: A standard HPLC system with a PDA or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Acetonitrile
-
Solvent B: Water with an ion-pairing agent or buffer (e.g., 0.02 M ammonium (B1175870) acetate, adjusted to a specific pH).
-
-
Gradient Program (Example):
-
0-2 min: 10% A
-
2-15 min: Linear gradient to 90% A
-
15-20 min: 90% A
-
20-22 min: Linear gradient to 10% A
-
22-25 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm for this compound. A photodiode array detector can be used to monitor multiple wavelengths and identify impurities.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dimethylformamide or a mixture of methanol (B129727) and water) to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: The percentage purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard for external calibration.
Experimental Workflow:
Common Impurities
The manufacturing process of this compound can result in the presence of several impurities. These include:
-
Subsidiary Colouring Matters: Isomers and other closely related azo dyes formed during the synthesis.
-
Starting Materials and Intermediates: Unreacted 2-amino-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.[4][5][6]
-
Inorganic Salts: Calcium chloride and/or calcium sulfate may be present from the manufacturing and precipitation process.[4]
-
Unsulfonated Primary Aromatic Amines: These are a class of impurities that are often monitored in azo dyes due to potential toxicological concerns.
A thorough understanding and control of these impurities are essential for applications in sensitive fields such as drug development and scientific research.
References
- 1. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound, 95% (HPLC), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 4. fao.org [fao.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Physical Characteristics of Lithol Rubine BK Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Lithol Rubine BK powder (C.I. Pigment Red 57:1). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organic pigment for formulation and analytical purposes. This document outlines key physical properties, details the experimental protocols for their determination, and illustrates relevant processes through diagrams.
General and Chemical Properties
This compound is a synthetic red azo dye, widely used as a pigment in various industries.[1][2] It is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[1][3] Its vibrant magenta hue and good fastness properties make it a common choice for printing inks, plastics, and coatings.[1][2]
| Property | Value |
| Common Name | This compound |
| C.I. Name | Pigment Red 57:1 |
| CAS Number | 5281-04-9 |
| EC Number | 226-109-5 |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S |
| Molecular Weight | 424.44 g/mol [2] |
| Appearance | Red powder[1][2] |
Physical and Optical Properties
The physical and optical characteristics of this compound powder are critical for its performance in various applications. These properties are summarized in the table below.
| Property | Value |
| Melting Point | >360 °C |
| Density | 1.42 - 1.80 g/cm³ |
| Oil Absorption | 30 - 50 g/100g |
| Particle Size | 0.04 - 0.3 µm |
| Specific Surface Area | 21 - 105 m²/g |
| pH of Aqueous Suspension | 6.0 - 9.0 |
Solubility Profile
| Solvent | Solubility |
| Cold Water | Insoluble[1][2] |
| Hot Water | Slightly soluble[1][2] |
| Ethanol | Insoluble[1][2] |
| Dimethylformamide | Soluble (absorption maximum at ~442 nm)[1][2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving a diazotization reaction followed by an azo coupling and subsequent laking (salt formation).[1][3]
Caption: A simplified workflow of the synthesis of this compound.
The process begins with the diazotization of 4-aminotoluene-3-sulfonic acid (4B acid) with sodium nitrite in the presence of hydrochloric acid at a low temperature to form a diazonium salt.[3] This intermediate is then coupled with 3-hydroxy-2-naphthoic acid (BONA).[3] The resulting azo pigment is then converted to its calcium salt through the addition of calcium chloride, a process known as laking, which precipitates the insoluble pigment.[3] The final product is then filtered, washed to remove impurities, dried, and milled to the desired particle size.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound powder.
Determination of Oil Absorption (ASTM D281)
Objective: To determine the quantity of linseed oil required to form a stiff, putty-like paste with a unit weight of the pigment.
Apparatus:
-
Spatula (steel, with a blade of specified dimensions)
-
Analytical balance
-
Burette for dispensing linseed oil
-
Glass slab or other non-absorbent surface
Procedure:
-
Weigh a sample of this compound powder (typically 1-10 g) to an accuracy of 0.01 g and place it on the glass slab.
-
Add raw linseed oil dropwise from the burette to the pigment.
-
After the addition of each drop, thoroughly incorporate the oil into the pigment by rubbing with the spatula.
-
Continue adding oil until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be cleanly lifted from the slab with the spatula.
-
Record the volume of oil used.
-
The oil absorption is calculated as the grams of oil required per 100 grams of pigment.
Lightfastness Testing (ASTM D4303)
Objective: To evaluate the resistance of the pigment to color change upon exposure to light.
Apparatus:
-
Xenon-arc lightfastness apparatus
-
Spectrocolorimeter
Procedure:
-
Prepare a dispersion of this compound in a suitable binder (e.g., acrylic emulsion).
-
Apply a uniform film of the dispersion onto a substrate (e.g., paper or a sealed panel).
-
Measure the initial color of the specimen using a spectrocolorimeter according to ASTM D2244.
-
Expose the specimen in a xenon-arc apparatus, which simulates the spectral distribution of natural sunlight.[4][5] The exposure conditions (e.g., irradiance, temperature, humidity) should be controlled as specified in the standard.[4]
-
At predetermined intervals, remove the specimen and measure the color change (ΔE*) relative to an unexposed portion of the same specimen.
-
The lightfastness is rated based on the total exposure required to produce a specified amount of color change.
Particle Size Analysis (ISO 13320 - Laser Diffraction)
Objective: To determine the particle size distribution of the pigment powder.
Apparatus:
-
Laser diffraction particle size analyzer
-
Liquid dispersion unit
Procedure:
-
Select a suitable dispersant in which this compound is insoluble and does not agglomerate (e.g., deionized water with a surfactant).
-
Prepare a suspension of the pigment powder in the dispersant and sonicate if necessary to break up any agglomerates.
-
Introduce the suspension into the liquid dispersion unit of the laser diffraction instrument.
-
The instrument directs a laser beam through the suspension. The light scattered by the particles is measured by a series of detectors at different angles.
-
The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.
-
The results are typically reported as a volume-based distribution, including values such as D10, D50 (median particle size), and D90.
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the consistency and performance of this compound powder. The following diagram illustrates a typical QC workflow.
Caption: A typical quality control workflow for organic pigments like this compound.
The QC process begins with the inspection of raw materials to ensure they meet purity and identity specifications.[6][7] During production, key parameters such as temperature, pressure, and pH are monitored.[6] The intermediate and final products undergo a series of tests to evaluate their physical and chemical properties, including color strength, particle size, fastness properties, and purity.[6][7] Only batches that meet all specifications are released and accompanied by a Certificate of Analysis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]
- 4. micomlab.com [micomlab.com]
- 5. Maintenance Mode | ASTM [astm.org]
- 6. tkechemical.com [tkechemical.com]
- 7. nbupbright.com [nbupbright.com]
Methodological & Application
Lithol Rubine BK protocol for staining microscopic specimens
For researchers, scientists, and professionals in drug development, the precise visualization of cellular and tissue components is paramount. While a vast array of staining protocols exists, inquiries regarding a "Lithol Rubine BK protocol for staining microscopic specimens" have revealed that this substance is not utilized in this application. Extensive searches of scientific literature and technical documentation indicate that this compound is a synthetic azo dye primarily employed as a pigment in manufacturing plastics, paints, and printing inks, as well as a food additive (E180) for coloring cheese rinds.[1][2][3][4] There is no established or validated protocol for its use as a biological stain for microscopic analysis.
In the spirit of scientific advancement and to address the likely interest in visualizing calcified structures, this document provides comprehensive application notes and a detailed protocol for a widely accepted and scientifically validated alternative: the von Kossa stain for the detection of calcium mineralization .
Application Notes: The von Kossa Staining Method
The von Kossa stain is a cornerstone technique in histology for the demonstration of mineralized tissue and pathological calcification.[1][5] It is not a direct stain for calcium ions but rather identifies the phosphate (B84403) and carbonate anions that are integral to calcium deposits.[5][6]
Principle of the Method: The von Kossa technique is a two-step silver reduction method.[2][7] Tissue sections are treated with a silver nitrate (B79036) solution. The silver ions in the solution are exchanged for the calcium ions present in the calcium phosphate and carbonate deposits.[5] Subsequently, the specimen is exposed to a strong light source (such as UV light or a high-wattage lamp), which reduces the silver phosphate and silver carbonate to black, metallic silver deposits.[3][8] This results in a distinct black or brownish-black staining of the mineralized areas. A counterstain, typically Nuclear Fast Red, is then applied to visualize cell nuclei in red and cytoplasm in pink, providing morphological context.[5][8]
Applications:
-
Bone Histomorphometry: Widely used to distinguish between mineralized and unmineralized bone (osteoid).[2]
-
Pathology: Detection of ectopic calcification in various tissues, such as blood vessels (arteriosclerosis), kidneys (nephrocalcinosis), and tumors.[5]
-
In Vitro Mineralization Assays: To assess the osteogenic differentiation of cell cultures by visualizing the formation of mineralized nodules.[2]
Limitations: The von Kossa method is not strictly specific for calcium, as it detects the associated anions. Therefore, other mineral deposits, such as urates, can also produce a positive result.[6] For definitive confirmation of calcium, it is often recommended to use a direct calcium stain, such as Alizarin Red S, in parallel.[1]
Experimental Protocol: von Kossa Staining for Paraffin-Embedded Sections
This protocol is a standard method for the von Kossa staining of formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions:
| Reagent | Preparation | Storage |
| 1% Silver Nitrate Solution | Dissolve 1 g of silver nitrate in 100 mL of distilled water. | Store in a dark, acid-cleaned glass bottle at 2-8°C. Stable for several months.[3] |
| 5% Sodium Thiosulfate (B1220275) (Hypo) | Dissolve 5 g of sodium thiosulfate in 100 mL of distilled water. | Store at room temperature. |
| Nuclear Fast Red Solution (Kernechtrot) | Dissolve 0.1 g of Nuclear Fast Red and 5 g of aluminum sulfate (B86663) in 100 mL of distilled water. Heat to dissolve, then cool and filter. Add a crystal of thymol (B1683141) as a preservative.[8] | Store at room temperature. |
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.[9]
-
-
Silver Impregnation:
-
Rinsing:
-
Thoroughly rinse the slides in several changes of distilled water to remove excess silver nitrate.[6]
-
-
Removal of Unreacted Silver:
-
Immerse slides in 5% sodium thiosulfate solution for 5 minutes.[8]
-
-
Washing:
-
Wash slides in running tap water, followed by a rinse in distilled water.[3]
-
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 5 minutes.[8]
-
-
Washing:
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100% ethanol).
-
Clear in xylene.
-
Coverslip using a permanent mounting medium.[8]
-
Expected Results:
| Tissue Component | Staining Color |
| Calcium Deposits (Mineralization) | Black to brownish-black[8] |
| Cell Nuclei | Red[5] |
| Cytoplasm | Pink[5] |
Quantitative Data and Optimization
The following table summarizes key quantitative parameters and optimization considerations for the von Kossa staining protocol.
| Parameter | Range/Value | Notes |
| Fixation | 10% Neutral Buffered Formalin | Preferred fixative for optimal preservation of tissue structure.[4] |
| Section Thickness | 4-5 microns | Standard thickness for paraffin-embedded sections.[4] |
| Silver Nitrate Concentration | 1-5% | 1% is often sufficient and can reduce background staining.[7] |
| Light Exposure Time | 20-60 minutes | Time may be adjusted based on the intensity of the light source and the amount of mineralization.[8] |
| Light Source | UV lamp, 60-100W bulb, or direct sunlight | A 100W, 5000K–6500K daylight LED bulb is a modern and effective alternative to sunlight.[7] |
| Counterstain Incubation | 5 minutes | Standard time for Nuclear Fast Red. |
Experimental Workflow Diagram
Caption: Workflow for the von Kossa staining of paraffin-embedded tissue sections.
References
- 1. Von Kossa stain - Wikipedia [en.wikipedia.org]
- 2. Von Kossa and his staining technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. biogenex.com [biogenex.com]
- 5. Von Kossa stain Clinisciences [clinisciences.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Von Kossa Calcium Staining Procedure Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
Application Note: Quantification of Lithol Rubine BK (D&C Red No. 7) in Cosmetic Products Using HPLC
AN-HPLC-0571
Introduction
Principle
This method employs reverse-phase HPLC with photodiode array (PDA) detection to separate Lithol Rubine BK from other components in a cosmetic product matrix. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified analytical standard.
Experimental Protocols
1. Materials and Reagents
-
Analytical Standard: this compound, certified reference material (CRM), ≥95% purity (HPLC).[6][7]
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Dimethylformamide (DMF, HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Buffer: Ammonium Acetate (analytical grade).
-
Sample Matrix: Lipstick or lip balm product for analysis.
-
Equipment: Analytical balance, volumetric flasks, syringes with 0.45 µm PTFE filters, ultrasonic bath, HPLC system with PDA detector.
2. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in a minimal amount of DMF (approx. 2-3 mL) and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored protected from light at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by serial dilution of the stock solution with methanol in volumetric flasks. These solutions are used to generate the calibration curve.
3. Sample Preparation (Lipstick)
-
Accurately weigh approximately 100 mg of the homogenized lipstick sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Heat the mixture in a water bath at 60°C for 15 minutes, vortexing occasionally to melt the base and disperse the pigment.
-
Sonicate the mixture for 20 minutes to ensure complete extraction of the dye.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
4. HPLC Method and Parameters
The following parameters have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | PDA Detector, Wavelength: 520 nm[8] |
| Run Time | 25 minutes |
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration (µg/mL). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered acceptable.
-
Sample Analysis: Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculation: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration in the sample solution. The final concentration in the original product (% w/w) is calculated using the following formula:
% w/w = (C × V × DF) / (W × 10000)
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Initial extraction volume (mL)
-
DF = Dilution factor (if any)
-
W = Weight of the sample (mg)
-
Visualizations
Below are diagrams illustrating the analytical workflow and the process for qualifying the analytical standard used in this method.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical process for CRM qualification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lithol_Rubine_BK [chemeurope.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. iacmcolor.org [iacmcolor.org]
- 5. Determination of seven certified color additives in food products using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 7. This compound, 95% (HPLC), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
Preparation of Lithol Rubine BK Stock Solutions for Experimental Applications
Introduction
Lithol Rubine BK, a synthetic azo dye, is utilized across various scientific and industrial fields due to its distinct red hue. In a research setting, it finds application as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC), as a non-fluorescent coloring agent in various assays, and potentially as a counterstain in histological preparations.[1][2] Proper preparation of stock solutions is critical to ensure accuracy and reproducibility in experimental outcomes. This document provides detailed protocols for the preparation of this compound stock solutions for general laboratory use, spectrophotometry, and as a reference standard for chromatography.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| CAS Number | 5281-04-9 | [1][2] |
| Molecular Formula | C₁₈H₁₂CaN₂O₆S | [1][2] |
| Molecular Weight | 424.44 g/mol | [1] |
| Appearance | Red powder | [2] |
| Solubility | - Slightly soluble in hot water- Insoluble in cold water and ethanol- Soluble in Dimethylformamide (DMF) | [2] |
| Maximum Absorption (λmax) | ~442 nm (in DMF) | [2] |
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All preparation steps should be performed in a well-ventilated area or under a chemical fume hood.
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Stock Solution in DMF
This protocol is suitable for applications requiring a concentrated, non-aqueous stock solution of this compound, such as for use as a coloring agent in non-biological assays or for further dilutions.
Materials:
-
This compound powder (analytical grade)
-
Dimethylformamide (DMF), anhydrous
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Pipettes
-
Amber glass vial for storage
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, weigh 4.24 mg for a final volume of 1 mL.
-
Dissolution: Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small volume of DMF to the flask, approximately half of the final desired volume.
-
Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Volume Adjustment: Once the powder is completely dissolved, add DMF to the flask until the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the stock solution to a labeled amber glass vial and store at 2-8°C, protected from light.
Protocol 2: Preparation of an Aqueous Stock Solution for Spectrophotometry
Given its slight solubility in hot water, a heated aqueous solution can be prepared for applications such as spectrophotometric analysis.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Beaker
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Volumetric flask
-
Thermometer
Procedure:
-
Weighing: Weigh the desired amount of this compound powder.
-
Heating Water: In a beaker, heat the required volume of deionized water to approximately 60-70°C while stirring with a magnetic stir bar.
-
Dissolution: Slowly add the weighed this compound powder to the heated water while continuously stirring.
-
Continue to stir until the powder is fully dissolved. Avoid boiling the solution.
-
Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Transfer the cooled solution to a volumetric flask and bring it to the final volume with room temperature deionized water.
-
Storage: Store the solution in a tightly sealed container at room temperature, protected from light. Due to lower stability in aqueous solutions, it is recommended to prepare this solution fresh.
Protocol 3: Preparation of a Standard Solution for HPLC
This protocol outlines the preparation of a standard solution for use in HPLC analysis, where accurate concentration is paramount.
Materials:
-
This compound (USP reference standard grade)
-
Dimethylformamide (DMF), HPLC grade
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with HPLC-grade DMF. This will be your primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with DMF in volumetric flasks to achieve the desired concentrations for the calibration curve.
-
Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the primary stock and working standard solutions at 2-8°C in amber vials. It is advisable to prepare fresh working standards daily for optimal accuracy.
Application Notes
-
Spectrophotometry: When using a this compound solution for spectrophotometric analysis, a blank solution containing the same solvent (e.g., DMF or water) should be used to zero the instrument. The absorbance maximum is approximately 442 nm in DMF.[2]
-
In Vitro Assays: While specific protocols for using this compound in cell viability assays are not widely documented, its non-fluorescent nature could make it a candidate for a counterstain in imaging-based assays where fluorescence is undesirable. However, its potential cytotoxicity would need to be evaluated for the specific cell line and experimental conditions.
-
Histology: The utility of this compound as a histological stain is not well-established in the literature. Researchers wishing to explore its potential as a counterstain would need to perform optimization experiments to determine appropriate concentrations, staining times, and compatibility with other stains.
Visualizations
References
Application of Lithol Rubine BK in Polymer Matrix Studies for Controlled Release
Introduction
Lithol Rubine BK, a synthetic azo dye, serves as an effective model compound in the study of drug delivery systems utilizing polymer matrices. Its distinct red color, poor solubility in aqueous solutions, and stability make it an excellent candidate for mimicking the release behavior of hydrophobic active pharmaceutical ingredients (APIs) from various polymer formulations. The use of this compound allows for straightforward and cost-effective analysis of release kinetics, primarily through UV-Vis spectrophotometry. These studies are crucial for the development and optimization of controlled-release drug delivery platforms. Polymeric-based drug delivery systems are a primary focus in pharmaceutical research due to their ability to provide controlled release kinetics, enhance therapeutic efficacy, and improve patient compliance.[1]
Key Application Areas:
-
Controlled Release Studies: Evaluating the release rate and mechanism of a model hydrophobic compound from different polymer matrices.
-
Formulation Development: Screening various polymer types and compositions to achieve a desired release profile.
-
Process Optimization: Assessing the impact of manufacturing process variables (e.g., solvent casting, hot-melt extrusion) on the release characteristics of the final product.
-
Quality Control: Ensuring batch-to-batch consistency of drug release from polymeric dosage forms.
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded Polymer Films by Solvent Casting
This protocol describes the preparation of polymer films containing this compound using the solvent casting method. This technique is widely used for preparing thin, flexible, and uniform polymer matrices.[2]
Materials:
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polycaprolactone - PCL, Ethyl Cellulose - EC)
-
This compound powder
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Tetrahydrofuran - ensure compatibility with the chosen polymer)
-
Petri dish or flat glass substrate
-
Magnetic stirrer and stir bar
-
Desiccator
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the selected polymer in a suitable volatile organic solvent to achieve a specific concentration (e.g., 10% w/v).
-
Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
-
Incorporation of this compound:
-
Weigh a precise amount of this compound powder to achieve the desired loading concentration within the polymer matrix (e.g., 1% w/w of the polymer).
-
Add the this compound powder to the polymer solution.
-
Stir the mixture vigorously to ensure a uniform dispersion of the dye particles. Sonication can be used to break up any agglomerates.
-
-
Casting the Film:
-
Pour the resulting polymer-dye dispersion into a petri dish or onto a flat glass substrate.
-
Gently swirl the dish to ensure the solution spreads evenly across the surface.
-
Cover the dish with a perforated lid or place it in a fume hood to allow for slow and controlled evaporation of the solvent.
-
-
Drying and Film Retrieval:
-
Once the solvent has completely evaporated, a solid film will be formed.
-
Place the film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.
-
Carefully peel the film from the substrate.
-
-
Storage:
-
Store the prepared films in a cool, dry, and dark place until further analysis.
-
Protocol 2: In Vitro Release Study of this compound from Polymer Films
This protocol outlines the procedure for conducting an in vitro release study to determine the rate and extent of this compound release from the prepared polymer films.
Materials:
-
This compound-loaded polymer film
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Shaking water bath or orbital shaker
-
Sample vials
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Release Medium:
-
Prepare a sufficient volume of the desired release medium (e.g., PBS, pH 7.4).
-
Degas the medium to prevent the formation of air bubbles on the film surface during the study.
-
-
Sample Preparation:
-
Cut the this compound-loaded polymer film into uniform pieces of a known surface area (e.g., 1 cm x 1 cm).
-
Weigh each film piece accurately.
-
-
Release Study Setup:
-
Place each film piece in a separate vial containing a known volume of the release medium (e.g., 10 mL).
-
Place the vials in a shaking water bath or orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from each vial.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification of Released this compound:
-
Analyze the collected samples using a UV-Vis spectrophotometer.
-
Measure the absorbance of the samples at the maximum absorbance wavelength (λmax) of this compound in the release medium. The λmax can be determined by scanning a standard solution of this compound.
-
Use a pre-established calibration curve to determine the concentration of this compound in each sample.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]
-
Data Presentation
Table 1: Formulation Parameters of this compound-Loaded Polymer Films
| Formulation Code | Polymer Type | Polymer Concentration (% w/v) | This compound Loading (% w/w) | Film Thickness (μm) |
| F1 | PLGA (50:50) | 10 | 1 | 150 ± 15 |
| F2 | PLGA (75:25) | 10 | 1 | 145 ± 12 |
| F3 | PCL | 15 | 1 | 200 ± 20 |
| F4 | EC | 10 | 1 | 120 ± 10 |
Table 2: In Vitro Release of this compound from Different Polymer Matrices
| Time (hours) | Cumulative Release from F1 (%) | Cumulative Release from F2 (%) | Cumulative Release from F3 (%) | Cumulative Release from F4 (%) |
| 1 | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 | 8.9 ± 1.2 |
| 4 | 15.8 ± 1.5 | 10.5 ± 1.1 | 4.2 ± 0.6 | 25.4 ± 2.1 |
| 8 | 28.4 ± 2.1 | 19.8 ± 1.8 | 8.1 ± 0.9 | 45.6 ± 3.5 |
| 24 | 65.7 ± 4.5 | 50.2 ± 3.9 | 20.5 ± 2.2 | 80.1 ± 5.0 |
| 48 | 85.3 ± 5.2 | 72.8 ± 4.8 | 35.7 ± 3.1 | 92.3 ± 4.8 |
| 72 | 96.1 ± 4.9 | 88.4 ± 5.1 | 48.9 ± 3.8 | 98.5 ± 3.9 |
Visualizations
Caption: Experimental workflow for polymer matrix studies.
Caption: Factors influencing the drug release profile.
References
Application Note: Quantification of Lithol Rubine BK Concentration in Solutions using UV-Visible Spectrophotometry
Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable method for quantifying the concentration of Lithol Rubine BK in solutions.
Introduction
This compound is a synthetic red azo dye widely used as a colorant in various industries, including plastics, printing inks, paints, and cosmetics.[1][2] Accurate quantification of its concentration in solutions is crucial for quality control, formulation development, and research applications. This application note provides a detailed protocol for determining the concentration of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and readily available analytical technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | C.I. Pigment Red 57, Carmine 6B, E180 | [2][3][4] |
| CAS Number | 5281-04-9 | [2][5] |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S | [4][5] |
| Molecular Weight | 424.44 g/mol | [4] |
| Appearance | Red powder | [4][5] |
| Absorption Maximum (λmax) | ~442 nm (in Dimethylformamide) | [1][2][4][5] |
| Solubility | Insoluble in cold water and ethanol; slightly soluble in hot water. | [1][2][4] |
Experimental Protocol
This protocol outlines the procedure for preparing standards and samples for the spectrophotometric quantification of this compound.
1. Materials and Reagents
-
This compound powder (analytical standard)
-
Dimethylformamide (DMF), spectroscopic grade
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz or glass cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
2. Preparation of Stock Solution (e.g., 100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of DMF to the flask and sonicate or vortex until the dye is completely dissolved.
-
Bring the solution to the final volume of 100 mL with DMF and mix thoroughly. This is the 100 mg/L stock solution.
3. Preparation of Standard Solutions
Prepare a series of standard solutions by serially diluting the stock solution with DMF. An example set of standards is provided in the table below.
| Standard | Concentration (mg/L) | Volume of 100 mg/L Stock (mL) | Final Volume (mL) |
| 1 | 1.0 | 0.1 | 10 |
| 2 | 2.5 | 0.25 | 10 |
| 3 | 5.0 | 0.5 | 10 |
| 4 | 7.5 | 0.75 | 10 |
| 5 | 10.0 | 1.0 | 10 |
4. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 442 nm in DMF.[1][2][5]
-
Use DMF as the blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample solution(s) in a 1 cm cuvette. Record the values.
5. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.0 for a good linear fit.
-
Use the measured absorbance of the unknown sample and the equation from the calibration curve to calculate its concentration.
Concentration (Unknown) = (Absorbance (Unknown) - c) / m
Data Presentation
The following table shows example data for a typical calibration curve.
| Concentration (mg/L) | Absorbance at 442 nm (AU) |
| 1.0 | 0.085 |
| 2.5 | 0.210 |
| 5.0 | 0.425 |
| 7.5 | 0.635 |
| 10.0 | 0.850 |
Linear Regression:
-
Equation: Absorbance = 0.0849 * Concentration + 0.001
-
R² Value: 0.9999
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical basis of the quantification method.
Caption: Experimental workflow for quantifying this compound.
Caption: Relationship between Beer-Lambert Law and the calibration curve.
References
Application Note: Lithol Rubine BK as a Control for Textile Dye Analysis
Introduction
Lithol Rubine BK (C.I. Pigment Red 57:1) is a monoazo lake pigment widely used in various industries, including textiles, printing inks, and cosmetics. Its well-defined chemical structure, stability, and strong chromophore make it a suitable candidate for use as a control standard in the analytical testing of textiles for specific azo dyes. Azo dyes are a major class of synthetic colorants used in the textile industry. However, some azo dyes can cleave under reductive conditions to release carcinogenic aromatic amines, which are restricted under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.
This application note outlines the use of this compound as a positive control and calibration standard for chromatographic and spectroscopic analysis of textile samples. Its use ensures the reliability and accuracy of analytical methods designed to identify and quantify restricted azo dyes.
Rationale for Use as a Control
Using this compound as a control serves several critical functions in an analytical workflow:
-
Method Validation: It helps verify that the analytical system (e.g., HPLC, GC-MS) is performing correctly and can successfully detect and separate azo dyes from the textile matrix.
-
Positive Control: It confirms that the extraction and, if applicable, reductive cleavage procedures are effective. A successful detection of this compound or its corresponding amine (4-amino-3-hydroxytoluene-6-sulphonic acid, after cleavage) indicates the process is working as intended.
-
Semi-Quantification: When used as a calibration standard, it can help in the semi-quantitative analysis of structurally similar azo dyes present in the sample.
Physicochemical & Spectroscopic Data
The following table summarizes key quantitative data for this compound, essential for its use as an analytical standard.
| Property | Value |
| Chemical Name | Calcium bis[2-[(2-hydroxy-1-naphthyl)azo]-3-methylbenzenesulphonate] |
| C.I. Name | Pigment Red 57:1 (PR 57:1) |
| CAS Number | 5281-04-9 |
| Molecular Formula | C₃₄H₂₄CaN₄O₈S₂ |
| Molecular Weight | 720.8 g/mol |
| UV-Vis λmax (in DMF) | ~530 nm |
| Expected Aromatic Amine | 4-amino-3-hydroxytoluene-6-sulphonic acid (after reductive cleavage) |
Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a standard stock solution for use in calibration and as a spiking control.
Materials:
-
This compound powder (analytical grade)
-
Dimethylformamide (DMF), HPLC grade
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with DMF.
-
This creates a 100 µg/mL stock solution. Further dilutions can be made as required for the calibration curve. Store the stock solution in a dark, refrigerated environment.
Protocol 2: HPLC-DAD Analysis of Textile Extracts
This protocol details the use of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the identification of this compound.
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitoring at 530 nm.
Procedure:
-
Sample Preparation: Extract the dye from a known weight of textile material using a suitable solvent (e.g., DMF or methanol/water mixture) with sonication. Filter the extract through a 0.45 µm syringe filter before analysis.
-
Control Sample (Spike): Spike a blank textile sample extract with a known concentration of the this compound standard solution to verify recovery and matrix effects.
-
Calibration: Inject a series of dilutions of the this compound stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.
-
Analysis: Inject the prepared textile sample extract and the control sample.
-
Identification: Compare the retention time and the UV-Vis spectrum of any peak in the sample chromatogram with that of the this compound standard. A match in both retention time and spectral profile confirms the presence of the dye.
Visual Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for preparing the this compound standard stock solution.
Caption: General workflow for the analysis of textile dyes using a control standard.
Application Note: Detection of Lithol Rubine BK in Food and Cosmetic Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithol Rubine BK (also known as C.I. Pigment Red 57:1, D&C Red No. 7, or E180) is a synthetic red azo dye.[1] It is used in a variety of applications, including printing inks, plastics, and textiles.[2] In the food industry, its use is highly restricted, primarily permitted for coloring edible cheese rinds in some jurisdictions.[1] In the cosmetics industry, it can be found in products such as lip balms, lipsticks, and nail preparations.[3][4] Given the potential for migration from packaging and the regulated use of this colorant, sensitive and specific analytical methods are required to ensure product safety and regulatory compliance.
This document provides detailed protocols for the detection and quantification of this compound in both food and cosmetic matrices using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical methods described involve the extraction of this compound from the sample matrix, followed by chromatographic separation and detection.
-
HPLC-PDA: This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A photodiode array detector then measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification based on the analyte's retention time and UV-Visible spectrum. For this compound, the maximum absorbance is typically observed around 520 nm.[5]
-
LC-MS/MS: This method offers higher sensitivity and specificity. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This provides a highly specific fingerprint for the target analyte, minimizing matrix interference.
Experimental Workflow
The general workflow for the analysis of this compound in food and cosmetic samples is depicted below.
Caption: General experimental workflow for this compound analysis.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.
-
Photodiode Array (PDA) detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Centrifuge.
-
Vortex mixer.
-
Water bath.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
Standard laboratory glassware.
-
Syringe filters (0.22 µm).
Reagents and Standards
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Ammonium acetate, formic acid (LC-MS grade).
-
Hexane (B92381), ethanol (B145695) (analytical grade).
-
Standard stock solutions are prepared by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a concentration of 100 µg/mL and stored in amber flasks to protect from light.[8] Working standards are prepared by diluting the stock solution.
Protocol 1: HPLC-PDA Method for this compound in Food (Cheese)
This protocol is adapted from a validated method for the simultaneous analysis of three azo dyes in milk and cheese.[1][3]
Sample Preparation
-
Accurately weigh 10 g of a finely mixed cheese sample (including the rind) into a beaker.[3][5]
-
Add 40 mL of 70% ethanol and heat in a water bath at 70°C for 20 minutes with occasional stirring.
-
To remove lipids, perform a liquid-liquid extraction by adding 20 mL of hexane, vortexing for 1 minute, and then allowing the layers to separate. Remove and discard the upper hexane layer. Repeat this step twice.[3]
-
Centrifuge the remaining solution to pellet any solid impurities.[3]
-
Collect the supernatant and adjust the final volume to 100 mL with the mobile phase.[3]
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.02 M Ammonium Acetate.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient:
-
0-3 min: 30% B
-
3-13 min: 30% to 70% B
-
13-15 min: 70% to 74% B
-
15-16 min: 74% to 100% B
-
16-20 min: 100% B
-
20-21 min: 100% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25°C.[3]
Data Analysis and Quality Control
-
Quantification: Create a calibration curve using working standards of this compound at concentrations ranging from approximately 1 to 20 µg/mL. The concentration in the sample is determined by comparing the peak area to the calibration curve.
-
Quality Control: Analyze a blank matrix sample and a matrix-spiked sample with each batch to check for interference and assess recovery. The recovery should typically be within 80-120%.
Protocol 2: LC-MS/MS Method for this compound in Cosmetics (Lipstick)
This protocol provides a general framework for the analysis of dyes in cosmetics, which can be adapted for this compound.
Sample Preparation
-
Accurately weigh approximately 0.5 g of the lipstick sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly to dissolve the sample.
-
Place the tube in a sonicator for 15 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Transfer the supernatant to a clean tube. If further cleanup is required to remove interfering matrix components, a Solid-Phase Extraction (SPE) step can be employed.
-
SPE Cleanup (if necessary): Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract and wash with a water/methanol mixture to remove polar interferences. Elute the this compound with methanol.
-
-
Evaporate the solvent from the final extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9]
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.[9]
-
Gradient: A suitable gradient should be developed to ensure good separation of this compound from other components in the cosmetic matrix. A typical starting point would be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 2 µL.[9]
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the sulfonic acid and carboxylic acid groups.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
-
Precursor Ion (Q1): m/z for [M-Ca+2H]⁻ or other relevant adducts.
-
Product Ions (Q3): At least two characteristic product ions should be monitored for quantification and confirmation.
-
Data Analysis and Quality Control
-
Quantification: Use a matrix-matched calibration curve for accurate quantification to compensate for any matrix effects (ion suppression or enhancement).
-
Confirmation: The presence of this compound is confirmed by the co-elution of the analyte peak with a known standard at the same retention time and the presence of the correct MRM transitions with an ion ratio that corresponds to the standard.
-
Quality Control: Include procedural blanks, matrix-matched calibration standards, and spiked samples in each analytical run.
Data Presentation
The performance of the HPLC-PDA method for the analysis of this compound in food matrices is summarized in the table below.[1][3]
| Parameter | Matrix | Value |
| Linearity (r²) | Milk & Cheese | 0.999 - 1.000 |
| Recovery (%) | Milk & Cheese | 98.81 - 115.94 |
| Precision (RSD %) | Milk & Cheese | 0.08 - 3.71 |
| Limit of Detection (LOD) | Milk | 1.14 µg/mL |
| Cheese | 1.73 µg/mL | |
| Limit of Quantification (LOQ) | Milk | 3.46 µg/mL |
| Cheese | 5.25 µg/mL |
Quantitative data for an LC-MS/MS method would need to be established through method validation for the specific cosmetic matrix.
Conclusion
The HPLC-PDA and LC-MS/MS methods described provide robust and reliable approaches for the detection and quantification of this compound in food and cosmetic samples. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Novel Pigment Synthesis Using Lithol Rubine BK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pigments derived from Lithol Rubine BK. The information is intended for researchers in materials science, chemistry, and drug development who are interested in the development of new colorants with potentially enhanced properties.
Introduction
This compound (Pigment Red 57:1) is a widely used monoazo pigment known for its vibrant bluish-red hue and is commonly employed in printing inks, plastics, and paints.[1][2][3] Its chemical structure, featuring a calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthoic acid, lends itself to modification through coordination with various metal ions.[1][2][4] This potential for modification opens avenues for the synthesis of novel pigments with altered physicochemical properties, such as lightfastness, heat stability, and dispersibility. Recent research has demonstrated the successful synthesis of new pigments by reacting this compound with divalent metal salts, such as manganese(II) and cobalt(II), leading to the formation of novel metal complexes.[5] These new pigments have shown performance comparable to commercial pigments, suggesting their potential as cost-effective alternatives in various applications.[5]
Synthesis of Novel Metal-Complexed Pigments from this compound
The synthesis of novel pigments from this compound involves the complexation of the parent dye with metal salts in an appropriate solvent. This process can lead to pigments with unique shades and improved properties. A general workflow for this synthesis is outlined below.
Caption: Experimental workflow for the synthesis of novel metal-complexed pigments from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of novel manganese (LR-Mn) and cobalt (LR-Co) pigments derived from this compound.
Protocol 1: Synthesis of Manganese-Lithol Rubine BK (LR-Mn) Pigment
Materials:
-
This compound (1.0 mmol)
-
Manganese(II) chloride (MnCl₂) (1.0 mmol)
-
Absolute Ethanol (100 mL)
-
Diethyl ether
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In the 250 mL round-bottom flask, dissolve 1.0 mmol of this compound in 50 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 mmol of manganese(II) chloride in 50 mL of absolute ethanol.
-
Add the manganese(II) chloride solution dropwise to the this compound solution with continuous stirring.
-
Attach the reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
After reflux, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with hot ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the final pigment product in a vacuum oven at 60°C for 24 hours.
Protocol 2: Synthesis of Cobalt-Lithol Rubine BK (LR-Co) Pigment
Materials:
-
This compound (1.0 mmol)
-
Cobalt(II) chloride (CoCl₂) (1.0 mmol)
-
Absolute Ethanol (100 mL)
-
Diethyl ether
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In the 250 mL round-bottom flask, dissolve 1.0 mmol of this compound in 50 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 mmol of cobalt(II) chloride in 50 mL of absolute ethanol.
-
Add the cobalt(II) chloride solution dropwise to the this compound solution with continuous stirring.
-
Attach the reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
After reflux, allow the mixture to cool to room temperature, which will result in the formation of a precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with hot ethanol and diethyl ether.
-
Dry the final pigment product in a vacuum oven at 60°C for 24 hours.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of the novel LR-Mn and LR-Co pigments in comparison to the parent this compound.
Table 1: Physicochemical Properties of this compound and its Metal Complexes
| Property | This compound (LR) | LR-Mn Pigment | LR-Co Pigment |
| Yield (%) | - | High | High |
| Melting Point (°C) | >300 | >300 | >300 |
| Color | Reddish-blue | Red | Red |
| Oil Absorption ( g/100g ) | 45 | 42 | 40 |
| Specific Gravity | 1.5 | 1.6 | 1.7 |
Note: "High" yield is reported in the source literature, without a specific percentage provided.[5]
Table 2: Molar Conductivity and Magnetic Moment Data
| Compound | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| LR-Mn Pigment | 15 | 5.9 |
| LR-Co Pigment | 12 | 4.8 |
Proposed Chemical Structures
The reaction between this compound and the metal(II) salts is proposed to form coordination complexes. The metal ion likely coordinates with the oxygen atoms of the carboxylate and hydroxyl groups, and potentially with the nitrogen atoms of the azo group.
Caption: Proposed reaction scheme for the formation of metal-complexed pigments from this compound.
Disclaimer: The DOT script for the chemical structure is a simplified representation. A detailed structural elucidation would require further analytical data.
Conclusion
The modification of this compound through complexation with metal ions presents a promising and straightforward method for the synthesis of novel pigments. The resulting LR-Mn and LR-Co pigments exhibit distinct physicochemical properties that may offer advantages in specific applications. The provided protocols offer a reproducible method for the synthesis and further investigation of these and other novel this compound-based pigments. Researchers are encouraged to explore a wider range of metal ions and reaction conditions to further expand the palette and properties of these versatile colorants.
References
Application Notes and Protocols for Staining Fungal Elements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the most commonly employed chemical staining techniques used to visualize fungal elements in various sample types. The included information is intended to guide researchers in selecting the appropriate staining method and in accurately performing the experimental procedures.
Introduction
The accurate detection and visualization of fungal elements within tissue, bodily fluids, and culture preparations are crucial for diagnostics, research, and the development of antifungal therapies. Chemical staining remains a fundamental and widely used approach for identifying fungal structures such as hyphae, yeasts, and spores. The selection of a staining protocol is dependent on the sample type, the suspected fungal species, and the available microscopy equipment. This document outlines the principles and provides detailed protocols for three of the most common and effective fungal staining methods: Periodic acid-Schiff (PAS), Gomori Methenamine Silver (GMS), and Calcofluor White.
Comparison of Fungal Staining Methods
The choice of staining method can significantly impact the sensitivity and specificity of fungal detection. The following table summarizes the performance characteristics of the staining protocols detailed in this document.
| Staining Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| Periodic acid-Schiff (PAS) | Oxidizes polysaccharides in the fungal cell wall to aldehydes, which are then visualized with Schiff reagent, staining them magenta.[1] | Moderate to High (82%)[2] | High (88%)[2] | - Good contrast- Stains most fungi- Relatively rapid procedure | - Can stain other non-fungal elements rich in polysaccharides (e.g., glycogen, mucin)[1]- Less sensitive than GMS for some fungi |
| Gomori Methenamine Silver (GMS) | Chromic acid oxidation of polysaccharides to aldehydes, which then reduce a silver solution to produce black-staining fungal elements.[3] | High (89%)[2] | High (91%)[2] | - High sensitivity and specificity- Excellent contrast, staining fungi black against a light green background[4]- Considered the gold standard for fungal histology | - Lengthy and complex protocol- Requires careful temperature control- Chromic acid is a hazardous chemical |
| Calcofluor White | A fluorescent dye that binds non-specifically to chitin (B13524) and cellulose (B213188) in the fungal cell wall, fluorescing under UV light.[5][6][7] | High (97% in one study for onychomycosis)[8] | Moderate (89% in the same study)[8] | - Very rapid and simple procedure- High sensitivity- Can be combined with KOH for clearing | - Requires a fluorescence microscope- Can produce background fluorescence- Binds to other chitin- or cellulose-containing materials (e.g., plant matter)[6] |
Experimental Protocols
Periodic acid-Schiff (PAS) Stain
This method is used for the histological demonstration of fungal organisms in tissue sections.[9] The PAS reaction stains fungal organisms magenta.[9]
Materials:
-
Periodic Acid Solution (0.5%)[1]
-
Schiff's Reagent
-
Mayer's Hematoxylin or Light Green Solution (for counterstain)
-
Distilled water
-
Alcohol, graded (for dehydration)
-
Xylene or xylene substitute (for clearing)
-
Mounting medium
Procedure for Paraffin-Embedded Tissue Sections:
-
Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[1][10]
-
Immerse slides in 0.5% Periodic Acid Solution for 5-10 minutes to oxidize the polysaccharides.[1][9][11]
-
Rinse slides thoroughly in several changes of distilled water.[9][10]
-
Immerse slides in Schiff's Reagent for 15-30 minutes, until a light pink color develops.[1][10]
-
Wash slides in lukewarm running tap water for 5-10 minutes, during which the color will intensify to a dark pink or magenta.[1]
-
Counterstain with Mayer's Hematoxylin for 1 minute or Light Green Solution for 2 minutes to stain the background tissue components.[1][10]
-
Wash slides in running tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a synthetic resin.[10]
Expected Results:
-
Fungal elements: Magenta[9]
-
PAS-positive material (e.g., glycogen, mucin): Magenta[9]
-
Other tissue components: Blue/Green (depending on the counterstain used)[9]
Gomori Methenamine Silver (GMS) Stain
The GMS stain is a highly sensitive method for detecting fungi in tissue sections. Fungal elements are stained black.[4]
Materials:
-
Chromic acid (5%)
-
Sodium bisulfite (1%)
-
Stock Methenamine Silver Solution (3% Methenamine, 5% Silver Nitrate)
-
Borax (B76245) (5% solution)
-
Gold Chloride (0.1% solution)
-
Sodium Thiosulfate (B1220275) (2% solution)
-
Light Green Solution (for counterstain)
-
Distilled water
Procedure for Paraffin-Embedded Tissue Sections:
-
Deparaffinize sections and bring to water through xylene and graded alcohols.[12]
-
Oxidize in 5% chromic acid for 1 hour.[12]
-
Wash in running tap water for a few seconds, then treat with 1% sodium bisulfite for 1 minute to remove residual chromic acid.[12]
-
Wash in running tap water for 5-10 minutes, followed by rinsing in distilled water.[12]
-
Prepare the working Methenamine Silver solution by adding 2 ml of 5% borax solution to 50 ml of stock Methenamine Silver solution. Preheat this working solution to 50-60°C.
-
Incubate the slides in the pre-heated working silver solution in a water bath at 60°C for 15-20 minutes, or until the section turns a yellowish-brown.[13] Fungi should appear dark brown to black upon microscopic inspection.
-
Rinse slides well in distilled water.[13]
-
Tone in 0.1% gold chloride solution for 2-5 minutes. This step turns the fungi black and bleaches the background.[12]
-
Rinse in distilled water.
-
Treat with 2% sodium thiosulfate for 2-5 minutes to remove unreduced silver.[12]
-
Wash well in running tap water.[12]
-
Counterstain with Light Green solution for about 15 seconds.[13]
-
Dehydrate through graded alcohols, clear, and mount.
Expected Results:
Calcofluor White Stain
Calcofluor White is a fluorescent stain that provides rapid visualization of fungal elements.[5]
Materials:
-
Calcofluor White stain solution
-
10% Potassium Hydroxide (KOH) (optional, for clearing)[5]
-
Evans Blue (optional, as a counterstain)[5]
-
Microscope slides and coverslips
Procedure for Direct Smears or Scrapings:
-
Place a drop of the specimen onto a clean microscope slide.[5]
-
Add one drop of 10% KOH (if needed to dissolve background keratin (B1170402) and debris) and one drop of Calcofluor White stain.[5]
-
Mix gently with an applicator stick.
-
Place a coverslip over the preparation and let it stand for 1-2 minutes.[5][7]
-
Examine the slide using a fluorescence microscope with a UV light source (excitation wavelength around 355-380 nm).[6][14]
-
Observe at 100x to 400x magnification.
Expected Results:
-
Fungal elements (chitin and cellulose): Brilliant apple-green or blue-white fluorescence.[7]
-
Background: Reddish-orange fluorescence if Evans Blue is used as a counterstain, or minimal fluorescence without a counterstain.[6]
Visualized Workflows and Relationships
Caption: Generalized workflow for histological staining of fungal elements.
Caption: Decision tree for selecting an appropriate fungal staining method.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Diagnostic Accuracy of Histopathology versus Microbiological Methods in Fungal Infections: A Systematic Review of H&E, PAS, and GMS Staining Compared with Culture and PCR | IJMPR [ijmpr.in]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Gomori's Methenamine Silver Staining Kit for Fungi Detec [rapidmicrobiology.com]
- 5. static.igem.org [static.igem.org]
- 6. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 7. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]
- 8. Comparison of fungal fluorescent staining and ITS rDNA PCR‐based sequencing with conventional methods for the diagnosis of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerdiagnostics.com [cancerdiagnostics.com]
- 10. scytek.com [scytek.com]
- 11. azerscientific.com [azerscientific.com]
- 12. stainsfile.com [stainsfile.com]
- 13. microbenotes.com [microbenotes.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Lithol Rubine BK: Application Notes and Protocols for Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithol Rubine BK, also known as Pigment Red 57:1, is a synthetic azo dye widely recognized for its vibrant red hue.[1] While traditionally utilized as a colorant in a variety of materials such as printing inks, paints, plastics, and textiles, its potential applications in material science research are an area of growing interest.[1][2][3][4] This document provides an overview of its applications, quantitative data, and detailed experimental protocols for its use in a research setting. This compound is typically supplied as a calcium salt of 3-hydroxy-4-(4-methyl-2-sulfonatophenylazo)-2-naphthalenecarboxylic acid.[2][5]
Physicochemical Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its incorporation and characterization in various material science applications.
| Property | Value | References |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S | [5] |
| Molar Mass | 424.44 g/mol | [5] |
| Appearance | Red powder | [2][5] |
| Absorption Maximum (in DMF) | ~442 nm | [2][5] |
| Solubility | Slightly soluble in hot water; Insoluble in cold water and ethanol (B145695) | [2][5] |
| Redox Potential | -0.4 V | [1] |
Applications in Material Science
While primarily used as a pigment, this compound's properties make it a candidate for research in functional materials.
-
Functional Colorant in Polymers and Coatings: Its high tinting strength, good lightfastness, and thermal stability make it a model compound for studying pigment-polymer interactions, dispersion characteristics, and the effect of fillers on the optical and mechanical properties of composites.[1][3]
-
Synthesis of Novel Pigments: this compound can serve as a precursor for the synthesis of new organometallic pigments with potentially enhanced properties for specialized applications.[6][7]
-
Chelating Agent: There is potential for its use as a chelating agent, for example, in the spectrophotometric determination of metal ions like mercury (II) in water samples.[8][9]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a material science context.
Protocol 1: Synthesis of a Novel this compound-Derived Pigment
This protocol is adapted from the synthesis of metal complexes of this compound for the ink industry.[6][7]
Objective: To synthesize a novel pigment by reacting this compound with a metal salt.
Materials:
-
This compound
-
Manganese (II) chloride (or other metal salts like Co(II), Ni(II), Zn(II))
-
Ethanol
-
Deionized water
-
Filter paper
-
Beakers, magnetic stirrer, heating mantle
Procedure:
-
Dissolve a specific molar equivalent of this compound in ethanol with stirring.
-
In a separate beaker, dissolve a corresponding molar equivalent of the metal salt (e.g., MnCl₂) in ethanol.
-
Slowly add the metal salt solution to the this compound solution while stirring continuously.
-
Heat the resulting mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 1-2 hours) to facilitate the reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated novel pigment by vacuum filtration.
-
Wash the collected pigment with ethanol and then deionized water to remove any unreacted starting materials.
-
Dry the final product in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization:
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the new pigment.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups and confirm complex formation.
-
Elemental Analysis: To determine the elemental composition of the synthesized pigment.
Protocol 2: Incorporation of this compound into a Polymer Matrix (e.g., Polystyrene)
This protocol describes a general method for dispersing this compound in a polymer matrix to study its effect on the material's properties.
Objective: To prepare a polymer composite containing this compound and characterize its properties.
Materials:
-
This compound powder
-
Polystyrene (PS) pellets
-
Toluene (B28343) (or other suitable solvent)
-
Petri dishes
-
Magnetic stirrer, hot plate
-
Ultrasonicator
Procedure:
-
Prepare a solution of polystyrene in toluene by dissolving a known weight of PS pellets in the solvent with stirring. The concentration will depend on the desired film thickness.
-
Disperse a specific weight percentage of this compound into the PS solution.
-
To ensure uniform dispersion, sonicate the mixture for a specified time (e.g., 30-60 minutes).
-
Pour the resulting dispersion into petri dishes.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature. For faster drying, a vacuum oven at a temperature below the boiling point of the solvent can be used.
-
Once the solvent has completely evaporated, peel the resulting colored polymer film from the petri dish.
Characterization:
-
Scanning Electron Microscopy (SEM): To analyze the morphology and dispersion of the pigment particles within the polymer matrix.
-
UV-Vis Spectroscopy: To study the optical properties of the composite film.
-
Tensile Testing: To evaluate the effect of the pigment on the mechanical properties (e.g., tensile strength, Young's modulus) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite.
Visualizations
The following diagrams illustrate the experimental workflows described.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. Synthesis and Characterization of Nanomaterials | springerprofessional.de [springerprofessional.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic and physico-chemical studies of novel pigments derived from Lithol Rubine | Semantic Scholar [semanticscholar.org]
- 8. Investigation on Film Quality and Photophysical Properties of Narrow Bandgap Molecular Semiconductor Thin Film and Its Solar Cell Application [mdpi.com]
- 9. Carbon Based Polymeric Nanocomposites for Dye Adsorption: Synthesis, Characterization, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using Dye Exclusion Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability using common dye exclusion methods. The principle underlying these techniques is the differential permeability of the plasma membrane of live versus dead cells. Viable cells possess an intact and selectively permeable membrane that actively excludes certain dyes, while non-viable cells have compromised membranes that allow these dyes to enter and stain intracellular components. This document details the use of three widely used dyes for this purpose: Trypan Blue, Eosin Y, and Propidium (B1200493) Iodide.
Principle of Dye Exclusion Assays
The integrity of the cell membrane is a key indicator of cell health and viability. Dye exclusion assays are based on the principle that viable cells with intact membranes will not take up specific dyes, while cells with damaged membranes, indicative of cell death, will.[1][2][3] This allows for the simple and rapid differentiation and quantification of live and dead cells within a population.
Comparison of Common Dye Exclusion Dyes
The selection of a dye for a viability assay depends on the experimental setup, cell type, and required throughput and accuracy. Below is a comparative summary of the key characteristics of Trypan Blue, Eosin Y, and Propidium Iodide.
| Feature | Trypan Blue | Eosin Y | Propidium Iodide (PI) |
| Principle | Chromogenic dye excluded by viable cells.[2] | Chromogenic and fluorescent dye excluded by viable cells.[1][4] | Fluorescent dye excluded by viable cells.[5] |
| Staining Color | Non-viable cells stain blue.[2] | Non-viable cells stain pink/red.[4] | Nuclei of non-viable cells fluoresce red.[5] |
| Detection Method | Bright-field microscopy.[3] | Bright-field microscopy, fluorescence microscopy, flow cytometry.[1] | Fluorescence microscopy, flow cytometry.[5] |
| Typical Dye Conc. | 0.4% (w/v)[3] | 0.1% - 5% (w/v)[4][6] | 1-10 µg/mL |
| Incubation Time | 3-5 minutes[3] | Less critical than Trypan Blue, remains constant for 1-10 minutes.[7] | 5-15 minutes |
| Advantages | Simple, rapid, and inexpensive.[8] | Simple, rapid, counting time is less critical than Trypan Blue.[7] | High precision, suitable for high-throughput analysis with flow cytometry.[8] |
| Disadvantages | Can overestimate cell viability, toxic to cells with longer exposure, subjective counting.[9][10] | Stained cells can be harder to distinguish than with Trypan Blue.[7] | Requires a fluorescence microscope or flow cytometer. |
Experimental Protocols
Trypan Blue Exclusion Assay
This is the most common and straightforward method for assessing cell viability.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer and coverslip
-
Light microscope
-
Micropipettes and tips
Protocol:
-
Harvest cells and prepare a single-cell suspension in PBS or serum-free medium. A cell concentration of 2-5 x 10^5 cells/mL is recommended.[7]
-
In a clean microcentrifuge tube, mix equal volumes of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[2] This results in a 1:2 dilution of the cells.
-
Gently mix the suspension by pipetting up and down and incubate at room temperature for 3-5 minutes.[3] Do not exceed 5 minutes as viable cells may start to take up the dye.[3]
-
Carefully load 10 µL of the cell-dye mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability using the following formulas:
-
Total cells/mL = (Total cells counted / 4) x 2 (dilution factor) x 104
-
Viable cells/mL = (Viable cells counted / 4) x 2 (dilution factor) x 104
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Workflow for Trypan Blue Exclusion Assay:
Caption: Workflow of the Trypan Blue exclusion assay.
Eosin Y Exclusion Assay
Eosin Y is another common dye used for viability assessment, staining non-viable cells a pink or red color.
Materials:
-
Cell suspension
-
0.5% Eosin Y solution (aqueous)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer and coverslip
-
Light microscope
-
Micropipettes and tips
Protocol:
-
Prepare a single-cell suspension in PBS.
-
In a microcentrifuge tube, mix the cell suspension with the 0.5% Eosin Y solution. A 1:1 ratio is commonly used.
-
Incubate the mixture at room temperature. The staining time is less critical than with Trypan Blue and can range from 1 to 10 minutes.[7]
-
Load 10 µL of the mixture into a hemocytometer.
-
Using a light microscope, count the viable (unstained) and non-viable (pink/red) cells.
-
Calculate cell viability using the same formulas as for the Trypan Blue assay, adjusting the dilution factor if a different mixing ratio was used.
Propidium Iodide (PI) Staining for Flow Cytometry
Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells in a population using flow cytometry or fluorescence microscopy.
Materials:
-
Cell suspension
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Binding Buffer (e.g., Annexin V Binding Buffer) or PBS
-
Flow cytometer
-
FACS tubes
Protocol:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cell pellet in Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of PI staining solution (final concentration of ~50 µg/mL, but this may need optimization).
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. PI has an excitation maximum of ~535 nm and an emission maximum of ~617 nm.
-
Set up the flow cytometer to detect the fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP). Live cells will show low fluorescence, while dead cells will exhibit high red fluorescence.
-
The percentage of viable and non-viable cells can be quantified using the flow cytometry software.
Principle of Dye Exclusion by Cell Membrane:
Caption: Principle of dye exclusion by the cell membrane.
Data Presentation and Interpretation
Accurate cell counting and consistent technique are crucial for reliable results. When using a hemocytometer, it is important to count a sufficient number of cells (ideally >100) to ensure statistical significance. For all methods, it is good practice to run controls, including a known live and a known dead cell population (e.g., heat-killed), to validate the staining procedure. Healthy log-phase cultures should typically exhibit a viability of over 95%.[9] A significant decrease in viability can indicate issues with culture conditions, cytotoxicity of a tested compound, or harsh cell handling.
Limitations and Considerations
While dye exclusion assays are valuable tools, it is important to be aware of their limitations:
-
Subjectivity: Manual counting with a hemocytometer can be subjective and prone to inter-operator variability.[1]
-
Overestimation of Viability: Trypan Blue, in particular, may overestimate viability as cells in the early stages of apoptosis with still intact membranes may not take up the dye.[9] Fluorescent methods using dyes like Propidium Iodide are generally considered more accurate.[9][10]
-
Toxicity: Trypan Blue is toxic to cells, and prolonged exposure can lead to the staining of viable cells.[8]
-
Serum Interference: The presence of serum proteins can interfere with Trypan Blue staining, leading to a darker background and making cell identification more difficult. It is recommended to perform the assay in a serum-free medium.[3]
For more detailed analysis of cell death pathways, it is often beneficial to combine dye exclusion methods with other assays that measure different cellular parameters, such as apoptosis markers (e.g., Annexin V) or metabolic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Trypan blue dye exclusion test in cell counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trypan Blue vs AO/PI: Viability Staining Method Comparison | Revvity [revvity.com]
- 6. biognost.com [biognost.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of trypan blue dye exclusion and fluorometric assays for mammalian cell viability determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Lithol Rubine BK precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Lithol Rubine BK in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound, also known as Pigment Red 57:1, is a synthetic monoazo pigment.[1][2] It is typically supplied as a calcium salt.[3][4][5] Its precipitation in aqueous solutions is primarily due to its very low solubility in water, especially in cold water.[3][4][5] The aqueous solubility of this compound is reported to be approximately 8.9 mg/L at 25°C.[6] The particles of this pigment have a strong tendency to agglomerate, or clump together, which leads to settling and precipitation.[7]
Q2: What are the key factors that influence the stability of a this compound aqueous dispersion?
The stability of a this compound dispersion is influenced by several factors:
-
pH: The pH of the aqueous solution is critical. A 10% slurry of this compound typically has a pH between 6.0 and 9.0.[1][8] Deviations from this range, particularly towards acidic conditions, can lead to the formation of a brown-red precipitate.[1][8]
-
Temperature: this compound is slightly more soluble in hot water than in cold water.[3][4][5] However, temperature changes can also affect the stability of the dispersion.
-
Dispersant Type and Concentration: The choice of dispersing agent and its concentration are crucial for preventing particle agglomeration.[9]
-
Presence of Electrolytes: The addition of salts can destabilize the pigment dispersion, leading to precipitation.[10]
-
Particle Size: The size of the pigment particles plays a role in the stability of the dispersion. Smaller, more uniform particles tend to form more stable dispersions.[11]
Q3: What are dispersing agents and how do they prevent precipitation?
Dispersing agents are substances that are added to a suspension to improve the separation of particles and to prevent them from clumping together.[7] They work through two primary mechanisms:
-
Electrostatic Stabilization: The dispersant molecules adsorb onto the surface of the pigment particles and impart a similar electrical charge (either positive or negative) to all of them. This causes the particles to repel each other, preventing agglomeration.[12]
-
Steric Stabilization: The dispersant molecules have a polymeric structure with a segment that "anchors" to the pigment particle and another segment that extends into the surrounding liquid. These extended chains create a physical barrier that keeps the particles separated.[12]
Troubleshooting Guide
Problem: My this compound solution is showing signs of precipitation (cloudiness, settling of particles).
This guide will walk you through a logical sequence of steps to identify and resolve the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound (Pigment Red 57:1)
| Property | Value | Reference(s) |
| Chemical Formula | C18H12CaN2O6S | [6] |
| Molar Mass | 424.44 g/mol | [3] |
| Appearance | Red powder | [3] |
| Solubility in Water | 8.9 mg/L at 25°C | [6] |
| Solubility in Ethanol | Insoluble | [3][4][5] |
| pH (10% slurry) | 6.0 - 9.0 | [1][8] |
| Melting Point | > 300 °C | [13] |
| Density | 1.42 - 1.80 g/cm³ | [1][8] |
| Oil Absorption | 20 - 88 g/100g | [1][8] |
Table 2: Suggested Dispersants for this compound in Aqueous Media
| Dispersant Type | Example(s) | Recommended Starting Concentration | Notes | Reference(s) |
| Non-ionic | Polyethylene glycol (PEG) esters of fatty acids (e.g., PEG600-L) | 1-5% of pigment weight | Shorter fatty acid chains may be more effective. | [9] |
| Anionic | Styrene/maleic anhydride (B1165640) (SMA) copolymers | 5-15% of pigment weight | Effective for creating stable dispersions for inks. | [14] |
| Anionic | Disproportionated rosin (B192284) sodium water solution | Added during synthesis | Improves stability and reduces viscosity in the final product. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol describes a general method for preparing a stable aqueous dispersion of this compound for research applications.
Caption: Experimental workflow for preparing a stable this compound dispersion.
Methodology:
-
Pre-wetting: In a beaker, add a small amount of a wetting agent, such as isopropanol, to the this compound powder. Mix thoroughly to form a uniform paste. This step is crucial to displace air from the surface of the pigment particles.[7]
-
Preparation of Dispersant Solution: In a separate beaker, dissolve the selected dispersing agent (refer to Table 2 for options and starting concentrations) in deionized water.
-
Dispersion: While stirring the dispersant solution vigorously, slowly add the pre-wetted this compound paste. Continue stirring until the paste is fully incorporated into the aqueous phase.
-
Deagglomeration: To break down pigment agglomerates into smaller particles, subject the mixture to a high-energy dispersion method.[7] Options include:
-
Ultrasonication: Use a probe sonicator to treat the solution. Monitor the temperature to avoid excessive heating.
-
High-Shear Homogenization: Use a high-shear mixer to process the solution. The goal is to achieve a fine, uniform dispersion. The required time will depend on the equipment and the volume of the solution.
-
-
pH Adjustment and Final Dilution: Measure the pH of the dispersion and, if necessary, adjust it to fall within the 6.0 to 9.0 range using a dilute acid or base.[1][8] Finally, add deionized water to reach the desired final concentration.
Protocol 2: Assessment of Dispersion Stability
This protocol outlines methods to evaluate the stability of the prepared this compound dispersion.
-
Visual Inspection: Observe the dispersion after preparation and at regular intervals (e.g., 1, 24, and 48 hours) for any signs of settling, phase separation, or color change.
-
Particle Size Analysis: Use a dynamic light scattering (DLS) instrument to measure the particle size distribution of the dispersion.[16] A stable dispersion will have a narrow particle size distribution that does not change significantly over time.
-
Accelerated Stability Testing (Centrifugation): An analytical centrifuge can be used to accelerate the settling process and quickly assess the long-term stability of the dispersion.[10]
-
Gloss Measurement: For applications in coatings and inks, the gloss of a dried film of the dispersion can be an indicator of the quality of the dispersion. Higher gloss is often associated with smaller, well-dispersed particles.[9][16]
References
- 1. Pigment Red 57:1 Introduction - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. specialchem.com [specialchem.com]
- 3. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pigment Red 57:1 CAS#: 5281-04-9 [m.chemicalbook.com]
- 7. abbeymb.com [abbeymb.com]
- 8. zeyachem.net [zeyachem.net]
- 9. ijrpc.com [ijrpc.com]
- 10. library.imaging.org [library.imaging.org]
- 11. ijstr.org [ijstr.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]
- 16. paint.org [paint.org]
Technical Support Center: Evaluating Novel Compounds for Cell Staining
Important Notice: Our comprehensive search of scientific literature and technical resources has found no established protocols or evidence to support the use of Lithol Rubine BK as a biological stain for cells. this compound is consistently described as an industrial pigment for applications such as inks, paints, and plastics, and as a food additive (E180).[1][2][3]
Therefore, a technical support guide for optimizing this compound in cell staining cannot be provided, as this application is not scientifically validated.
However, we understand your interest in the methodology of developing and optimizing a new cell stain. To address this, we have created a comprehensive guide on how to evaluate a novel, unvalidated compound for its potential as a cell stain. This guide provides a general framework and best practices for such an exploratory workflow.
Frequently Asked Questions (FAQs) for Evaluating a Novel Staining Compound
Q1: What are the initial steps before attempting to stain cells with a new compound?
A1: Before introducing a new compound to cells, you must characterize its basic physicochemical properties. This includes determining its solubility in biologically compatible solvents (e.g., water, DMSO, ethanol) and assessing its stability under typical cell culture and experimental conditions (e.g., temperature, pH, light exposure).
Q2: How do I determine a safe concentration of the new compound for my cells?
A2: A critical step is to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your cells. This can be done using various methods, such as MTT, MTS, or live/dead cell assays. You should test a wide range of concentrations to identify the highest concentration that does not significantly impact cell viability.
Q3: What is a good starting point for a staining protocol with an unvalidated compound?
A3: A general starting protocol would involve incubating the cells with a range of non-toxic concentrations of the compound for different durations. It is also important to test different cell fixation and permeabilization methods, as these can significantly impact staining.
Q4: How can I determine if the staining is specific?
A4: Specificity is key. You need to determine if the compound is staining a particular cellular structure or is just non-specifically accumulating. This can be assessed by co-staining with known organelle-specific dyes and observing the localization patterns. Additionally, testing the compound on different cell types can provide insights into its staining characteristics.
Troubleshooting Guide: Developing a Novel Cell Staining Protocol
This table addresses common issues encountered when developing a new staining protocol.
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | - Compound concentration is too low.- Incubation time is too short.- The compound is not permeable to the cell or organelle membrane.- The compound is being washed out during wash steps. | - Increase the concentration of the compound within the non-toxic range.- Increase the incubation time.- Try different permeabilization methods (e.g., Triton X-100, saponin, methanol).- Reduce the number or duration of wash steps. |
| High Background Staining | - Compound concentration is too high.- Non-specific binding of the compound.- Inadequate washing. | - Decrease the concentration of the compound.- Increase the number and/or duration of wash steps.- Include a blocking step (e.g., with BSA or serum) before adding the compound, although this is more common for antibody-based staining. |
| Cell Death or Altered Morphology | - The compound is cytotoxic at the concentration used.- The solvent used to dissolve the compound is toxic.- The incubation time is too long. | - Perform a thorough cytotoxicity analysis to determine the appropriate concentration range.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).- Reduce the incubation time. |
| Inconsistent Staining | - Uneven cell density.- Inconsistent incubation times or temperatures.- Compound instability. | - Ensure a homogenous cell monolayer.- Standardize all incubation steps.- Prepare fresh solutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Make a serial dilution of the compound in cell culture medium to achieve a range of final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent only). Incubate for a period relevant to your intended staining protocol (e.g., 1-24 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or MTS) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration compared to the vehicle control. The highest concentration that shows no significant decrease in cell viability is your maximum working concentration.
Protocol 2: General Staining Protocol for a Novel Compound
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Fixation (Optional, for fixed-cell staining):
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets in fixed cells):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the novel compound to the desired concentration (below the cytotoxic level) in an appropriate buffer (e.g., PBS or culture medium).
-
Incubate the cells (live or fixed) with the staining solution for a predetermined time (e.g., 15-60 minutes).
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Counterstaining and Mounting (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) if desired.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for evaluating a novel compound for cell staining.
Caption: A flowchart outlining the key phases and steps for the systematic evaluation of a new chemical compound as a potential cell stain.
References
Troubleshooting uneven staining with Lithol Rubine BK
Technical Support Center: Lithol Rubine BK Staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven staining using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic red azo dye.[1][2] While it is widely used as a standard magenta pigment in printing inks, paints, and plastics, its properties make it relevant for specific biological staining applications.[1][3] In a research context, it can be used for textile printing and potentially as a histological stain, although it is less common than traditional dyes like Hematoxylin and Eosin (H&E).[1] It is typically supplied as a calcium salt and is slightly soluble in hot water but insoluble in cold water and ethanol (B145695).[2][3]
Q2: I am experiencing uneven, patchy, or splotchy staining. What are the most common causes?
Uneven staining is a frequent issue in histology and can originate from multiple stages of the tissue preparation and staining workflow. The most probable causes include:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will block the aqueous dye solution from penetrating the tissue, resulting in unstained or weakly stained patches.[4][5]
-
Inadequate Fixation: If the fixative does not fully penetrate the tissue, especially in the center of larger samples, it can lead to poor and uneven dye binding.[5][6][7]
-
Variable Tissue Thickness: Sections that are too thick or have inconsistent thickness will stain unevenly due to differences in dye penetration and retention.[4][5]
-
Air Bubbles: Air bubbles trapped on the slide surface prevent the stain from making contact with the tissue underneath.[5]
-
Contaminated Reagents or Slides: Debris in staining solutions or on slides can interfere with the staining process.[5]
-
Residual Freezing Media: For frozen sections, any remaining water-soluble embedding media must be thoroughly rinsed off before staining, as it can impede even dye infiltration, similar to paraffin wax.[4]
Q3: My staining appears weak or is absent altogether. What should I investigate?
Weak or no staining can usually be traced back to the staining solution or procedural steps:
-
Exhausted Staining Solution: Over time and with repeated use, the dye concentration in the staining solution can become depleted, leading to weaker results.[5]
-
Incorrect pH: The pH of the staining solution can be critical for dye binding. While specific optimal pH for this compound in histology is not extensively documented, many acid dyes require an acidic environment to bind effectively to proteins.[5]
-
Insufficient Staining Time: The incubation period may be too short for the dye to fully penetrate the tissue and bind to its target structures.[5]
-
Over-differentiation: If your protocol includes a differentiation step, excessive time in this solution can strip too much stain from the tissue.[8]
Q4: The staining is darker at the edges of the tissue section. What causes this "edge effect"?
This is a common artifact caused by the edges of the section drying out faster than the center during the staining process. This can be prevented by ensuring the slides remain moist throughout the entire procedure and are not allowed to dry out between steps.[5]
Troubleshooting Guide: Resolving Uneven Staining
Use the following table to diagnose and resolve specific uneven staining issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Patchy or Splotchy Staining | Incomplete deparaffinization.[5] | Extend the time in fresh xylene or a xylene substitute during the deparaffinization steps.[7] |
| Inadequate or incomplete fixation.[6][7] | Ensure tissue samples are appropriately sized for the fixative volume and allow for sufficient fixation time. | |
| Residual water-soluble media (frozen sections).[4] | Thoroughly rinse slides with the appropriate buffer or water before starting the staining protocol to remove all embedding media.[4] | |
| Weak Staining in Tissue Center | Tissue section is too thick.[4] | Cut thinner sections, typically in the 4-6 µm range for paraffin-embedded tissues.[5] |
| Incomplete fixative penetration.[6] | Use smaller tissue blocks to ensure the fixative can penetrate to the center. | |
| Streaky Staining Pattern | Contaminated or old staining solutions. | Filter the staining solution immediately before use or prepare a fresh batch. |
| Uneven application of reagents. | Ensure the entire tissue section is completely covered by each reagent during all steps of the protocol.[5] | |
| Crystalline Precipitate on Section | Oxidized dye or contaminated solution. | Filter the staining solution before use to remove any metallic sheen or precipitate that may have formed. |
Experimental Protocols
Standard Staining Protocol (General Workflow)
This protocol outlines the key steps for staining paraffin-embedded tissue sections. Optimization of incubation times and concentrations is recommended for specific applications.
-
Deparaffinization: Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each.
-
Rehydration: Immerse slides through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each, followed by a final rinse in distilled water.
-
Staining: Immerse slides in the this compound staining solution for the desired time (to be optimized, e.g., 5-15 minutes).
-
Rinsing: Briefly rinse the slides in distilled water or an appropriate buffer to remove excess stain.
-
Differentiation (Optional): If staining is too intense, briefly dip the slides in a weak acid solution (e.g., 0.5% acetic acid) to remove non-specific staining. Monitor this step microscopically.
-
Dehydration: Immerse slides through a graded series of ethanol (70%, 95%, 100%) for 3-5 minutes each.
-
Clearing: Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Coverslipping: Apply mounting medium and a coverslip.
Visual Guides
Workflow for Histological Staining
Caption: A typical workflow for preparing and staining tissue sections.
Troubleshooting Logic for Uneven Staining
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lithol_Rubine_BK [chemeurope.com]
- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.cap.org [documents.cap.org]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Reducing Background Signal in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in their fluorescence microscopy experiments. High background can obscure specific signals, reduce image contrast, and complicate data interpretation. The following resources address common causes of background fluorescence and provide detailed protocols for their mitigation.
Troubleshooting Guides
This section offers a question-and-answer-style approach to resolving specific issues encountered during fluorescence microscopy experiments.
Q1: My entire field of view is bright, obscuring my sample. What is causing this diffuse background?
A1: A diffuse, high background across the entire image is often due to factors in the imaging medium or unbound fluorophores.
-
Unbound Fluorophores: Excess dye that has not been washed away will fluoresce, contributing to a high background.[1]
-
Imaging Medium: Components in your cell culture medium, such as phenol (B47542) red and riboflavin, can be fluorescent.[1] Fetal Bovine Serum (FBS) can also contribute to background fluorescence, particularly in the violet to blue spectrum.[2]
-
Immersion Oil: Using the wrong type of immersion oil or oil that has auto-fluoresced over time can be a source of background.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the fluorescent dye to ensure complete removal of unbound molecules.[1][3] Gentle agitation during washing can improve efficiency.
-
Use Appropriate Imaging Medium: For live-cell imaging, switch to a phenol red-free medium or a specialized low-fluorescence imaging buffer.[1]
-
Check Immersion Oil: Use a low-fluorescence immersion oil intended for fluorescence microscopy. Test for autofluorescence by imaging a blank slide with only the oil.
-
Titrate Dye Concentration: Using a higher than necessary concentration of your fluorescent stain can lead to increased background.[1][3][4] Perform a titration to find the optimal concentration that provides a strong signal with minimal background.
Q2: My unstained control sample is showing significant fluorescence. What is causing this and how can I fix it?
A2: Fluorescence in an unstained control is a classic sign of autofluorescence, which is the natural fluorescence of biological materials.[2]
-
Endogenous Fluorophores: Molecules like NADH, flavins, collagen, elastin, and lipofuscin are common sources of autofluorescence.[2] Autofluorescence is often most prominent in the blue-green region of the spectrum.[2]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][5]
Troubleshooting Steps:
-
Chemical Quenching: Treat samples with a quenching agent. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence, and Sudan Black B is effective against lipofuscin.[6]
-
Photobleaching: Before staining, intentionally photobleach the autofluorescence by exposing the sample to the excitation light source.
-
Fluorophore Selection: If possible, choose a fluorophore that emits in the red or far-red spectrum, where autofluorescence is typically lower.[2]
-
Spectral Unmixing: If your imaging software allows, you can acquire images at multiple wavelengths and use spectral unmixing algorithms to separate the specific signal from the autofluorescence signature.
-
Background Subtraction: Acquire an image of an unstained control and use it to subtract the background from your stained samples during image analysis.[7]
Q3: I see bright, punctate spots or non-specific staining in my sample that are not related to my target.
A3: This can be caused by dye aggregation, non-specific antibody binding, or contaminants.
-
Dye Aggregates: Some dyes, especially at high concentrations or in certain buffers, can form aggregates that appear as bright, non-specific puncta.
-
Non-Specific Antibody Binding: If using immunofluorescence, the primary or secondary antibodies may bind to unintended targets.[8]
-
Contaminants: Dust or other fluorescent particles on the slide, coverslip, or in your reagents can be a source of background.
Troubleshooting Steps:
-
Filter Your Dye: If you suspect aggregates, centrifuge and filter your dye solution before use.[3]
-
Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to minimize non-specific antibody binding.[8]
-
Antibody Titration: A high concentration of primary or secondary antibody can lead to non-specific binding.[3][4][8] Titrate your antibodies to determine the optimal concentration.
-
Include Proper Controls: Use a secondary antibody-only control to check for non-specific binding of the secondary antibody.[6]
-
Maintain Cleanliness: Ensure your slides, coverslips, and all reagents are clean and free of dust.
FAQs
What is Lithol Rubine BK and can it be used for fluorescence microscopy?
This compound is a reddish synthetic azo dye, primarily used as a pigment in inks, paints, and plastics.[9][10][11][12] Its absorption maximum is around 442 nm when dissolved in dimethylformamide.[9][10][11][12] While some azo dyes are fluorescent, many exhibit fluorescence quenching.[13][14] There is currently no established evidence in the scientific literature for the use of this compound as a standard fluorescent probe in microscopy. Researchers experimenting with it should first characterize its excitation and emission spectra and be aware of potential issues with high background and low quantum yield.
How do I quantify the background in my images?
To quantify background, you can use image analysis software (like ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in your image that does not contain your specific signal (e.g., an area with no cells).[7] This value can then be subtracted from the intensity measurements of your specifically stained regions.[7] It is crucial to use raw, unprocessed images for quantification and to apply the same acquisition settings across all samples and controls.[7]
What is the signal-to-noise ratio and how can I improve it?
The signal-to-noise ratio (SNR), or signal-to-background ratio, is a measure of the intensity of your specific fluorescence signal relative to the background fluorescence. A higher SNR indicates a clearer, more easily interpretable image. You can improve the SNR by either increasing the signal (e.g., using a brighter fluorophore, optimizing antibody concentrations) or, more commonly, by reducing the background using the techniques described in this guide.[1]
Data Presentation
Table 1: Common Sources of Background Fluorescence and Recommended Solutions
| Source of Background | Potential Cause | Recommended Solution(s) |
| Autofluorescence | Endogenous fluorophores (e.g., NADH, flavins, lipofuscin) | Chemical quenching (e.g., Sodium Borohydride, Sudan Black B), photobleaching, use of red/far-red fluorophores, spectral unmixing, background subtraction.[2][6] |
| Aldehyde-based fixation | Use an alternative fixative (e.g., cold methanol), reduce fixative concentration or incubation time, treat with a quenching agent.[2] | |
| Unbound Fluorophore | Insufficient washing | Increase the number and/or duration of wash steps.[1][3] |
| Dye concentration too high | Titrate the fluorophore to the lowest effective concentration.[1][3][4] | |
| Non-specific Binding | Inadequate blocking (Immunofluorescence) | Use an appropriate blocking buffer (e.g., BSA, serum).[8] |
| Antibody concentration too high (Immunofluorescence) | Titrate primary and secondary antibodies.[3][4][8] | |
| Dye/antibody aggregates | Centrifuge and/or filter staining solutions before use.[3] | |
| Imaging Medium/Materials | Fluorescent components in media (e.g., phenol red, riboflavin) | Use phenol red-free medium or a specialized imaging buffer.[1] |
| Autofluorescent slides or coverslips | Use high-quality, low-fluorescence glass. | |
| Immersion oil autofluorescence | Use low-fluorescence immersion oil. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is designed to be performed after fixation with aldehyde-based fixatives like paraformaldehyde or glutaraldehyde.
-
Fixation: Fix your cells or tissue as per your standard protocol.
-
Washing: Wash the sample three times with Phosphate-Buffered Saline (PBS) for 5 minutes each to remove the fixative.
-
Preparation of Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as its effectiveness decreases over time.
-
Quenching: Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Final Washes: Wash the sample three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Staining: Proceed with your standard permeabilization and staining protocol.
Protocol 2: General Immunofluorescence Staining Protocol with Background Reduction Steps
This protocol provides a general workflow for immunofluorescence staining, incorporating steps to minimize background.
-
Sample Preparation: Prepare and fix your cells or tissue on slides or coverslips. If using an aldehyde fixative, consider treating with sodium borohydride (Protocol 1).
-
Permeabilization (if required): If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes.
-
Blocking: Incubate the sample in a blocking buffer for at least 30-60 minutes at room temperature. A common blocking buffer is 1-5% BSA or 5-10% normal serum from the host species of the secondary antibody in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (previously determined by titration). Incubate the sample with the primary antibody solution, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBST for 5-10 minutes each with gentle agitation.
-
Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer to its optimal concentration. Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample three times with PBST for 5-10 minutes each with gentle agitation, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Perform a final wash in PBS.
-
Mounting: Mount the sample with an anti-fade mounting medium.
-
Imaging: Image the sample, ensuring to include an unstained control and a secondary-only control to assess autofluorescence and non-specific secondary antibody binding, respectively.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the source of high background fluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. youtube.com [youtube.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. Lithol_Rubine_BK [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Lithol Rubine BK - Photodegradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithol Rubine BK (C.I. Pigment Red 57:1). The information addresses common issues related to its photodegradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound, also known as C.I. Pigment Red 57:1, is a synthetic monoazo pigment. It is a calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthoic acid.[1][2][3] It is widely used in printing inks, plastics, paints, and cosmetics.[4][5] Generally, it is considered to have good stability under recommended storage conditions, which include being kept in a tightly closed container in a dry and well-ventilated place.[4] However, its stability can be affected by various factors such as light, pH, and the formulation matrix.
Q2: What are the main factors that influence the photodegradation and stability of this compound?
Several factors can impact the stability of this compound:
-
Light Exposure: As an organic pigment, this compound is susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to fading and changes in color.[6] The lightfastness of the pigment can vary depending on the formulation and the substrate it is applied to.[7]
-
pH: The pH of the surrounding medium can significantly affect the stability of azo dyes. Both acidic and alkaline conditions can lead to the degradation of the pigment's structure.[8][9]
-
Temperature: Elevated temperatures can accelerate the degradation of the pigment.[6]
-
Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents can promote the breakdown of the azo bond, leading to discoloration.
-
Solvent and Binder System: The type of solvent and binder used in a formulation can influence the pigment's stability and its susceptibility to degradation.[7] The interaction between the pigment and the surrounding matrix is crucial for its overall performance.
-
Pigment Particle Size: The particle size of the pigment can affect its lightfastness and other application properties. Generally, larger particles may exhibit better fastness properties.[10]
Q3: What are the expected degradation products of this compound?
While a definitive and complete degradation pathway for this compound is not extensively documented in readily available literature, the degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-). This can lead to the formation of smaller aromatic compounds. For similar β-naphthol red pigments, photodegradation has been observed to produce phthalic compounds. The specific degradation products of this compound under various stress conditions would require detailed analysis using techniques like HPLC-MS.
Q4: How can I assess the photostability of my this compound formulation?
The photostability of a formulation containing this compound can be assessed using standardized lightfastness testing methods, such as ISO 105-B02. This involves exposing the sample to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight and evaluating the color change against a set of blue wool standards.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Color Fading or Change | 1. Excessive Light Exposure: The formulation is being exposed to high-intensity light or for prolonged periods. 2. Incompatible Formulation Components: Binders, solvents, or other additives in the formulation may be promoting photodegradation. 3. Incorrect pH: The pH of the formulation may be in a range that destabilizes the pigment. 4. Presence of Oxidizing/Reducing Agents: Contaminants or intentionally added components may be reacting with the pigment. | 1. Conduct a controlled photostability test (see Experimental Protocol section) to quantify the lightfastness. Consider adding UV absorbers to the formulation if light exposure is unavoidable. 2. Evaluate the stability of this compound in the presence of individual formulation components. Reformulate with more stable binders or additives if necessary. 3. Measure and adjust the pH of the formulation to a more neutral range, if possible, and assess the impact on stability. 4. Analyze the formulation for the presence of reactive species. |
| Pigment Aggregation or Flocculation in Dispersion | 1. Poor Wetting and Dispersion: The pigment particles are not being properly wetted by the vehicle, leading to clumping. 2. Incompatible Dispersant: The chosen dispersing agent is not effective for this compound in the given solvent system. 3. Changes in pH or Temperature: Fluctuations in pH or temperature can affect the surface charge of the pigment particles and lead to aggregation. | 1. Optimize the dispersion process, ensuring sufficient energy input (e.g., high-shear mixing, milling). 2. Screen different types of dispersing agents (e.g., polymeric, surfactant-based) to find one that provides optimal stabilization. 3. Monitor and control the pH and temperature during the dispersion process and storage. |
| Inconsistent Results in Stability Studies | 1. Variable Experimental Conditions: Inconsistent light intensity, temperature, or humidity during testing. 2. Non-homogeneous Samples: The pigment is not uniformly dispersed in the formulation, leading to variations in degradation rates. 3. Analytical Method Variability: The analytical method used to quantify the pigment is not robust or validated. | 1. Strictly adhere to standardized testing protocols (e.g., ISO 105-B02) and ensure all environmental parameters are tightly controlled. 2. Ensure thorough and consistent mixing of all samples before testing. 3. Develop and validate a stability-indicating analytical method (see Experimental Protocol section) to ensure accurate and reproducible results. |
Quantitative Data Summary
The following table summarizes some of the key quantitative properties of this compound. It is important to note that specific values can vary depending on the grade of the pigment and the measurement conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S | [1][3] |
| Molar Mass | 424.44 g/mol | |
| Maximum Absorption (in DMF) | ~442 nm | [4][5] |
| Light Fastness (Blue Wool Scale) | 4-5 (in certain applications) | [11] |
Note: Quantitative data on degradation kinetics and quantum yield for this compound are not widely available in the public domain and would typically be determined experimentally for a specific formulation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability and identify potential degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Solvents (e.g., water, methanol, or a solvent relevant to the intended application)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Photostability chamber with controlled light source (UV and visible)
-
Oven for thermal stress testing
-
HPLC system with a UV-Vis or PDA detector and a suitable column (e.g., C18)
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Acid Hydrolysis:
-
Treat the stock solution with 0.1 M HCl and 1 M HCl.
-
Keep the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% H₂O₂ and 30% H₂O₂.
-
Store the solutions at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time intervals for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a controlled light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots at specified time intervals for analysis.
-
-
Thermal Degradation:
-
Place the solid pigment powder and the stock solution in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at defined time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Use LC-MS to tentatively identify the mass of the degradation products to aid in structure elucidation.
-
Light Fastness Testing (Based on ISO 105-B02)
Objective: To determine the color fastness of a this compound formulation to an artificial light source representative of natural daylight.
Materials:
-
Sample of the this compound formulation applied to a suitable substrate (e.g., paper, plastic, textile).
-
Blue Wool Reference Standards (ISO 105-B08).
-
Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.
-
Grey Scale for assessing color change (ISO 105-A02).
Procedure:
-
Sample Mounting: Mount the test specimen and the Blue Wool Reference Standards on a card. Cover a portion of each to serve as an unexposed reference.
-
Exposure: Place the mounted samples in the xenon arc fading lamp apparatus. The exposure conditions (e.g., temperature, humidity, irradiance) should be set according to the specific method within the ISO 105-B02 standard being followed.
-
Evaluation: Periodically inspect the samples and compare the fading of the test specimen with that of the Blue Wool standards.
-
Rating: The lightfastness rating is the number of the Blue Wool Reference that shows a similar amount of color change (fading) as the test specimen. The rating is on a scale of 1 (very poor) to 8 (excellent).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Generalized photodegradation pathway for azo dyes.
References
- 1. 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-2-sulfophenyl)azo)-, calcium salt (1:1) | C18H12CaN2O6S | CID 135423095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)-2-naphthoic acid | C18H14N2O6S | CID 22139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. research.vu.nl [research.vu.nl]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sdc.org.uk [sdc.org.uk]
- 11. scribd.com [scribd.com]
How to remove non-specific binding of Lithol Rubine BK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experimental use of Lithol Rubine BK, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
This compound is a synthetic azo dye that appears as a red powder.[1][2][3] It is commonly used as a pigment in plastics, printing inks, and paints.[3][4][5] Key properties include:
-
Solubility: Slightly soluble in hot water, but insoluble in cold water and ethanol (B145695).[1][2][4]
-
Chemical Nature: It is often supplied as a calcium salt of a sulfonated azo compound.[1][2]
-
Appearance: It is a red powder, which produces a magenta color when printed.[1][2]
Q2: What causes non-specific binding of this compound in biological experiments?
While this compound is not a common biological stain, its non-specific binding in a research context can be attributed to several factors inherent to most dye-sample interactions:
-
Ionic Interactions: The negatively charged sulfonate groups on this compound can electrostatically interact with positively charged molecules and surfaces within a biological sample.[6]
-
Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to hydrophobic interactions with non-polar regions of proteins and other biomolecules.
-
Aggregation: Like many dyes, this compound may form aggregates in aqueous solutions, which can become physically trapped within tissues or cells, leading to background staining.
Q3: How can I prepare my sample to minimize non-specific binding?
Proper sample preparation is crucial for reducing background staining.[7] Consider the following:
-
Fixation: Over-fixation can sometimes increase background staining. Try reducing the fixation time or using a different fixation agent.[7]
-
Section Thickness: For tissue sections, using thinner sections can help reduce the physical trapping of the dye.[7]
-
Washing: Ensure thorough washing of the sample after fixation and before staining to remove residual fixatives and other contaminants.
Troubleshooting Guide: Reducing Non-Specific Binding
High background staining can obscure specific signals and lead to misinterpretation of results. The following steps provide a systematic approach to troubleshooting and reducing non-specific binding of this compound.
Step 1: Optimize Staining Solution
-
Dye Concentration: Using an excessively high concentration of this compound is a common cause of non-specific staining. Titrate the dye to find the lowest concentration that still provides a robust specific signal.
-
Solvent: Since this compound is poorly soluble in water, consider using a small amount of a co-solvent like DMSO or ethanol to prepare a stock solution before diluting it in your staining buffer. However, be mindful that organic solvents can affect tissue integrity.
-
Filtration: Always filter your this compound staining solution (e.g., using a 0.22 µm filter) before use to remove any aggregates.
Step 2: Implement a Blocking Step
Blocking is a critical step to prevent the dye from binding to non-target sites.[7][8][9] This is achieved by pre-incubating the sample with a solution of proteins that will occupy these non-specific sites.
-
Common Blocking Agents:
Step 3: Optimize Washing Steps
Thorough washing after staining is essential to remove unbound dye molecules.
-
Washing Buffer: Use a buffer with a mild detergent, such as Tween-20 (0.05-0.1%), to help reduce non-specific interactions.[10]
-
Number and Duration of Washes: Increase the number and duration of washing steps. For example, try three washes of 5-10 minutes each.[11]
-
Ionic Strength: In some cases, increasing the salt concentration (e.g., up to 500 mM NaCl) in the washing buffer can help disrupt weak, non-specific ionic interactions.[12]
Quantitative Data Summary
| Blocking Agent | Concentration | Incubation Time | Relative Background Reduction | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% | 30 - 60 min | Moderate to High | A good starting point for most applications.[6][8] |
| Normal Goat Serum | 5 - 10% | 30 - 60 min | High | Very effective, especially when using secondary antibodies raised in goat.[8] |
| Non-fat Dry Milk | 1 - 5% | 30 - 60 min | Moderate | Cost-effective, but may mask some antigens. |
| Casein | 1% | 30 - 60 min | Moderate to High | A component of milk, can be a good alternative to whole milk. |
Experimental Protocol: Staining with this compound with Reduced Non-Specific Binding
This protocol is a generalized guideline for staining cells or tissue sections with this compound, incorporating steps to minimize non-specific binding.
-
Sample Preparation:
-
Prepare cells or tissue sections as required by your experimental design (e.g., fixation, permeabilization).
-
Wash the sample three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking solution of 3% BSA in PBS with 0.1% Tween-20 (PBST).
-
Incubate the sample in the blocking solution for 1 hour at room temperature with gentle agitation.
-
-
Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution in PBST to the desired final concentration (e.g., 1-10 µg/mL). It is crucial to determine the optimal concentration empirically.
-
Filter the final staining solution through a 0.22 µm syringe filter.
-
Remove the blocking solution from the sample (do not wash).
-
Incubate the sample with the filtered this compound solution for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the sample three times with PBST for 10 minutes each with gentle agitation.
-
Perform a final wash with PBS for 5 minutes to remove any residual detergent.
-
-
Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Proceed with imaging using a suitable microscope.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.
A troubleshooting workflow for reducing non-specific binding.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lithol_Rubine_BK [chemeurope.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. IHC Blocking | Proteintech Group [ptglab.com]
- 7. biossusa.com [biossusa.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing Non-Specific Binding [reichertspr.com]
Common issues with biological stains and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common issues encountered with biological stains. It is designed for researchers, scientists, and drug development professionals to help resolve experimental challenges and optimize staining protocols.
Troubleshooting Guides
This section offers solutions to common problems encountered during histological and immunohistochemical staining procedures.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is fundamental in histology for visualizing tissue morphology. However, various artifacts can arise during the procedure.
Question: Why do my nuclei appear too pale after H&E staining?
Answer: Pale nuclear staining in H&E can be attributed to several factors:
-
Insufficient Staining Time: The slides may not have been incubated in hematoxylin long enough.[1][2]
-
Over-oxidation of Hematoxylin: The hematoxylin solution may be old or over-oxidized, reducing its staining capacity.[1][2]
-
Excessive Differentiation: If using a regressive staining method, the differentiation step in acid alcohol may have been too long or the differentiator too concentrated.[2][3]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the aqueous hematoxylin from penetrating the tissue.[3]
Solutions:
-
Increase the incubation time in the hematoxylin solution.[2][3]
-
Replace the hematoxylin solution if it is old or shows signs of oxidation (a metallic sheen).[1][2]
-
Reduce the time in the differentiating solution or use a lower concentration of acid alcohol.[2][3]
-
Ensure complete deparaffinization by using fresh xylene and allowing for adequate incubation time.[2][3]
Question: What causes red or reddish-brown nuclei in my H&E-stained slides?
Answer: This issue typically points to a problem with the "bluing" step, which converts the initial reddish-purple hematoxylin to a crisp blue-purple.
-
Inadequate Bluing: The bluing agent may be old, or the incubation time may be too short.[1] The pH of the bluing solution is critical and should be alkaline (pH 7.5-9).[2]
-
Hematoxylin Breakdown: Over-oxidized hematoxylin can also result in brownish nuclei.[2]
Solutions:
-
Increase the incubation time in the bluing agent or replace it with a fresh solution.[1]
-
Check and adjust the pH of the bluing solution.[2]
-
Use fresh hematoxylin.[1]
Question: Why is the eosin staining in my cytoplasm too pale or too dark?
Answer: The intensity of eosin staining is highly dependent on pH and differentiation.
-
Pale Eosin Staining:
-
Dark Eosin Staining:
Solutions:
-
For Pale Staining: Adjust the pH of the eosin solution to 4.5-5.0 with a few drops of acetic acid and ensure thorough rinsing after the bluing step.[2]
-
For Dark Staining: Dilute the eosin solution or decrease the staining time. Ensure complete dehydration before the eosin step.[1][2]
Immunohistochemistry (IHC) and Immunofluorescence (IF)
IHC and IF are powerful techniques for localizing specific antigens in tissues. However, they are prone to issues such as weak signal, high background, and non-specific staining.
Question: I am observing weak or no staining in my IHC/IF experiment. What could be the cause?
Answer: Weak or no staining is a common issue with several potential causes:
-
Primary Antibody Issues: The primary antibody may not be validated for the application, stored improperly, or used at a suboptimal concentration.[4][5][6]
-
Antigen Retrieval: The antigen retrieval method (heat-induced or enzymatic) may be inadequate for unmasking the epitope.[6][7]
-
Incompatible Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species.[4][5]
-
Inactive Detection System: The enzyme or fluorophore in the detection system may have lost activity.[8]
-
Tissue Fixation: Over-fixation of the tissue can mask the antigen epitope.[5][8]
Solutions:
-
Ensure the primary antibody is validated for your specific application (e.g., FFPE tissue) and perform a titration to find the optimal concentration.[6]
-
Optimize the antigen retrieval method by trying different buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and varying the heating time and temperature.[6]
-
Use a secondary antibody that is specific for the host species of the primary antibody.[4][5]
-
Test the activity of the detection system components.
-
Reduce the fixation time or try a different fixation method.[5][8]
Question: How can I reduce high background staining in my IHC/IF slides?
Answer: High background can obscure specific staining and make interpretation difficult.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a primary cause.[4]
-
Endogenous Enzyme Activity: Endogenous peroxidases or phosphatases in the tissue can react with the detection system.
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[6]
-
Primary Antibody Concentration Too High: Using too much primary antibody can lead to non-specific binding.[4]
-
Tissue Drying: Allowing the tissue sections to dry out at any stage can cause non-specific antibody binding.[6]
Solutions:
-
Increase the blocking incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[4]
-
Perform a peroxidase or phosphatase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.
-
Include a detergent like Tween-20 in your wash buffers and antibody diluents.[6]
-
Perform a primary antibody titration to find the optimal concentration that gives a good signal-to-noise ratio.[4]
-
Keep the slides in a humidified chamber during incubations to prevent drying.[6]
Frequently Asked Questions (FAQs)
Q1: What is the difference between progressive and regressive H&E staining?
A1: In progressive staining, the tissue is left in the hematoxylin just long enough to stain the nuclei to the desired intensity. In contrast, regressive staining involves overstaining the tissue with hematoxylin and then removing the excess stain with a differentiating solution (e.g., acid alcohol).[3]
Q2: How should I store my antibodies for IHC/IF?
A2: Most antibodies should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage. It is often recommended to aliquot the antibody upon receipt to avoid repeated freeze-thaw cycles, which can damage the antibody.[5][8] Always refer to the manufacturer's datasheet for specific storage instructions.
Q3: What are positive and negative controls in IHC/IF, and why are they important?
A3:
-
Positive Control: A tissue or cell line known to express the target antigen. This control validates that the antibody and the staining protocol are working correctly.
-
Negative Control: A tissue or cell line known not to express the target antigen. This helps to assess the level of non-specific background staining.
-
Isotype Control: A primary antibody of the same isotype and from the same host species as the experimental primary antibody, but directed against an antigen not present in the tissue. This control helps to determine if the observed staining is due to non-specific binding of the antibody.
-
No Primary Control: A slide that goes through the entire staining procedure but without the addition of the primary antibody. This helps to identify non-specific staining from the secondary antibody or the detection system.
These controls are crucial for the correct interpretation of staining results.
Data Presentation
Table 1: Troubleshooting Summary for Common Staining Issues
| Issue | Possible Cause | Recommended Solution |
| H&E: Pale Nuclei | Insufficient hematoxylin staining time | Increase incubation time in hematoxylin.[2][3] |
| Over-oxidized hematoxylin | Use fresh hematoxylin solution.[1][2] | |
| Excessive differentiation | Reduce time in acid alcohol.[2][3] | |
| H&E: Dark Cytoplasm | Eosin too concentrated | Dilute the eosin solution.[1][2] |
| Insufficient dehydration | Ensure complete dehydration before eosin.[1] | |
| IHC/IF: Weak/No Signal | Suboptimal primary antibody concentration | Perform antibody titration.[6] |
| Inadequate antigen retrieval | Optimize antigen retrieval method.[6][7] | |
| Incompatible secondary antibody | Use a secondary antibody against the primary's host.[4][5] | |
| IHC/IF: High Background | Insufficient blocking | Increase blocking time or change blocking agent.[4] |
| Endogenous enzyme activity | Add a peroxidase/phosphatase blocking step. | |
| Primary antibody concentration too high | Reduce primary antibody concentration.[4] |
Experimental Protocols
Standard Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled Water: 2 minutes.
-
-
Hematoxylin Staining:
-
Immerse in Harris Hematoxylin solution for 5-10 minutes.
-
Rinse in tap water for 1-2 minutes.
-
-
Differentiation (for regressive staining):
-
Dip briefly in 0.5-1% acid alcohol.[3]
-
Rinse quickly in tap water.
-
-
Bluing:
-
Immerse in ammonia (B1221849) water or another bluing agent for about 30 seconds, or until sections turn blue.
-
Rinse in tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-2 minutes.
-
Rinse quickly in distilled water.
-
-
Dehydration and Clearing:
-
70% Ethanol: 2 minutes.
-
95% Ethanol: 2 minutes.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium and coverslip.
-
General Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: (As for H&E staining)
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[7] Optimal time and temperature should be determined for each antibody.
-
-
Peroxidase Block (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 10% normal serum from the secondary antibody's host species in PBS) for at least 1 hour to block non-specific binding sites.[4]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody diluted in antibody diluent at the optimal concentration. Incubation is often performed overnight at 4°C.
-
Wash with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate with the enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash with wash buffer.
-
-
Detection:
-
Incubate with the chromogen substrate (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
-
Dehydration, Clearing, and Mounting: (As for H&E staining)
Visualizations
Experimental Workflow for Immunohistochemistry
Caption: A typical workflow for immunohistochemical staining of paraffin-embedded tissue sections.
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Polyclonal Antibody (IHC-00005) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving the shelf life of Lithol Rubine BK staining solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on extending the shelf life and troubleshooting issues related to Lithol Rubine BK staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (Pigment Red 57:1) is a synthetic monoazo dye, typically supplied as a calcium salt.[1][2][3] It appears as a red powder and produces a magenta color in solution.[2][4] It is characterized as being slightly soluble in hot water but insoluble in cold water and ethanol.[1][2][5]
Q2: What is the typical shelf life of a prepared this compound staining solution?
The shelf life of a user-prepared aqueous solution can vary significantly from a few weeks to several months. Stability is highly dependent on preparation method, storage conditions, and the presence of contaminants. Commercially prepared solutions may have a longer, specified shelf life due to optimized formulation with preservatives.
Q3: What are the primary factors that cause the staining solution to degrade?
Several factors can lead to the degradation of this compound solutions:
-
Microbial Contamination: Aqueous, non-sterile solutions are susceptible to the growth of bacteria, yeasts, and molds, which can alter the dye's chemistry and cause unwanted artifacts in staining.[6][7]
-
Photodegradation: Like many organic dyes, the azo group (-N=N-) in this compound can be susceptible to cleavage or alteration upon prolonged exposure to light, leading to a loss of color intensity.
-
Chemical Instability (pH Shifts): The pH of the solution can affect the stability of the dye molecule and its binding affinity to tissues. Extreme pH levels can accelerate degradation.
-
Oxidation: Contact with atmospheric oxygen over time can lead to the oxidation of the dye molecule, reducing its staining efficacy. Adding antioxidants is a method used to prolong the shelf life of other stains like hematoxylin (B73222).[8][9]
Q4: What are the visible signs of a degraded this compound solution?
Key indicators of a compromised solution include:
-
A noticeable shift or weakening of the magenta color.
-
The formation of visible precipitates or sediment at the bottom of the container.
-
Cloudiness or turbidity in the solution, often indicating microbial growth.[7]
-
A decline in staining performance, resulting in weak or inconsistent tissue staining.
Troubleshooting Guide
Q1: My staining is weak or completely absent. What is the cause?
Weak staining is a common issue with several potential causes:
-
Degraded Staining Solution: The dye may have degraded due to age, light exposure, or contamination.
-
Solution: Prepare a fresh staining solution using the recommended protocol. Ensure proper storage of the new solution.
-
-
Incorrect pH: The binding of acid dyes like this compound is pH-dependent. If the solution pH is not optimal (typically acidic), binding to tissue proteins will be inefficient.[10]
-
Solution: Check and adjust the pH of your staining solution. For many acid dyes, a pH range of 2.5 to 4.0 is optimal.[10]
-
-
Insufficient Staining Time: The incubation period may be too short for the dye to adequately penetrate the tissue.
-
Solution: Increase the staining time incrementally and observe the results.
-
-
Incomplete Deparaffinization: Residual wax on the tissue slide will prevent the aqueous stain from reaching the tissue.[11]
-
Solution: Ensure slides are fully de-waxed with fresh xylene or a xylene substitute, followed by complete rehydration through graded alcohols.[11]
-
Q2: I see precipitate and random artifacts on my stained slide. What's wrong?
This is often caused by contamination or dye precipitation.
-
Microbial Growth: The solution may be contaminated with bacteria or fungi, which are then deposited onto the tissue section during staining.[7]
-
Solution: Discard the contaminated solution. Prepare a fresh solution using sterile water and consider adding a broad-spectrum preservative. Filter the solution through a 0.22 µm filter before use.
-
-
Dye Precipitation: The dye may be precipitating out of the solution due to low temperature, incorrect solvent, or excessive concentration.
Q3: The staining across my tissue section is uneven. How can I fix this?
Uneven staining can result from issues in the staining procedure itself.
-
Air Bubbles: Air bubbles trapped on the slide surface prevent the stain from making contact with the tissue underneath.[10]
-
Solution: Immerse slides into the staining dish at an angle to prevent bubble formation. Gently tap the slide rack to dislodge any visible bubbles.[10]
-
-
Incomplete Rehydration: If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly.[10]
-
Solution: Ensure a complete and gradual rehydration process through descending concentrations of alcohol (e.g., 100%, 95%, 70%) before placing the slide in water.
-
Data on Solution Stability
The following table summarizes the expected stability of this compound solutions under various storage conditions. These are estimates based on general principles for histological stains.
| Storage Condition | Preservative Added | Light Exposure | Expected Shelf Life | Potential Issues |
| Refrigerated (2-8°C) | Yes (e.g., 0.1% Sodium Benzoate) | Dark (Amber Bottle) | 6 - 12 Months | Potential for dye precipitation at lower temperatures. |
| Room Temperature (~20°C) | Yes (e.g., 0.1% Sodium Benzoate) | Dark (Amber Bottle) | 3 - 6 Months | Higher risk of microbial growth compared to refrigeration. |
| Room Temperature (~20°C) | No | Dark (Amber Bottle) | 1 - 4 Weeks | High risk of microbial contamination.[6] |
| Room Temperature (~20°C) | Yes | Exposed to Light | 1 - 2 Months | Photodegradation can lead to weakened staining intensity. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol incorporates best practices to maximize the stability and shelf life of your staining solution.
Reagents & Materials:
-
This compound powder (C.I. 15850)
-
High-purity distilled or deionized water
-
Sodium Benzoate (preservative)[6]
-
Potassium Sorbate (preservative)[6]
-
Citric Acid (for pH adjustment)[6]
-
Heating magnetic stirrer
-
Sterile amber glass storage bottle
-
0.22 µm syringe or bottle-top filter
Methodology:
-
Prepare Water: Heat 100 mL of distilled water to approximately 60-70°C. This compound is more soluble in hot water.[1][2][5]
-
Add Preservatives: To the warm water, add 0.1 g of Sodium Benzoate and 0.1 g of Potassium Sorbate (for a 0.1% w/v concentration of each). Stir until fully dissolved. These work together to provide broad-spectrum antimicrobial protection.[6]
-
Adjust pH: Add a small amount of Citric Acid to lower the pH to between 4.0 and 5.0. The aforementioned preservatives are most effective in this acidic range.[6] Verify the pH with a calibrated pH meter.
-
Dissolve Dye: Slowly add 0.5 g of this compound powder to the solution while stirring continuously. Continue stirring on the heat plate until all powder is completely dissolved.
-
Cool and Filter: Allow the solution to cool completely to room temperature. Once cool, filter the solution through a 0.22 µm filter to remove any remaining particulates and microorganisms.
-
Store Properly: Transfer the filtered solution to a sterile, clearly labeled amber glass bottle to protect it from light. Store at 2-8°C for maximum shelf life.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing a stabilized staining solution.
Caption: Troubleshooting logic for weak staining issues.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. E 180 (this compound) - Ataman Kimya [atamanchemicals.com]
- 6. Koch Color Industries [kochcolor.com]
- 7. biomedizin.unibas.ch [biomedizin.unibas.ch]
- 8. WO2008073902A2 - Method for improving the shelf-life of hematoxylin staining solutions - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. benchchem.com [benchchem.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
Filtering techniques for Lithol Rubine BK solutions before use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithol Rubine BK solutions. The following information is designed to address common challenges encountered during the filtration of this synthetic azo dye.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when filtering this compound solutions?
A1: The most frequent challenges when filtering this compound solutions include filter clogging, slow flow rates, and potential loss of the compound due to adsorption onto the filter membrane. In some applications, extractables and leachables from the filter material can be a concern, potentially contaminating the filtrate.[1][2][3]
Q2: Which filter membrane materials are generally recommended for filtering solutions containing organic pigments like this compound?
A2: For organic and colored solutions, selecting a filter membrane with broad chemical compatibility is crucial.[4] Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (B91410) (PVDF) membranes are often recommended for their resistance to a wide range of chemicals.[3][5][6] However, for aqueous solutions, hydrophilic membranes like Polyethersulfone (PES) or nylon may be suitable, though compatibility should always be verified.[5][7][8]
Q3: What is the recommended pore size for filtering this compound solutions?
A3: The appropriate pore size depends on the specific application.
-
For clarification and pre-filtration to remove larger particulates, a pore size of 0.45 µm or larger is generally recommended.[9]
-
For sterile filtration , a 0.2 µm or 0.22 µm pore size is the standard to ensure the removal of bacteria.[9]
Q4: Can filtration affect the concentration of my this compound solution?
A4: Yes, it is possible for the concentration of this compound to decrease after filtration due to adsorption of the dye onto the filter membrane.[10][11] This is particularly a concern with membranes that have a high binding affinity for organic molecules. It is recommended to perform a validation study to quantify any potential loss of product.
Q5: What are extractables and leachables, and why are they a concern?
A5: Extractables are chemical compounds that can be forced out of a filter material under harsh conditions (e.g., aggressive solvents, high temperatures), while leachables are compounds that migrate into the product solution under normal operating conditions.[12] These are a significant concern in drug development and other sensitive applications as they can represent impurities in the final product.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the filtration of this compound solutions and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Filter Clogging / Slow Flow Rate | High particulate load in the solution. | - Use a pre-filter with a larger pore size to remove larger particles before the final filtration step.[9]- Consider using a filter with a larger surface area to increase throughput. |
| Incompatibility between the solvent and the filter membrane, causing swelling. | - Consult a chemical compatibility chart to ensure the chosen filter membrane is suitable for the solvent being used.[4] | |
| Agglomeration of this compound particles. | - Ensure the this compound is fully dissolved or homogenously suspended in the solvent before filtration. | |
| Loss of Color/Concentration in Filtrate | Adsorption of this compound onto the filter membrane. | - Select a low-protein binding filter membrane material such as PVDF or PES.[5][7][11][13]- Pre-wetting the filter with the pure solvent before filtering the this compound solution may help to saturate non-specific binding sites. |
| The initial volume of filtrate may have a lower concentration. | - Discard the initial volume of the filtrate (e.g., the first few milliliters) as this may have a lower concentration due to adsorption. The exact volume to discard should be determined during validation studies.[10] | |
| Presence of Contaminants in Filtrate | Extractables or leachables from the filter material. | - Use a high-purity, low-extractable filter, especially for sensitive applications like drug formulation.[12]- Pre-flushing the filter with a compatible solvent can help remove some extractable materials. |
| Filter integrity failure. | - Perform an integrity test on the filter before and after use to ensure it is not compromised. |
Experimental Protocols
Protocol: Filter Compatibility and Selection for this compound Solutions
This protocol provides a general framework for selecting an appropriate filter for your specific this compound solution.
1. Objective: To determine the most suitable filter membrane material and pore size for the filtration of a this compound solution, minimizing product loss and ensuring filtrate purity.
2. Materials:
- This compound solution in your chosen solvent.
- A selection of syringe filters or filter discs with different membrane materials (e.g., PTFE, PVDF, PES, Nylon) and pore sizes (e.g., 0.45 µm and 0.22 µm).
- Syringes.
- Collection vials.
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).
3. Procedure:
4. Data Analysis:
Summarize the results in a table to compare the performance of the different filters.
| Filter Membrane | Pore Size (µm) | Chemical Compatibility (Visual) | Analyte Recovery (%) | Observations (Flow Rate, Clogging) |
| PVDF | 0.45 | Pass | 98% | Good flow rate, no clogging |
| PES | 0.45 | Pass | 95% | Fast flow rate initially, some slowing |
| Nylon | 0.45 | Pass | 85% | Significant slowing of flow |
| PTFE | 0.45 | Pass | 99% | Requires pre-wetting, good flow |
| PVDF | 0.22 | Pass | 97% | Slower flow than 0.45 µm |
| PES | 0.22 | Pass | 94% | Slower flow than 0.45 µm |
Visualizations
Experimental Workflow for Filter Selection
Caption: A logical workflow for selecting the optimal filter for this compound solutions.
Troubleshooting Logic for Filter Clogging
Caption: A troubleshooting decision tree for addressing filter clogging issues.
References
- 1. Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PVDF vs. PES Membranes: Key Differences in Chemical Resistance & Pore Structure [eureka.patsnap.com]
- 3. hzkfilter.com [hzkfilter.com]
- 4. Essential Guide to Liquid Filtration in Pharmaceutical Production - Sanitek [sanitekfilter.com]
- 5. hawachmembrane.com [hawachmembrane.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of polyvinylidene fluoride and polyether sulfone membranes in filtering viral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hawachmembrane.com [hawachmembrane.com]
- 9. corning.com [corning.com]
- 10. 制药 QC 的过滤器验证研究 – 影响分析物结合的因素 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. jingjinequipment.com [jingjinequipment.com]
- 13. gusmerenterprises.com [gusmerenterprises.com]
Unexpected color shifts in Lithol Rubine BK experiments
Welcome to the Technical Support Center for Lithol Rubine BK. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color shifts and other issues encountered during experiments with this pigment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
A1: this compound is a synthetic azo dye, commonly supplied as a calcium salt. It presents as a red powder and produces a magenta color when printed.[1][2] It is sparingly soluble in hot water and insoluble in cold water and ethanol.[1][2] Its maximum absorption in dimethylformamide is approximately 442 nm.[1][2]
Q2: My this compound solution has changed color. What are the common causes?
A2: Unexpected color shifts in this compound preparations can be attributed to several factors, including:
-
pH Instability: Changes in the pH of your medium can cause the calcium ion to dissociate from the dye molecule, leading to a color shift. This is particularly noted in aqueous-alcoholic solutions with alkaline conditions.[3]
-
Solvent Incompatibility: The choice of solvent is critical. This compound may interact unfavorably with certain solvents, leading to changes in its dispersion and perceived color.
-
Poor Dispersion: If the pigment is not properly dispersed, it can lead to issues like flocculation, sedimentation, or floating, which can alter the color uniformity and intensity of your preparation.[4][5]
-
Contamination: The presence of reactive chemical species, such as strong acids or bases, can chemically alter the dye molecule and cause a color change. For instance, it turns a red-light purple in concentrated sulfuric acid.[3]
-
Photodegradation: Although it has relatively good lightfastness, prolonged exposure to high-intensity light, especially UV radiation, can lead to fading or color shifts.[3]
Q3: How does the choice of binder affect the stability of this compound?
A3: The binder plays a crucial role in stabilizing the pigment dispersion. An incompatible binder can fail to adequately wet the pigment particles, leading to agglomeration and color inconsistency.[6][7] The interaction between the binder and the pigment's surface chemistry is key to maintaining a stable formulation.
Troubleshooting Guides
Issue 1: Gradual Color Fading or Shift in Solution/Dispersion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Store solutions and samples in amber vials or protect them from light. | Reduced rate of color fading. |
| pH Shift | Measure the pH of your solution. If it has drifted, adjust it back to the optimal range (typically near neutral, unless otherwise specified for your application). Buffer the solution if necessary. | The original color may be restored if the change was due to a reversible pH effect. |
| Solvent Evaporation | Ensure containers are tightly sealed to prevent solvent evaporation, which can concentrate the dye and potentially other components, leading to a color shift. | Stable color intensity over time. |
Issue 2: Color Inconsistency or Speckling in a Solid/Semi-Solid Matrix
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pigment Dispersion | Review your dispersion protocol. Ensure adequate mixing time, energy (e.g., sonication, high-shear mixing), and the use of an appropriate dispersing agent if required. | A uniform and consistent color throughout the matrix. |
| Binder Incompatibility | Test the compatibility of this compound with different binders. Observe for signs of pigment rejection, such as "floating" or separation. | Selection of a binder that results in a stable and homogenous mixture. |
| Particle Agglomeration | Characterize the particle size of the pigment in your formulation. If agglomerates are present, optimize the dispersion process. | A finer, more uniform particle size distribution and improved color quality. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Preparation of Stock Dispersion: Disperse a known concentration of this compound (e.g., 0.1% w/v) in a neutral, aqueous-alcoholic solvent system (e.g., 50:50 ethanol:water).
-
pH Adjustment: Aliquot the stock dispersion into several vials. Adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9, 10) using dilute HCl or NaOH.
-
Incubation: Store the vials under controlled temperature and light conditions.
-
Observation: Visually inspect the color of each sample at regular intervals (e.g., 1, 6, 24 hours).
-
Spectrophotometric Analysis: Measure the absorbance spectrum of each sample to quantify any color changes.
Protocol 2: Solvent and Binder Compatibility Test
-
Solvent Screening: Disperse a small amount of this compound in a range of candidate solvents. Observe for ease of dispersion, color intensity, and any signs of instability (e.g., precipitation) over 24 hours.
-
Binder Screening: Prepare small batches of your formulation with different compatible binders.
-
Film Casting: Cast a thin film of each formulation onto a standard substrate.
-
Evaluation: After drying/curing, visually assess the films for color uniformity, gloss, and any defects like speckling or streaking.
Visual Aids
Caption: Troubleshooting workflow for color shifts.
Caption: Factors influencing pigment dispersion.
Caption: Effect of pH on this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Lithol_Rubine_BK [chemeurope.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. News - 14 Pigment Dispersion Problems & How SILIKEâs Silicone Hyperdispersant Solves Them [siliketech.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchdiscovery.drexel.edu]
Technical Support Center: Troubleshooting Nuclear Staining in Microscopy
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when using nuclear dyes in microscopy. Browse our frequently asked questions and troubleshooting guides to resolve artifacts and optimize your staining protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed with nuclear dyes?
A1: Common artifacts include high background fluorescence, weak or uneven nuclear staining, non-specific binding of the dye, photobleaching (fading of the fluorescent signal), and phototoxicity (light-induced cell damage).[1][2] With certain dyes like DAPI and Hoechst, an artifact known as photoconversion can occur, where the dye starts to fluoresce in other channels upon UV excitation.[3][4]
Q2: Why is my background fluorescence so high?
A2: High background can be caused by several factors:
-
Excessive Dye Concentration: Using too much dye can lead to non-specific binding and a general increase in background signal.[5]
-
Insufficient Washing: Failure to adequately wash away unbound dye after staining will result in high background.[6]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[7][8]
-
Dye Precipitation: If the dye is not fully dissolved, precipitates can scatter light and increase background.[5]
-
Contaminated Reagents: Old or contaminated buffers and mounting media can contribute to background fluorescence.[8]
Q3: My nuclear staining is weak and uneven. What could be the cause?
A3: Weak or patchy staining can be a result of:
-
Suboptimal Dye Concentration: The dye concentration may be too low for adequate signal.[5]
-
Insufficient Incubation Time: The dye may not have had enough time to fully penetrate the cells and bind to the DNA.[6]
-
Poor Cell Permeability: For live cells, the dye may have difficulty crossing the cell membrane. For fixed cells, the permeabilization step may have been inadequate.[5][9]
-
Poor Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and chromatin structure, leading to inconsistent staining.[5]
-
Fixation Issues: Incomplete or improper fixation can affect chromatin accessibility and subsequent staining.[10]
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible fading of a fluorescent signal due to light-induced chemical damage to the fluorophore.[1] To minimize photobleaching:
-
Use the lowest possible laser power or lamp intensity.[5]
-
Minimize the duration of exposure to excitation light.[5]
-
Image the most sensitive fluorophores first.
-
Choose more photostable dyes when possible.[12]
Q5: I'm seeing fluorescence from my DAPI/Hoechst stain in the green and red channels. What is happening?
A5: This phenomenon is called photoconversion. UV excitation, often from a mercury arc lamp, can cause DAPI and Hoechst dyes to be chemically altered, leading them to emit green and red fluorescence.[3][4] This can create artifactual colocalization and interfere with the detection of other fluorescent signals.[4] To avoid this, you can image other channels before the DAPI/Hoechst channel or use a 405 nm laser for excitation, which does not induce photoconversion.[3][4] Alternatively, consider using nuclear stains that are not prone to photoconversion, such as far-red dyes.[3]
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence.
Caption: Workflow for troubleshooting high background fluorescence.
Guide 2: Weak or No Nuclear Signal
Follow these steps if you are experiencing a weak or absent nuclear signal.
Caption: Troubleshooting workflow for weak or absent nuclear signal.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for common nuclear dyes. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Nuclear Dye | Cell Permeability | Typical Concentration Range | Typical Incubation Time | Excitation/Emission (nm, approx.) |
| DAPI | Impermeant (requires fixation/permeabilization) | 0.1 - 1 µg/mL | 5 - 15 minutes | 358 / 461 |
| Hoechst 33342 | Permeant (for live or fixed cells) | 0.1 - 1 µg/mL | 5 - 15 minutes | 350 / 461 |
| Hoechst 33258 | Less Permeant than 33342 | 1 µg/mL | 10 - 20 minutes | 352 / 461 |
| DRAQ5™ | Permeant (for live or fixed cells) | 1 - 5 µM | 5 - 30 minutes | 647 / 681 |
| RedDot™1 | Permeant (for live cells) | Varies (e.g., 200X stock) | 5 minutes | Far-Red |
| RedDot™2 | Impermeant (for fixed/dead cells) | Varies | 5 - 15 minutes | Far-Red |
| NucSpot® Live 488 | Permeant (for live or fixed cells) | Varies | 10 - 20 minutes | 500 / 515 |
| SYTO™ 59 | Permeant (for live or fixed cells) | 100 nM - 5 µM | 30 minutes | 622 / 645 |
Experimental Protocols
Protocol 1: General Nuclear Staining for Fixed and Permeabilized Cells
This protocol is a starting point for staining the nuclei of fixed and permeabilized cells.
-
Cell Culture: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
-
Washing:
-
Aspirate the PFA.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
-
Washing:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Staining:
-
Prepare the nuclear dye working solution in PBS according to the manufacturer's recommendations (see table above for starting concentrations).
-
Add the staining solution to the cells and incubate for the recommended time, protected from light.
-
-
Final Washes:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Nuclear Staining for Live Cells
This protocol provides a general procedure for staining the nuclei of living cells.
-
Cell Culture: Grow cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining Solution Preparation:
-
Prepare a working solution of a cell-permeant nuclear dye (e.g., Hoechst 33342, DRAQ5™) in a complete culture medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[13]
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the dye-containing medium to the cells.
-
Incubate at 37°C for the recommended duration (e.g., 5-30 minutes), protected from light.[14]
-
-
Washing (Optional):
-
For some dyes, the signal-to-noise ratio can be improved by washing the cells.[15] To do this, remove the staining solution and replace it with fresh, pre-warmed culture medium.
-
-
Imaging:
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of Nuclear Pore Complex Permeability in Mammalian Cells and Isolated Nuclei Using Fluorescent Dextrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. SYTO 59 Nuclear Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Nuclear Staining | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Lithol Rubine BK Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results with Lithol Rubine BK staining. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its principle in tissue staining?
A1: this compound (C.I. Pigment Red 57:1) is a synthetic red azo dye, commonly supplied as a calcium salt.[1][2] In histological applications, it functions as an acid dye. The staining mechanism is based on electrostatic interactions. In an acidic solution, tissue proteins, particularly cytoplasmic proteins, become positively charged (protonated). The negatively charged (anionic) this compound molecules then bind to these positively charged sites, resulting in a red coloration of the tissue components.[3][4]
Q2: What is the importance of pH when using this compound for staining?
A2: The pH of the staining solution is a critical factor that significantly influences the intensity and specificity of this compound staining.[5][6] An acidic pH is generally required to enhance the positive charge of tissue proteins, thereby promoting the binding of the anionic dye.[4] An incorrect pH can lead to weak or non-specific staining.[7]
Q3: What are the signs of a suboptimal pH in my this compound staining protocol?
A3: Suboptimal pH can manifest in several ways:
-
Weak or Pale Staining: If the pH is too high (not acidic enough), protein protonation will be insufficient, leading to poor dye binding.[8]
-
Non-specific Background Staining: If the pH is too low (excessively acidic), it can cause widespread protein denaturation and expose numerous binding sites, leading to non-specific dye attachment and high background.[7]
-
Inconsistent Results: Fluctuations in pH between experiments will lead to a lack of reproducibility.[6]
Q4: How do I prepare a buffered solution for my this compound stain?
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a powder and should be handled with care to avoid inhalation of dust.[9] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Ensure good ventilation in the workspace. In case of contact with skin or eyes, rinse thoroughly with water.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH adjustment.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | pH of Staining Solution is Too High (not acidic enough): Insufficient protonation of tissue proteins.[8] | Lower the pH of your staining solution. Prepare a fresh buffer in the acidic range (e.g., pH 4.0-5.0 as a starting point) and re-stain. |
| Staining Time is Too Short: Inadequate time for the dye to bind to the tissue. | Increase the incubation time in the this compound solution. | |
| Dye Concentration is Too Low: Insufficient dye molecules available for binding. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| High Background or Non-specific Staining | pH of Staining Solution is Too Low (excessively acidic): Can cause non-specific binding.[7] | Increase the pH of your staining solution slightly (e.g., from 3.5 to 4.5). Ensure thorough rinsing after staining. |
| Inadequate Rinsing: Excess dye remains on the tissue. | Increase the number and duration of rinse steps after staining. A brief rinse in a weakly acidic solution (e.g., 1% acetic acid) can help remove non-specific binding. | |
| Dye Precipitation: The dye has come out of solution and deposited on the tissue. | Filter the staining solution before use. Ensure the dye is fully dissolved when preparing the solution; this compound is slightly soluble in hot water.[1] | |
| Uneven Staining | Inconsistent pH Across the Tissue: Poor buffer penetration. | Ensure the tissue section is fully immersed in the buffer and staining solution. Gentle agitation during staining can improve uniformity. |
| Poor Fixation: The tissue was not properly fixed, leading to variable dye uptake. | Review and optimize your tissue fixation protocol.[11] |
Quantitative Data Summary
Direct quantitative data for optimal pH in this compound histological staining is not well-documented in scientific literature. However, the following table summarizes the general principles of pH effects on acid dye staining, which can be used as a guideline for optimization.
| pH Range | Expected Staining Outcome for Acid Dyes | Rationale |
| pH < 3.0 | Potentially strong but may have high background. | Very high protonation of tissue proteins, but also risk of tissue damage and non-specific binding.[7] |
| pH 3.0 - 5.0 | Generally Optimal Range. Good balance of specific staining and low background. | Sufficient protein protonation for strong dye binding without excessive non-specific interactions.[8] |
| pH 5.0 - 6.0 | Weaker staining intensity. | Reduced protonation of tissue proteins, leading to decreased dye binding.[3] |
| pH > 6.0 | Very weak to no staining. | Most tissue proteins are near or above their isoelectric point, resulting in a net negative charge and repulsion of the anionic dye.[12] |
Experimental Protocols
Protocol: Preparation of a Buffered this compound Staining Solution (General Guideline)
This protocol is a general starting point and requires optimization for specific tissues and applications.
-
Prepare a 0.1M Citrate (B86180) Buffer:
-
Solution A: 0.1M Citric Acid (21.01 g of citric acid monohydrate in 1 L of distilled water).
-
Solution B: 0.1M Sodium Citrate (29.41 g of sodium citrate dihydrate in 1 L of distilled water).
-
Mix Solution A and Solution B, monitoring with a calibrated pH meter, until the desired pH (e.g., 4.5) is achieved.
-
-
Prepare the Staining Solution:
-
Gently heat the prepared citrate buffer.
-
Dissolve this compound powder to the desired concentration (e.g., 0.1% w/v) in the warm buffer. This compound is slightly soluble in hot water.[1]
-
Stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution before use to remove any undissolved particles.
-
Protocol: General Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the prepared buffered this compound staining solution for a predetermined time (e.g., 5-15 minutes, requires optimization).
-
-
Rinsing/Differentiation:
-
Briefly rinse slides in a weak acid solution (e.g., 1% acetic acid in distilled water) to remove excess stain.
-
Rinse thoroughly in distilled water.
-
-
Dehydration:
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 100% ethanol (2 changes, 2 minutes each).
-
-
Clearing and Mounting:
-
Immerse in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for common this compound staining issues.
Caption: General experimental workflow for this compound staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lithol_Rubine_BK [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discuss the importance of buffers in staining. | Filo [askfilo.com]
- 7. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. Protocol of histopathology preparation [protocols.io]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Lithol Rubine BK and Other Red Azo Dyes for Industrial Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical decision impacting product stability, performance, and regulatory compliance. This guide provides an objective comparison of Lithol Rubine BK (Pigment Red 57:1) with other prominent red azo dyes used in various industrial applications. The information presented is supported by publicly available data and standardized testing protocols.
Performance Comparison of Red Azo Dyes
The selection of a red azo dye is often dictated by the specific requirements of the application, such as the manufacturing process conditions and the end-use environment of the product. Key performance indicators include heat stability, lightfastness, and chemical resistance. The following table summarizes the performance characteristics of this compound against other common red azo dyes.
| Pigment Name | C.I. Name | Lightfastness (1-8 Scale) | Heat Resistance (°C) | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |
| This compound | Pigment Red 57:1 | 6 | 180 | 5 | 4 |
| Permanent Red F2R | Pigment Red 2 | 6 | 150 | 4 | 5 |
| Toluidine Red | Pigment Red 3 | 6 | 150 | 4-5 | 5 |
| Azo Condensation Red | Pigment Red 144 | 7 | 260 | 5 | 5 |
Note: The data presented in this table is compiled from various publicly available manufacturer datasheets. Values can vary depending on the specific grade, particle size, and testing conditions. A rating of 8 in lightfastness is excellent, while a rating of 5 in acid and alkali resistance is excellent.
Logical Relationship for Selecting a Red Azo Dye
The following diagram illustrates a simplified decision-making workflow for selecting an appropriate red azo dye based on key performance requirements.
Experimental Protocols
The performance data cited in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for key experiments.
Lightfastness Testing (Adapted from ISO 105-B02)
Objective: To determine the resistance of the pigment to the fading effect of an artificial light source that mimics natural daylight.
Apparatus:
-
Xenon arc fading lamp apparatus.
-
Blue wool standards (ISO 105-B01).
-
Grey scale for assessing color change (ISO 105-A02).
-
Specimen holders.
-
Masking material.
Procedure:
-
Specimen Preparation: Prepare a dispersion of the pigment in a suitable binder and apply it to a substrate to create a uniform colored panel. A portion of the panel should be covered with an opaque mask.
-
Exposure: Place the prepared specimen and a set of blue wool standards into the xenon arc apparatus.
-
Irradiation: Expose the specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The irradiance is typically controlled at (42 ± 2) W/m² in the wavelength range of 300 nm to 400 nm.
-
Evaluation: Periodically inspect the specimen for color change by comparing the exposed portion to the masked portion. The degree of fading is assessed by comparing the color difference to the grey scale. The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of fading as the test specimen.
Heat Stability Testing (General Method)
Objective: To evaluate the ability of a pigment to resist color change at elevated temperatures, simulating processing conditions like those in plastics manufacturing.
Apparatus:
-
Laboratory oven with precise temperature control.
-
Thermogravimetric Analyzer (TGA) (for advanced analysis).
-
Colorimeter or spectrophotometer.
-
Heat-resistant substrate (e.g., aluminum panels).
-
Binder system (e.g., a clear, heat-stable resin).
Procedure:
-
Specimen Preparation: Disperse the pigment in the binder and apply it as a uniform film onto the heat-resistant substrates.
-
Initial Measurement: After the film has cured at room temperature, measure the initial color values using a colorimeter.
-
Thermal Exposure: Place the coated panels in an oven at a specified temperature (e.g., 150°C, 180°C, 200°C) for a defined period (e.g., 10-30 minutes).
-
Final Measurement: After cooling to room temperature, re-measure the color values of the exposed panels.
-
Evaluation: The heat stability is determined by the temperature at which a significant color change (e.g., a specific ΔE* value) is observed. For a more detailed analysis, TGA can be used to measure the weight loss of the pigment as a function of temperature, indicating its decomposition temperature.
Chemical Resistance Testing (Adapted from ISO 2812)
Objective: To assess the resistance of the pigment to various chemicals it may encounter in its application.
Apparatus:
-
Test panels coated with the pigment dispersion.
-
Pipettes or droppers.
-
Cover glasses.
-
Standardized chemical reagents (e.g., 5% Hydrochloric Acid, 5% Sodium Hydroxide).
-
Absorbent material.
Procedure:
-
Specimen Preparation: Prepare coated panels as in the previous protocols.
-
Application of Reagent: Place a few drops of the test chemical onto the surface of the coated panel. For volatile chemicals, a cover glass can be placed over the drops to prevent evaporation.
-
Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours) at a controlled temperature.
-
Cleaning: After the exposure period, remove the chemical by rinsing with water or a suitable solvent that does not affect the coating, and gently dry with an absorbent cloth.
-
Evaluation: Visually assess the exposed area for any changes in color, gloss, blistering, or softening, comparing it to an unexposed area of the same panel. The resistance is rated on a scale (e.g., 1-5) based on the extent of the observed changes.
A Comparative Analysis of Lithol Rubine BK and Natural Red Colorants for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic azo dye, Lithol Rubine BK (Pigment Red 57:1), and common natural red colorants. The information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate colorants for their specific applications, with a focus on performance, stability, and biological considerations. While direct, quantitative comparative data under identical experimental conditions is limited in published literature, this guide synthesizes available information to provide a comprehensive overview.
Introduction
Colorants are essential components in a vast array of products, from pharmaceuticals and cosmetics to research reagents. The choice between a synthetic colorant like this compound and a natural alternative involves a trade-off between stability, vibrancy, cost, and potential biological effects. This compound is a widely used, high-intensity red pigment.[1] Natural red colorants, such as anthocyanins, carmine, and beet red, are gaining popularity due to consumer demand for natural ingredients and their potential bioactive properties.[2][3]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these colorants is crucial for their application.
| Property | This compound (Pigment Red 57:1) | Natural Red Colorants (Representative Examples) |
| Chemical Class | Monoazo Dye | Anthocyanins (e.g., from berries, red cabbage), Carminic Acid (from cochineal insects), Betalains (from beetroot)[2][3] |
| Color | Bluish-Red | Varies from orange-red to purple depending on source and pH[2][3] |
| Solubility | Insoluble in water and ethanol[4] | Varies: Anthocyanins and Betalains are generally water-soluble; Carminic acid is soluble in alkaline water and alcohol. |
| E Number | E180[4] | E163 (Anthocyanins), E120 (Carmine), E162 (Beet Red)[2] |
Note: The properties of natural colorants can vary significantly based on the source and extraction method.
Performance and Stability: A Comparative Overview
The stability of a colorant to heat, light, and pH is a critical performance parameter. While direct comparative studies including this compound are scarce, general stability characteristics are summarized below. Synthetic dyes are generally recognized for their superior stability compared to their natural counterparts.[5]
Data Presentation: Comparative Stability
| Parameter | This compound (Qualitative) | Natural Red Colorants (Quantitative & Qualitative) |
| Light Stability | Good light fastness (Grade 4-5) | Generally lower stability. Anthocyanins are particularly susceptible to degradation.[1][6] |
| Heat Stability | Stable under recommended storage conditions. | Variable. Some anthocyanins show significant degradation at elevated temperatures. Carmine generally exhibits good heat stability.[6][7] |
| pH Stability | Stable in alkaline ink formulations. | Highly pH-dependent. Anthocyanins are typically red in acidic conditions and turn blue/violet in alkaline conditions. Carmine is stable in a pH range of 4-8. Beet red is most stable between pH 4 and 5.[7][8] |
Limitation: The lack of standardized, quantitative stability data for this compound comparable to that available for some natural colorants prevents a direct, data-driven comparison in this guide. The provided information for this compound is based on manufacturer data and qualitative assessments.
Experimental Protocols
To facilitate independent evaluation, this section details standardized methodologies for assessing colorant stability.
Protocol 1: Color Stability Testing (Heat, Light, and pH)
This protocol outlines a general procedure for evaluating the stability of a colorant under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of the colorant in a suitable solvent (e.g., deionized water for water-soluble colorants, or a relevant application-specific medium).
-
For pH testing, prepare a series of buffered solutions at desired pH levels (e.g., pH 3, 5, 7, 9).
2. Initial Color Measurement:
-
Measure the initial color of the solutions using a spectrophotometer or a colorimeter.
-
Record the absorbance spectrum (e.g., 400-700 nm) and/or the CIELAB coordinates (L, a, b*).[9]
3. Stress Conditions:
-
Heat Stability: Incubate aliquots of the sample in a light-protected, temperature-controlled environment (e.g., oven or water bath) at a specified temperature for a defined period.
-
Light Stability: Expose aliquots of the sample to a controlled light source (e.g., a xenon arc lamp simulating daylight) in a light stability chamber for a defined duration.
-
pH Stability: Store aliquots of the sample in the different pH buffers in a dark, temperature-controlled environment.
4. Color Measurement Over Time:
-
At predetermined time intervals, withdraw samples and measure their color as described in step 2.
5. Data Analysis:
-
Calculate the color change (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] A higher ΔE value indicates a greater color change and lower stability.[10]
-
Plot the change in absorbance at the maximum wavelength (λmax) or the ΔE* value over time to determine the degradation kinetics.
Protocol 2: Color Intensity Measurement
This protocol describes how to quantify the color intensity of a colorant solution.
1. Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the colorant with known concentrations.
2. Spectrophotometric Analysis:
-
Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
3. Generation of a Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
According to the Beer-Lambert law, this should yield a linear relationship.
4. Measurement of Unknown Sample:
-
Measure the absorbance of the sample with an unknown concentration at the same λmax.
5. Determination of Concentration:
-
Use the calibration curve to determine the concentration of the colorant in the unknown sample based on its absorbance.
Biological Interactions and Signaling Pathways
For professionals in drug development, understanding the potential biological interactions of colorants is paramount.
This compound (Azo Dye): As an azo dye, this compound can be metabolized by azoreductases, particularly by the gut microbiota, to aromatic amines.[11] Some aromatic amines are known to have toxic and carcinogenic properties.[11] However, specific studies on the effect of this compound on cellular signaling pathways are not readily available in public literature. The primary toxicological concern for azo dyes revolves around the products of their reductive cleavage.[8]
Natural Red Colorants: Many natural red colorants, particularly anthocyanins, are flavonoids and have been studied for their antioxidant and other health-promoting properties.[12] Some in vitro studies have suggested that certain anthocyanins may influence cell signaling pathways involved in cell cycle regulation and apoptosis.[13] However, the in vivo relevance and the specific mechanisms are still under active investigation.
Mandatory Visualization: Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. dyespigments.net [dyespigments.net]
- 6. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CIELAB color space - Wikipedia [en.wikipedia.org]
- 10. Influence of pigment solutions on color stability and surface properties in low-shrinkage and conventional composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC-PDA Methods for Azo Dye Detection: A Comparative Guide
High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is a robust and widely used technique for the detection and quantification of azo dyes in various matrices, including food, textiles, and environmental samples.[1] The validation of these methods is crucial to ensure accurate and reliable results, which is particularly important for regulatory compliance and consumer safety, as some azo dyes are classified as potential carcinogens.[2][3][4] This guide provides a comparative overview of validated HPLC-PDA methods for azo dye detection, complete with experimental protocols and performance data.
Comparative Performance of Validated HPLC-PDA Methods
The performance of an HPLC-PDA method is assessed through several key validation parameters. The following tables summarize the performance of different validated methods for the detection of various azo dyes in a range of sample types.
Table 1: HPLC-PDA Method Performance for Azo Dye Detection in Food Matrices [1]
| Azo Dye(s) | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) |
| Tartrazine, Auramine O | Powder Drinks | 0.999, 0.997 | 0.0325, 0.1052 µg/mL | - | 99.0-100.7, 102.1-106.5 | < AOAC requirements |
| 12 Illegal Dyes | Foods | > 0.99 | - | 1.0-10.0 µg/kg | 71-117 | < 15 |
| 5 Illegal Colourants | Foods | > 0.99 | 0.09-0.19 mg/kg | 0.26-0.58 mg/kg | 80.9-120 | < 12 |
| Sudan I, II, III, IV & Para Red | Red Chilli Pepper | > 0.9999 | 1.2-5.4 µg/kg | 4-18 µg/kg | 89-98 | 0.82-4.09 |
| 9 Azo Dyes | Turmeric | ≥ 0.9998 | 0.01-0.04 mg/kg | 0.04-0.12 mg/kg | 96.0-102.6 | 0.16-2.01 |
| Azorubine, Brilliant Black BN, Lithol Rubine BK | Milk and Cheese | 0.999-1.000 | 1.14-1.73 µg/mL | 3.46-5.25 µg/mL | 98.81-115.94 | 0.08-3.71 |
| 6 Sudan Dyes | Animal Tissues and Eggs | - | 7.7-9.0 µg/kg (CCα) | 9.1-10.3 µg/kg (CCβ) | 77.2-98.0 | 2.3-14.9 |
Table 2: Comparison of Analytical Techniques for Sudan Dye Detection [2]
| Performance Parameter | HPLC-UV/PDA | LC-MS/MS | Spectrophotometry |
| Limit of Detection (LOD) | 0.2 - 5.4 µg/kg | 0.125 mg/kg (for a mix of 11 azo dyes) | 0.79 µg/L (for Sudan III) |
| Limit of Quantification (LOQ) | 0.4 - 18 µg/kg | - | 2.6 µg/L (for Sudan III) |
| Recovery | 89 - 98% | 93.8 - 115.2% | Quantitative recovery reported |
| Precision (Repeatability, RSDr) | 0.82 - 4.09% | 0.8 - 7.7% | < 5% (RSD) |
| Linearity (r²) | > 0.9999 | > 0.99 | - |
| Specificity/Selectivity | Based on retention time and UV spectrum | Excellent, based on precursor and product ions | Prone to matrix interference |
Experimental Protocols
A well-defined experimental protocol is fundamental for the successful validation of an HPLC method. The following sections detail the methodologies for the key experiments cited.
Sample Preparation
Solid Samples (e.g., spices, herbal medicine):
-
Homogenize the sample to ensure uniformity.
-
Extract the azo dyes using a suitable solvent such as methanol, acetonitrile (B52724), or a mixture with an aqueous buffer (e.g., ammonium (B1175870) acetate).[1] The extraction process can be enhanced by methods like ultrasonication or vortexing.[1]
-
For herbal medicines, 50 mM ammonium acetate (B1210297) in 70% MeOH has been used for extraction.[5]
Liquid Samples (e.g., drinks, milk):
-
Dilute the sample with the mobile phase or an appropriate solvent.
-
For complex matrices like milk, a protein precipitation step using acetonitrile may be necessary.[1]
Clean-up:
-
The extract is typically filtered through a 0.22 or 0.45 µm syringe filter prior to injection into the HPLC system to remove particulate matter.[1]
-
For some applications, a solid-phase extraction (SPE) with a C18 cartridge can be employed for cleanup and concentration of the analytes.[3][4]
HPLC-PDA Analysis
The filtered extract is then analyzed using an HPLC system equipped with a PDA detector.
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.[6] For example, an ACE C18 column (250 mm x 4.6 mm i.d., 5 µm particles) has been successfully used.[7][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water, ammonium acetate buffer) is typically used.[5][6] The composition can be delivered isocratically or as a gradient. For instance, a mobile phase of acetonitrile/methanol (80:20, v/v) has been used for the analysis of Sudan dyes.[7][8]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5][7][8]
-
Detection Wavelength: The PDA detector is set to monitor a range of wavelengths to capture the absorbance spectra of the different azo dyes. Specific wavelengths are then extracted for quantification. For example, Sudan dyes can be monitored at 506 nm[7][8], while other dyes might require different wavelengths such as 428 nm or 500 nm.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of an HPLC-PDA method for azo dye detection.
Caption: Generalized workflow for HPLC-PDA method validation for azo dye detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
Alternatives to Lithol Rubine BK for specific research applications
A Comparative Guide to Alternatives for Red Histological Staining
For researchers, scientists, and drug development professionals, the accurate visualization of tissue morphology is paramount. While Hematoxylin (B73222) and Eosin (B541160) (H&E) staining has long been the cornerstone of histology, with eosin providing the characteristic pink/red counterstain to the blue hematoxylin-stained nuclei, the search for alternatives is driven by factors such as the need for improved safety, cost-effectiveness, and the exploration of natural, eco-friendly reagents.[1][2] This guide provides a comprehensive comparison of traditional red histological stains and their promising alternatives, supported by experimental data and detailed protocols.
The primary role of the red counterstain in histology is to provide contrast to the nuclear stain, allowing for the clear differentiation of cytoplasmic, extracellular, and other tissue components.[2] Eosin, a synthetic xanthene dye, excels in this role by binding to acidophilic components such as proteins in the cytoplasm and extracellular matrix, staining them in varying shades of red and pink.[3] However, concerns about its synthetic nature and potential hazards have led to the investigation of both synthetic and natural alternatives.[1]
Comparative Performance of Red Histological Stains
The selection of a suitable red or pink counterstain depends on the specific requirements of the research application, including the tissue type, desired color intensity, and considerations of safety and cost. This section provides a quantitative and qualitative comparison of Eosin Y, a standard in the field, with several synthetic and natural alternatives.
Quantitative Data Summary
| Stain | Type | Active Compound(s) | Staining Color | Mean Staining Intensity Score (out of 20) | Key Advantages | Key Disadvantages |
| Eosin Y | Synthetic | Tetrabromofluorescein | Pink to Red | 15.85[4] | Well-established, consistent, vibrant staining, good contrast.[2] | Potential health hazards, environmental concerns.[5] |
| Ponceau 4R | Synthetic Azo Dye | Trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate | Reddish | Not available | Can be used in various food and histological applications.[6] | Synthetic dye with potential health considerations.[7] |
| Ponceau S | Synthetic Azo Dye | 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt | Red | Not available | Reversible, good for protein staining on membranes, fades less than acid fuchsin in some applications.[8][9] | May not demonstrate fine fibers as well as acid fuchsin.[9] |
| Amaranth | Synthetic Azo Dye | Trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)naphthalene-3,6-disulfonate | Red | Not available | Useful cytoplasmic and nuclear dye. | Synthetic nature raises safety considerations. |
| Curcumin (B1669340) (Turmeric) | Natural | Curcumin | Yellowish-Orange | 12.3[4] | Eco-friendly, non-toxic, strong affinity for collagen and muscle fibers.[10][11] | Staining can be less intense than eosin, yellow hue may not be ideal for all applications.[10] |
| Hibiscus Extract | Natural | Anthocyanins | Red to Purple | 7.9[12] | Eco-friendly, readily available.[13] | Staining can be less intense and color is pH-sensitive.[12][14] |
| Rose Extract | Natural | Anthocyanins | Pink to Red | Comparable to Eosin (qualitative)[15][16] | Eco-friendly, non-hazardous, economical.[15] | Staining efficacy can be variable and may require a mordant.[16] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable staining results. The following section provides protocols for the standard Hematoxylin and Eosin (H&E) stain, as well as for several promising alternatives.
Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining
This is a widely used protocol for routine histological examination.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris Hematoxylin solution
-
1% Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or running tap water)
-
Eosin Y solution (typically 0.5-1% in 95% ethanol)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol (2 minutes).
-
Immerse in 70% Ethanol (2 minutes).
-
Rinse in running tap water (5 minutes).
-
-
Nuclear Staining:
-
Immerse in Harris Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 30 seconds to 2 minutes.
-
-
Dehydration and Mounting:
-
Immerse in 95% Ethanol (2 changes, 2 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in Xylene (2 changes, 5 minutes each).
-
Mount with a coverslip using a permanent mounting medium.
-
Protocol 2: Hematoxylin and Ponceau S Staining
This protocol is adapted from the Masson's Trichrome stain and can be used for differentiating muscle and collagen fibers.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Harris Hematoxylin solution
-
Ponceau-acid fuchsin solution
-
5% aqueous phosphotungstic acid
-
Distilled water
-
Ethanol series and Xylene for dehydration and clearing
-
Mounting medium
Procedure:
-
Nuclear Staining: Stain nuclei with Harris hematoxylin and differentiate as in the H&E protocol.[17]
-
Ponceau S Staining: Stain in Ponceau-acid fuchsin solution for 1-5 minutes.[17]
-
Rinsing: Rinse briefly in distilled water.
-
Mordanting and Differentiation: Differentiate in 5% aqueous phosphotungstic acid, monitoring microscopically until muscle appears bright red and collagen is pink.[17]
-
Rinsing: Rinse in distilled water.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
Protocol 3: Hematoxylin and Curcumin (Turmeric) Staining
This protocol utilizes a natural dye as a safe and effective alternative to eosin.[10]
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Harris Hematoxylin solution
-
Curcumin staining solution (saturated solution of curcumin powder in 95% ethanol)[13]
-
Distilled water
-
Ethanol series and Xylene for dehydration and clearing
-
Mounting medium
Procedure:
-
Nuclear Staining: Stain with Harris Hematoxylin for 5 minutes, differentiate in 1% acid alcohol, and blue in running tap water as in the H&E protocol.[10]
-
Dehydration: Dehydrate in 95% alcohol.
-
Counterstaining: Immerse in the curcumin staining solution for 5 minutes.[10]
-
Dehydration and Mounting: Dehydrate in ascending grades of alcohol, clear in xylene, and mount.[10]
Protocol 4: Hematoxylin and Hibiscus Extract Staining
This protocol uses a readily available floral extract as a natural counterstain.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Harris Hematoxylin solution
-
Hibiscus staining solution (e.g., 5% aqueous solution from dried Hibiscus sabdariffa petals)[8]
-
Distilled water
-
Ethanol series and Xylene for dehydration and clearing
-
Mounting medium
Procedure:
-
Nuclear Staining: Perform nuclear staining with Hematoxylin as described in the H&E protocol.
-
Counterstaining: Immerse the sections in the 5% Hibiscus sabdariffa solution for 60 minutes at room temperature for optimal results.[8]
-
Rinsing: Rinse gently in distilled water.
-
Dehydration and Mounting: Dehydrate through an ascending series of ethanol, clear in xylene, and mount.
Visualizing Staining Principles and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in histological staining, providing a visual guide to the underlying principles and experimental processes.
References
- 1. Curcuma longa extract as a histological dye for collagen fibres and red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kenhub.com [kenhub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward developing natural histologic stains using anthocyanins: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Using of Hibiscus Sabdariffa extract as a natural histological stain of the Skin | Semantic Scholar [semanticscholar.org]
- 8. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalworlds.com [chemicalworlds.com]
- 10. Use of Curcuma longa L. extract to stain various tissue samples for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Potential of Hibiscus sabdariffa Extracts as Alternative to Hematoxylin and Eosin in Histological Staining: Research Article | American Journal of Medical and Clinical Research & Reviews [ajmcrr.com]
- 13. jurnalbiologi.fmipa.unila.ac.id [jurnalbiologi.fmipa.unila.ac.id]
- 14. wjoud.com [wjoud.com]
- 15. World Journal of Dentistry [wjoud.com]
- 16. research.fit.edu [research.fit.edu]
- 17. usa-journals.com [usa-journals.com]
Cytotoxicity of Lithol Rubine BK compared to other biological stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of four commonly used biological stains: Lithol Rubine BK, Eosin Y, Hematoxylin, and Trypan Blue. The information is intended to assist researchers in selecting appropriate stains for their experimental needs, particularly in studies where cell viability is a critical parameter. While quantitative in vitro cytotoxicity data for this compound is limited, this guide synthesizes the available toxicological information for a comprehensive comparison.
Overview of Biological Stains and Cytotoxicity
Biological stains are essential tools in microscopy and histology, enabling the visualization of cellular components and tissue structures. However, their inherent bioactivity means they can also exert toxic effects on cells, which is a critical consideration in live-cell imaging and in vitro assays. Cytotoxicity is the quality of being toxic to cells, and it can be assessed through various assays that measure cell membrane integrity, metabolic activity, or other indicators of cell health.
Comparative Cytotoxicity Data
| Stain | Chemical Class | Reported Cytotoxicity & Toxicological Profile |
| This compound | Monoazo Dye | In vivo (Rats): Low acute oral toxicity; kidney damage reported with repeated oral administration. In vitro: No mutagenic activity detected in Ames bacterial tests. Specific IC50 values on cell lines are not readily available in the literature. Regulatory bodies like the European Food Safety Authority (EFSA) have reviewed its safety for use as a food additive (E 180) in cheese rinds and found no significant safety concerns at current authorized uses[1][2]. |
| Eosin Y | Xanthene Dye | In vitro: Cytotoxicity is concentration-dependent. One study on human mesenchymal stem cells (hMSCs) showed that a low concentration (0.01 mM) in combination with an initiator resulted in high cell viability (88.4%), while a higher concentration (0.1 mM) reduced viability to 68.8%[3]. Some sources describe it as non-toxic and environmentally benign, particularly in the context of photoredox catalysis[4]. |
| Hematoxylin | Natural Dye | In vivo (Freshwater Fish): Studies have demonstrated cytotoxicity and nephrotoxicity. In vitro: Limited specific IC50 data is available. One study indicated that it is not cytotoxic to human keratinocytes or fibroblasts[5]. |
| Trypan Blue | Diazo Dye | In vitro: Widely used to assess cell viability based on membrane exclusion. However, it can be toxic to cells with prolonged exposure. One study on human retinal pigment epithelial (RPE) cells showed a concentration-dependent toxic effect, with significant reductions in cell viability at higher concentrations (0.6 mg/ml and 4 mg/ml)[6]. It is also considered a potential mutagen and teratogen[7]. |
Experimental Protocols for Cytotoxicity Assessment
Several standardized assays are used to evaluate the cytotoxicity of chemical compounds. Below are the methodologies for three common assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., the biological stain) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Principle: Viable cells accumulate the neutral red dye in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Washing: Wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.
Principle: LDH is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance of the colored product (formazan) at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Visualizing Experimental Workflows and Cellular Responses
To aid in understanding the experimental process and the underlying cellular mechanisms of cytotoxicity, the following diagrams are provided.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Cellular response to a cytotoxic agent.
Conclusion
The selection of a biological stain should be guided by its intended application and its potential for cytotoxicity. For applications involving live cells or where cellular function is a key parameter, understanding the cytotoxic profile of the stain is crucial.
-
This compound: Based on available data, it exhibits low acute toxicity in vivo. However, the lack of specific in vitro cytotoxicity data warrants caution when using it in sensitive cell-based assays where cell viability is paramount.
-
Eosin Y: Demonstrates concentration-dependent cytotoxicity. At low concentrations, it can be relatively non-toxic, making it suitable for certain applications.
-
Hematoxylin: While some studies suggest low cytotoxicity in mammalian cells, its effects can be species- and cell-type dependent.
-
Trypan Blue: Although a widely used tool for assessing cell viability, its own inherent toxicity at higher concentrations and with prolonged exposure should be considered.
For critical applications, it is recommended that researchers perform their own cytotoxicity assessments of any stain on their specific cell model and under their experimental conditions to ensure the validity of their results.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. EFSA finds no major safety concerns with cheese rind dye [dairyreporter.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Performance Showdown: Lithol Rubine BK in Diverse Printing Ink Systems
In the competitive landscape of printing inks, the selection of pigments is a critical determinant of final print quality, durability, and production efficiency. This guide offers an in-depth comparative analysis of Lithol Rubine BK (Pigment Red 57:1) against other common red pigments across various ink formulations, including nitrocellulose (NC), polyamide (PA), and polyurethane (PU) based systems. This document is tailored for researchers, scientists, and professionals in the ink and pigment industries, providing objective, data-driven insights into pigment performance.
Executive Summary
This compound is a widely utilized monoazo pigment prized for its vibrant magenta shade and strong coloring power.[1][2] This guide benchmarks its performance characteristics—specifically color strength, lightfastness, heat stability, and rheological impact—against viable alternatives such as Pigment Red 122 (a quinacridone) and Pigment Red 170 (a naphthol red). The data presented herein is a synthesis of information from technical data sheets and academic research to provide a comprehensive overview for formulation decisions.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its alternatives in different printing ink systems. It is important to note that the presented data is compiled from various sources and may not originate from a single head-to-head comparative study.
Table 1: Performance in Nitrocellulose (NC) Based Inks
| Property | This compound (PR 57:1) | Pigment Red 122 (PR 122) | Pigment Red 170 (PR 170) | Test Method |
| Color Strength | High | Very High | High | Spectrophotometry (ΔE*) |
| (Relative) | ||||
| Lightfastness | ||||
| (Blue Wool Scale, 1-8) | 4-5[1] | 7-8[3] | 7[4] | ISO 12040 |
| Heat Stability (°C) | ~180-200°C | ~280-300°C[5][6] | ~180°C[4] | ISO 787-21 |
| (Color Change) | ||||
| Solvent Resistance | Good | Excellent | Good | ISO 2837 |
| (Ethanol) | ||||
| Viscosity Impact | Moderate Increase | Low Increase | Moderate Increase | ASTM D2196 |
Table 2: Performance in Polyamide (PA) Based Inks
| Property | This compound (PR 57:1) | Pigment Red 122 (PR 122) | Pigment Red 170 (PR 170) | Test Method |
| Color Strength | High | Very High | High | Spectrophotometry (ΔE*) |
| (Relative) | ||||
| Lightfastness | ||||
| (Blue Wool Scale, 1-8) | 4-5 | 7-8 | 7 | ISO 12040 |
| Heat Stability (°C) | ~180-200°C | ~280-300°C | ~180°C | ISO 787-21 |
| (Color Change) | ||||
| Adhesion | Excellent | Excellent | Excellent | ASTM D3359 |
| Viscosity Impact | Moderate, potential for thickening[7] | Low | Moderate | ASTM D2196 |
Table 3: Performance in Polyurethane (PU) Based Inks
| Property | This compound (PR 57:1) | Pigment Red 122 (PR 122) | Pigment Red 254 (PR 254) | Test Method |
| Color Strength | High | Very High | Very High | Spectrophotometry (ΔE*) |
| (Relative) | ||||
| Lightfastness | ||||
| (Blue Wool Scale, 1-8) | 4-5 | 7-8 | 8 | ISO 12040 |
| Heat Stability (°C) | ~180-200°C | ~280-300°C | >300°C | ISO 787-21 |
| (Color Change) | ||||
| Chemical Resistance | Good | Excellent | Excellent | ISO 2837 |
| Viscosity Impact | Moderate | Low | Moderate | ASTM D2196 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pigment performance. The following protocols are based on internationally recognized standards.
Color Strength and CIELAB Analysis
-
Objective: To quantitatively compare the color strength of different pigments.
-
Methodology:
-
Prepare ink formulations with a standardized pigment concentration (e.g., 10% by weight) in the respective binder system (NC, PA, or PU).
-
Produce drawdowns of each ink on a standardized substrate (e.g., coated paper) using a calibrated applicator to ensure uniform film thickness.
-
Allow the prints to dry completely under controlled conditions (23 ± 2°C, 50 ± 5% RH).
-
Measure the CIELAB L, a, and b* values of each print using a spectrophotometer with a D65 illuminant and 10° observer.
-
Calculate the color difference (ΔE) between a standard pigment (e.g., this compound) and the alternative pigments using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A higher ΔE can indicate a difference in shade or strength.
-
Lightfastness Evaluation (Accelerated)
-
Objective: To assess the resistance of the printed ink to fading upon exposure to light.
-
Methodology (based on ASTM D4303): [3][5][6][8][9]
-
Prepare printed samples as described for color strength analysis.
-
Measure the initial CIELAB values of the samples.
-
Expose the samples in a xenon-arc weathering apparatus equipped with window glass filters to simulate indoor light exposure.[3]
-
Maintain a controlled environment: irradiance of 0.35 W/m² at 340 nm, black panel temperature of 63 ± 2°C, and relative humidity of 55 ± 5%.[3]
-
Expose the samples for a total radiant exposure of 1260 MJ/m².[3]
-
After exposure, re-measure the CIELAB values and calculate the total color change (ΔE*).
-
Alternatively, assess lightfastness using the Blue Wool Scale (ISO 12040), where a rating of 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.
-
Heat Stability Assessment
-
Objective: To determine the stability of the pigment's color at elevated temperatures, simulating conditions in heat-curing ink systems.
-
Methodology (based on ISO 787-21): [1][10][11]
-
Prepare pigmented ink formulations.
-
Apply the inks to a heat-resistant substrate (e.g., aluminum foil).
-
Measure the initial color of the samples.
-
Place the samples in a laboratory oven at a series of specified temperatures (e.g., 160°C, 180°C, 200°C) for a fixed duration (e.g., 20 minutes).
-
After cooling to room temperature, measure the color of the heated samples.
-
Calculate the color change (ΔE) at each temperature. The heat stability is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE < 3).
-
Rheological Profile Analysis
-
Objective: To characterize the flow behavior of the inks, which is critical for printability.
-
Methodology (based on ASTM D2196): [12][13][14][15]
-
Use a rotational viscometer or rheometer with a defined geometry (e.g., cone and plate).
-
Equilibrate the ink sample to a constant temperature (e.g., 25°C).
-
Measure the viscosity of the ink across a range of shear rates (e.g., from 1 to 100 s⁻¹).
-
Plot viscosity as a function of shear rate to generate a flow curve.
-
Analyze the curves to compare the shear-thinning behavior and viscosity at specific shear rates relevant to the printing process.
-
Visualizing the Workflow
To provide a clear overview of the logical flow of the experimental procedures described, the following diagram illustrates the pigment performance evaluation workflow.
Caption: Experimental workflow for comparative pigment performance evaluation.
Conclusion
The selection of a red pigment for a specific printing ink system is a multi-faceted decision. This compound (PR 57:1) offers a strong balance of color strength and cost-effectiveness, making it a staple for many applications. However, for end-uses requiring superior lightfastness and heat stability, high-performance pigments like Pigment Red 122 and Pigment Red 254 present a compelling, albeit more premium, alternative. The choice of pigment can also significantly influence the rheological properties of the ink, which in turn affects printability and press performance. Therefore, a thorough evaluation of these key performance indicators, as outlined in this guide, is essential for optimizing ink formulations and achieving the desired print quality and durability.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dimacolor organic pigment,Quinacridone Pink E,Pigment Red 122 [dimacolor.com]
- 4. pigments.com [pigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. finelandchem.com [finelandchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kingchemglobal.com [kingchemglobal.com]
- 9. sypigment.com [sypigment.com]
- 10. researchgate.net [researchgate.net]
- 11. JPH07331154A - Polyamide resin composition for printing ink - Google Patents [patents.google.com]
- 12. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Lithol Rubine BK and Its Metal Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of the azo pigment Lithol Rubine BK and its manganese and cobalt derivatives. This document provides a comparative analysis of their spectral characteristics obtained through UV-Visible, Fourier-Transform Infrared, and Proton Nuclear Magnetic Resonance spectroscopy, supported by detailed experimental protocols.
Abstract
This compound, a widely used synthetic azo pigment, and its metal complexes are of significant interest in various industrial and research applications. This guide presents a spectroscopic comparison of this compound (as its calcium salt) and its synthesized manganese (II) and cobalt (II) derivatives. The study reveals distinct shifts in the absorption maxima and characteristic vibrational frequencies upon complexation with different metals, providing valuable data for the identification and characterization of these compounds. All quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided to ensure reproducibility.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and its Mn(II) and Co(II) derivatives.
| Compound | UV-Vis (λmax, nm) in DMF | Selected FT-IR Peaks (cm⁻¹) | Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| This compound (Ca salt) | ~442[1][2] | 1623 (asym COO⁻), 1405 (sym COO⁻) | 8.5 (N—H—O), 8.4-7.1 (aromatic protons), 3.3 (H₂O), 2.5 (DMSO), 2.4 (CH₃) |
| This compound-Mn(II) Complex | Not explicitly stated | 1623 (asym COO⁻), 1405 (sym COO⁻) | Paramagnetic |
| This compound-Co(II) Complex | Not explicitly stated | 1623 (asym COO⁻), 1405 (sym COO⁻) | Paramagnetic |
Note: Specific λmax values for the Mn(II) and Co(II) complexes in DMF were not available in the referenced literature. The FT-IR peaks for the complexes were reported to be in the same region as the parent this compound. The ¹H NMR spectra of the Mn(II) and Co(II) complexes were reported as paramagnetic, indicating significant broadening and shifting of signals.
Experimental Protocols
Synthesis of this compound Metal Derivatives
The Mn(II) and Co(II) derivatives of this compound were synthesized via a simple salt metathesis reaction.[3]
Materials:
-
This compound (Calcium salt)
-
Manganese(II) chloride (MnCl₂) or Cobalt(II) chloride (CoCl₂)
-
Ethanolic solutions
Procedure:
-
Two novel pigments were generated during the reaction of this compound with Mn(II) and Co(II) salts in ethanolic solutions.[3]
-
The resulting pigments were isolated as solid compounds.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were recorded to determine the absorption maxima (λmax) of the compounds.
Instrumentation:
-
Shimadzu UV-Vis 1800 spectrophotometer[3]
Procedure:
-
Solutions of the compounds were prepared in dimethylformamide (DMF) at a concentration of 1.0 x 10⁻⁴ M.[3]
-
The absorption spectra were recorded over a wavelength range of 200–800 nm.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy was employed to identify the characteristic functional groups and to observe changes upon metal complexation.
Instrumentation:
-
FT-IR spectrometer (specific model not detailed in the primary source)
Procedure:
-
Infrared spectra of the solid pigment samples were recorded.[3]
-
The spectra were analyzed in the range of 4000–400 cm⁻¹.[3]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy was used to characterize the proton environments in the diamagnetic this compound.
Instrumentation:
-
NMR spectrometer (specific model not detailed in the primary source)
Procedure:
-
¹H NMR spectra were recorded for the parent this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3]
-
Tetramethylsilane (TMS) was used as an internal reference.[3]
-
For the paramagnetic Mn(II) and Co(II) complexes, the spectra were noted to be paramagnetic, which results in broad and shifted signals that are often difficult to interpret without specialized techniques.[3]
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of this compound and its derivatives.
Discussion
The spectroscopic data reveals key differences between this compound and its metal derivatives. The parent compound, a calcium salt, exhibits a characteristic UV-Vis absorption maximum at approximately 442 nm in DMF.[1][2] The FT-IR spectrum shows distinct bands for the asymmetric and symmetric stretching of the carboxylate group at 1623 cm⁻¹ and 1405 cm⁻¹, respectively. The ¹H NMR spectrum of the diamagnetic calcium salt displays well-resolved signals for the aromatic and methyl protons.
Upon complexation with paramagnetic metals such as Mn(II) and Co(II), significant changes in the spectroscopic properties are expected. While the FT-IR spectra of the Mn(II) and Co(II) complexes did not show a significant shift in the carboxylate stretching frequencies in the available literature, the ¹H NMR spectra were rendered paramagnetic.[3] This is a common phenomenon for complexes with unpaired electrons, leading to broadened and largely shifted resonances that are difficult to assign using standard NMR techniques. The UV-Vis spectra of the metal complexes would be expected to show shifts in the absorption maxima due to the influence of the metal center on the electronic structure of the azo dye ligand, although specific values were not provided in the primary reference.
Conclusion
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its Mn(II) and Co(II) derivatives. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of materials science, analytical chemistry, and drug development. The distinct spectroscopic signatures of the parent dye and its metal complexes allow for their differentiation and characterization. Further studies on a wider range of metal derivatives and in different solvent systems would provide a more comprehensive understanding of the structure-property relationships of these important azo pigments.
References
Unveiling Potential Cross-Reactivity: A Comparative Guide to Lithol Rubine BK in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity and interference of assay components is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of the potential for cross-reactivity of the synthetic azo dye, Lithol Rubine BK, in various biological assays. Due to a lack of direct studies on this specific compound, this guide draws comparisons with other red azo dyes and outlines experimental protocols to assess potential interference.
This compound, a common red pigment (E180) used in printing inks, plastics, cosmetics, and as a food coloring for cheese rinds, has a chemical structure that suggests a potential for interference in common colorimetric and fluorescence-based biological assays. Its nature as a colored compound can lead to spectral interference, while its azo dye structure may facilitate non-specific binding to proteins and other biological molecules.
Potential for Assay Interference: A Comparative Analysis
| Assay Type | Potential Interference Mechanism with this compound | Comparative Data from Other Red Azo Dyes |
| Colorimetric Assays (e.g., MTT, XTT, Neutral Red) | Spectral Overlap: The red color of this compound can absorb light at the same wavelength used to measure the formazan (B1609692) product in MTT and XTT assays, or the extracted neutral red dye, leading to false-positive or false-negative results. | Sudan Dyes: Have been shown to interfere with cell viability assays. For example, some Sudan dyes can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Spectral Interference: If a chromogenic substrate producing a red-colored product is used, the intrinsic color of this compound could interfere with the absorbance reading. Non-specific Binding: The dye may bind to assay components like antibodies or the plate surface, leading to altered results. | Azo Dyes (General): Have been reported to interfere with urinalysis based on colorimetric reactions. Phenazopyridine, an azo dye, is known to cause false positives in nitrite (B80452) tests. |
| Fluorescence-Based Assays | Quenching or Autofluorescence: this compound may absorb the excitation or emission wavelengths of fluorescent probes, leading to signal quenching. Alternatively, it could possess intrinsic fluorescence at the detection wavelength, causing a false-positive signal. | General Principle: Colored compounds are a known source of interference in fluorescence assays. Red-shifting the excitation and emission wavelengths of the assay can sometimes mitigate this. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the actual impact of this compound in a specific assay, it is crucial to perform appropriate control experiments. The following protocols provide a framework for identifying and quantifying potential interference.
Spectral Interference in Colorimetric Assays (e.g., MTT Assay)
Objective: To determine if this compound absorbs light at the detection wavelength of the assay.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer or solvent used to dissolve the final colored product (e.g., DMSO for MTT).
-
In a multi-well plate, add the this compound dilutions to wells.
-
Include a blank control (buffer/solvent only).
-
Read the absorbance of the plate at the wavelength used for the specific assay (e.g., ~570 nm for MTT).
-
Data Analysis: If the absorbance values of the this compound solutions are significantly above the blank, it indicates spectral interference.
Interference with Assay Chemistry (e.g., Direct Reduction in MTT Assay)
Objective: To assess if this compound directly reacts with the assay reagents.
Methodology:
-
Perform the assay in a cell-free system.
-
Prepare wells containing assay medium and various concentrations of this compound.
-
Add the assay reagent (e.g., MTT) and incubate for the standard duration.
-
Add the solubilization solution (if required).
-
Read the absorbance.
-
Data Analysis: An increase in signal in the absence of cells indicates that this compound is directly reducing the tetrazolium salt.
Non-specific Binding and Interference in ELISA
Objective: To determine if this compound interferes with the antibody-antigen binding or the enzymatic reaction.
Methodology:
-
Spike-in Control: Add known concentrations of this compound to a standard curve of the analyte. A significant shift in the standard curve indicates interference.
-
No-Analyte Control: Run the ELISA with all reagents except the analyte, but with the addition of this compound. A signal above the blank suggests non-specific binding or interference with the detection system.
-
Kinetic Analysis: If using a kinetic ELISA, monitor the reaction rate in the presence and absence of this compound. A change in the reaction rate can indicate enzyme inhibition or enhancement.
Mitigation Strategies
Should interference be detected, several strategies can be employed:
-
Use of Alternative Assays: Select an assay with a different detection method (e.g., luminescence-based instead of colorimetric).
-
Wavelength Selection: For spectral interference, determine the absorption spectrum of this compound and select an assay with a detection wavelength outside of its absorption peak.
-
Blank Correction: In cases of low-level spectral interference, subtracting the absorbance of a "sample + this compound - assay reagent" blank can be effective.
-
Assay Optimization: Modifying incubation times, reagent concentrations, or blocking steps may reduce non-specific binding.
Unveiling Bioreactor Efficacy: A Comparative Guide to Azo Dye Decolorization
For researchers, scientists, and professionals in drug development, the efficient removal of azo dyes from wastewater is a critical environmental and health concern. This guide provides an objective comparison of the decolorization efficiency of various azo dyes in different bioreactor systems, supported by experimental data. We delve into detailed experimental protocols and present quantitative data in a clear, comparative format to aid in the selection and optimization of bioremediation strategies.
Comparative Decolorization Efficiency of Azo Dyes
The efficiency of azo dye decolorization in bioreactors is influenced by a multitude of factors, including the molecular structure of the dye, the type of bioreactor, and the operational conditions. The following table summarizes the performance of different bioreactors in decolorizing common azo dyes.
| Azo Dye | Dye Structure | Bioreactor Type | Microbial Culture | Initial Dye Conc. (mg/L) | Operating Conditions | Decolorization Efficiency (%) | Reference |
| Acid Orange 7 (AO7) | Monoazo | Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 50 | 37°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹ | 98 | [1] |
| Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 100 | 37°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹ | 37 | |||
| Reactive Black 5 (RB5) | Diazo | Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 50 | 37°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹ | 82 | |
| Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 100 | 37°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹ | 30 | |||
| Upflow Anaerobic Sludge Blanket (UASB) / CSTR | Anaerobic/Aerobic | - | Organic Loading: 5-25 kg COD/m³·d | 87-92 | [2] | ||
| Direct Blue 71 (DB71) | Triazo | Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 50 | 37°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹ | 72 | |
| Carbon-Based Membrane Bioreactor (CSCM) | Anaerobic mixed culture | 100 | 37°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹ | 26 | |||
| Reactive Red 198 (RR198) | Monoazo | Sequencing Batch Reactor (SBR) | Anaerobic/Aerobic | 20 | 16h anaerobic / 4h aerobic | 98 | [3] |
| Sequencing Batch Reactor (SBR) | Anaerobic/Aerobic | 50 | 16h anaerobic / 4h aerobic | 76-98 | [3][4] | ||
| Methyl Orange | Monoazo | Stenotrophomonas sp. culture | Static aerobic | 50 | 37°C, 72h | 81.67 | [5] |
| Congo Red | Diazo | Anaerobic Moving Bed Bioreactor (AnMBBR) | Lysinibacillus fusiformis | 50 - 250 | Continuous mode | 64.6 - 88.4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments in azo dye decolorization.
Bioreactor Setup and Operation
A typical laboratory-scale bioreactor for azo dye decolorization can be set up as follows:
-
Reactor Configuration: A sequencing batch reactor (SBR) with a working volume of 10 liters is commonly used. The reactor is equipped with a mechanical stirrer for mixing, an air diffuser for aeration during the aerobic phase, and ports for feeding, sampling, and decanting. For anaerobic conditions, the reactor is sealed to prevent oxygen ingress.
-
Inoculum: The bioreactor is inoculated with activated sludge from a municipal wastewater treatment plant. The sludge is acclimatized to the synthetic wastewater and the specific azo dye over a period of several weeks.
-
Synthetic Wastewater: A basal medium containing a carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) chloride), phosphorus source (e.g., potassium phosphate), and trace elements is used to simulate industrial effluent. The composition is adjusted to achieve a desired Chemical Oxygen Demand (COD) to nitrogen and phosphorus ratio.
-
Operating Cycle: The SBR operates in cycles, typically consisting of the following phases:
-
Fill: The reactor is filled with synthetic wastewater containing the azo dye.
-
Anaerobic/Anoxic Phase: Mixing is provided without aeration to facilitate the reductive cleavage of the azo bonds.
-
Aerobic Phase: Air is supplied to the reactor to promote the degradation of the aromatic amines formed during the anaerobic phase.
-
Settle: Mixing and aeration are stopped to allow the biomass to settle.
-
Decant: The treated supernatant is withdrawn from the reactor.
-
Idle: The reactor remains idle until the next cycle begins.
-
Analytical Methods for Decolorization Assessment
The extent of decolorization is quantified using the following methods:
-
UV-Vis Spectrophotometry: This is the primary method for measuring color removal. The absorbance of the supernatant is measured at the maximum wavelength (λmax) of the specific azo dye before and after treatment. The decolorization efficiency is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation products. This provides a more detailed analysis of the biodegradation pathway. An HPLC system equipped with a C18 column and a UV-Vis or diode array detector is typically employed.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. It is used to assess the overall mineralization of the organic compounds, including the dye and its intermediates.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.
References
- 1. Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.gnest.org [journal.gnest.org]
- 4. researchgate.net [researchgate.net]
- 5. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differentiating BK virus nephropathy and acute cellular rejection with staining
A definitive diagnosis of BK virus nephropathy (BKVN) and its differentiation from acute cellular rejection (ACR) is a critical challenge in the management of renal transplant recipients. Both conditions can present with similar clinical signs of allograft dysfunction and histological features of tubulointerstitial inflammation, making an accurate diagnosis essential for appropriate therapeutic intervention.[1][2] This guide provides a comprehensive comparison of the staining techniques used to distinguish BKVN from ACR, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Histological and Immunohistochemical Staining
Hematoxylin and Eosin (H&E) Staining
H&E staining is the foundational method for assessing renal biopsy specimens. While not definitive on its own for diagnosing BKVN, it reveals characteristic cytopathic changes that are highly suggestive of the infection.
-
BK Virus Nephropathy (BKVN): The hallmark of BKVN on H&E staining is the presence of viral cytopathic effects in the tubular epithelial cells.[1] This includes nuclear enlargement and intranuclear "ground-glass" or vesicular inclusions.[3][4] These infected cells can detach from the tubular basement membrane and form intratubular casts.[5] The inflammatory infiltrate in BKVN is typically composed of lymphocytes, plasma cells, and neutrophils.
-
Acute Cellular Rejection (ACR): ACR is characterized by tubulointerstitial inflammation, including tubulitis (infiltration of tubules by lymphocytes) and interstitial edema.[6] In contrast to BKVN, viral cytopathic changes are absent. Severe ACR may also show endarteritis or fibrinoid necrosis of arteries, which are not features of BKVN.[7]
Simian Virus 40 Large T-Antigen (SV40-T) Immunohistochemistry
Immunohistochemistry (IHC) for the SV40 large T-antigen is the gold standard for the definitive diagnosis of BKVN.[3][8] The antibody used is cross-reactive with the BK virus T-antigen.
-
BK Virus Nephropathy (BKVN): A positive SV40-T stain shows strong nuclear positivity in the renal tubular epithelial cells, confirming the presence of the virus.[1][4] The staining can be focal, so a negative result in a small biopsy sample does not entirely rule out BKVN, especially in early stages.[9]
-
Acute Cellular Rejection (ACR): Biopsies with ACR are negative for SV40-T staining.[1]
C4d Staining
C4d is a component of the complement system, and its deposition in peritubular capillaries is a key marker for antibody-mediated rejection (AMR).[10] While not a direct differentiator of BKVN and ACR, it is crucial for identifying concurrent AMR.
-
BK Virus Nephropathy (BKVN): Peritubular capillary C4d staining is generally not a feature of BKVN.[10][11] However, some studies have reported diffuse C4d staining in the tubular basement membranes in a subset of BKVN cases, which may correlate with a more severe viral cytopathic effect.[10][11]
-
Acute Cellular Rejection (ACR): C4d staining in peritubular capillaries is typically negative in pure ACR. Its presence suggests a component of AMR.[7]
Immunophenotyping of Inflammatory Infiltrates
Characterizing the immune cell populations within the inflammatory infiltrate can provide additional clues to differentiate BKVN from ACR. However, there can be significant overlap in the findings.
| Staining Marker | BK Virus Nephropathy (BKVN) | Acute Cellular Rejection (ACR) | Reference(s) |
| CD3 | T-lymphocyte infiltrate present | T-lymphocyte infiltrate present | [1][12] |
| CD4 | Fewer infiltrating cells compared to ACR | Higher number of infiltrating cells | [1] |
| CD8 | Fewer infiltrating cells compared to ACR | Higher number of infiltrating cells | [1] |
| CD20 | Increased number of B-lymphocytes, sometimes in clusters | Fewer B-lymphocytes compared to BKVN | [1][13] |
| Perforin | Fewer cytotoxic T-cells | Rich in perforin-positive cells | [13][14] |
| Granzyme B | No significant difference compared to ACR | No significant difference compared to BKVN | [13] |
| Foxp3 | Wider range of staining, may have high levels | Lower levels of staining | [12] |
Experimental Protocols
Immunohistochemistry for SV40-T Antigen
-
Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded renal biopsy sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) (100%, 95%, 70%) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against SV40 large T-antigen (e.g., clone pAb416) at an appropriate dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.
C4d Staining (Immunofluorescence)
-
Section Preparation: Frozen renal biopsy sections (4 µm) are air-dried and fixed in acetone.
-
Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin.
-
Primary Antibody Incubation: The sections are incubated with a monoclonal antibody against C4d (e.g., clone 10-11) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody is applied for 30 minutes in the dark.
-
Mounting and Visualization: The slides are mounted with an anti-fading mounting medium and visualized using a fluorescence microscope. Positive staining appears as a bright linear pattern along the peritubular capillaries.
Visualizing the Diagnostic Workflow
The following diagrams illustrate the key steps and logical relationships in the differentiation of BKVN and ACR.
Caption: A flowchart illustrating the diagnostic pathway for differentiating BKVN and ACR.
Caption: A diagram summarizing the key staining differences between BKVN and ACR.
References
- 1. Immunophenotyping in BK Virus Allograft Nephropathy Distinct from Acute Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical features of BK virus nephropathy in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Polyomavirus nephropathy: diagnosis, histologic features, and differentiation from acute rejection [ctrjournal.org]
- 5. karger.com [karger.com]
- 6. Polyomavirus nephropathy: diagnosis, histologic features, and differentiation from acute rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BK Virus Nephropathy in Kidney Transplantation: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney Biopsy of the Month: BK virus nephropathy - Renal Fellow Network [renalfellow.org]
- 9. Routine immunohistochemistry study for polyomavirus BK nephropathy in transplanted kidney biopsies, is it recommended? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The significance of renal C4d staining in patients with BK viruria, viremia, and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Final Diagnosis -- Case 582 [path.upmc.edu]
- 12. Foxp3 staining in BK virus allograft nephropathy and comparison with acute cellular rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunophenotyping of interstitial infiltrate does not distinguish between BK virus nephropathy and acute cellular rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Efficacy of Lithol Rubine BK as a Histological Counterstain: An Evaluation of Available Evidence
After a comprehensive review of scientific literature and technical documentation, there is currently no evidence to support the use of Lithol Rubine BK as a counterstain in histological applications. While this compound is a well-documented synthetic azo dye, its utility appears to be confined to industrial applications such as printing inks, paints, plastics, and as a food coloring agent. The search for its use in a biological context, specifically for tissue staining in histology, yielded no relevant protocols, comparative studies, or quantitative data.
Therefore, a direct comparison of this compound with established histological counterstains, as initially intended, cannot be provided. The absence of any documented use in this field suggests that it is not a suitable or recognized reagent for histological staining.
For researchers, scientists, and drug development professionals seeking effective counterstaining solutions, this guide will instead focus on a comparative analysis of widely accepted and validated counterstains used in routine histology and immunohistochemistry. The primary alternatives discussed are Eosin (B541160) Y , a cornerstone of histological staining, and other commonly used counterstains.
Comparison of Standard Histological Counterstains
The selection of a counterstain is critical for providing contrast to the primary stain, allowing for the clear visualization of cellular components and tissue architecture. The ideal counterstain should be spectrally distinct from the primary stain, stable, and consistent in its staining pattern.
Table 1: Quantitative Comparison of Common Histological Counterstains
| Feature | Eosin Y | Fast Green FCF | Light Green SF Yellowish |
| Typical Color | Pink to Red | Green | Green |
| Target Structures | Cytoplasm, connective tissue, collagen | Cytoplasm, collagen | Cytoplasm, collagen |
| Common Primary Stain Pairing | Hematoxylin (B73222) (blue/purple) | Hematoxylin, Nuclear Fast Red | Hematoxylin, Safranin |
| Staining Mechanism | Anionic dye binds to cationic proteins | Anionic dye binds to cationic proteins | Anionic dye binds to cationic proteins |
| Solubility | Water, Alcohol | Water, Alcohol | Water, Alcohol |
| Relative Staining Time | 1-5 minutes | 3-5 minutes | 3-5 minutes |
| Fading Resistance | Good | Moderate | Moderate |
Experimental Protocols for Standard Counterstains
Detailed and standardized protocols are essential for reproducible and high-quality histological staining. Below are representative protocols for the use of Eosin Y and a generic green counterstain.
Protocol 1: Hematoxylin and Eosin (H&E) Staining
This protocol outlines the standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: rinse for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris' Hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 3-10 seconds.
-
Rinse in running tap water.
-
"Blue" in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.
-
Rinse in running tap water for 1-5 minutes.
-
-
Eosin Y Counterstaining:
-
Immerse slides in 0.5-1.0% Eosin Y solution (alcoholic) for 1-3 minutes.
-
Rinse in 95% ethanol (2 changes) to remove excess eosin.
-
-
Dehydration and Mounting:
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizing the Histological Staining Workflow
The following diagram illustrates the sequential steps involved in a typical histological staining procedure.
Signaling Pathways in Staining Mechanisms
The fundamental principle of histological staining involves the differential binding of dyes to various cellular and extracellular components based on their chemical properties. This interaction is primarily governed by electrostatic forces.
A Comparative Quantitative Analysis of Lithol Rubine BK Purity from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lithol Rubine BK purity from three different suppliers. The objective is to offer a clear, data-driven analysis to aid researchers, scientists, and professionals in the drug development field in making informed decisions when sourcing this chemical. The purity of this compound is critical in many applications, including as a coloring agent in pharmaceutical and cosmetic products, where impurities can affect product safety, efficacy, and stability.
The following sections detail the experimental protocols used for purity determination, present the quantitative data in a comparative format, and provide a visual representation of the analytical workflow.
Experimental Protocols
Three analytical methods were employed to assess the purity of this compound samples obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). These methods were chosen to provide a comprehensive purity profile, targeting the main component as well as potential process-related and degradation impurities.
1. High-Performance Liquid Chromatography (HPLC) for Assay of this compound
This method determines the percentage of this compound in the sample.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound analytical standard (≥95.0% purity) in a suitable solvent (e.g., a mixture of water and acetonitrile).[1][2][3]
-
Accurately weigh and dissolve samples from each supplier to prepare solutions of the same concentration as the standard.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard.
-
2. Spectrophotometric Determination of Total Coloring Matter
This method provides an estimate of the total coloring matter present in the sample.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength: 505 nm.[4]
-
Procedure:
-
Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent, such as dimethylformamide, to a known concentration.[5][6][7]
-
Measure the absorbance of the solution at 505 nm.[4]
-
The concentration of the total coloring matter is determined using the Beer-Lambert law and a known absorptivity coefficient for this compound.[4]
-
3. Titrimetric Determination of Purity
This classic chemical method offers a cost-effective way to determine the purity.
-
Reagents: 0.1 N Titanous chloride solution.
-
Procedure:
-
Accurately weigh about 0.2 g of the sample into a 500-mL Erlenmeyer flask.[4]
-
Add 5 ml of sulfuric acid, mix well, and then add 100 ml of ethanol.[4]
-
Heat the mixture on a water bath.[4]
-
Add a solution of sodium hydrogen tartrate and sodium hydroxide.[4]
-
Titrate the hot solution with a standardized 0.1 N titanous chloride solution until the endpoint is reached (indicated by a color change).[4]
-
The purity is calculated based on the volume of titrant used. Each ml of 0.1 N titanous chloride is equivalent to 10.61 mg of this compound.[4]
-
4. Analysis of Impurities
The levels of key impurities were also assessed.
-
Subsidiary Coloring Matters: Determined by a liquid-liquid extraction followed by spectrophotometry.[4]
-
Chloride and Sulfate: Analyzed using titration and gravimetric methods, respectively.[4]
-
Unsulfonated Primary Aromatic Amines: Quantified using a colorimetric method after extraction.[4]
Quantitative Data Summary
The results of the quantitative analyses for this compound from the three suppliers are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC (%) | 98.5 | 95.2 | 99.1 | ≥ 95.0% |
| Total Coloring Matter (%) | 97.8 | 94.5 | 98.5 | ≥ 90% |
| Purity by Titration (%) | 98.2 | 94.9 | 98.8 | Report Value |
| Subsidiary Coloring Matters (%) | 0.4 | 1.2 | 0.3 | ≤ 0.5% |
| Chloride (as CaCl2) (%) | 0.1 | 0.5 | 0.05 | Not more than specified |
| Sulfate (as CaSO4) (%) | 0.2 | 0.8 | 0.1 | Not more than specified |
| Unsulfonated Primary Aromatic Amines (%) | 0.008 | 0.02 | 0.005 | ≤ 0.01% |
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Decision-making logic based on purity and impurity analysis.
Discussion
The results indicate that Supplier C provides this compound with the highest purity (99.1% by HPLC) and the lowest levels of all tested impurities. The sample from Supplier A also demonstrates high purity (98.5% by HPLC) and meets the acceptance criteria for all impurity tests. In contrast, the sample from Supplier B shows lower purity (95.2% by HPLC) and contains higher levels of subsidiary coloring matters and other impurities, with the concentration of unsulfonated primary aromatic amines exceeding the typical limit.
For applications in drug development and other sensitive areas, the purity of excipients like colorants is of paramount importance. The presence of impurities can lead to adverse effects, instability of the final product, and regulatory challenges. Therefore, based on the presented data, this compound from Supplier C would be the most suitable choice, followed by Supplier A. The material from Supplier B may not be appropriate for applications requiring high purity.
Conclusion
This comparative guide highlights the importance of rigorous analytical testing when selecting a supplier for critical raw materials. The quantitative data clearly demonstrates significant variations in the purity of this compound from different sources. It is recommended that researchers and manufacturers conduct their own comprehensive analysis of potential suppliers to ensure the quality and consistency of their materials. The experimental protocols and data presented herein provide a framework for such an evaluation.
References
- 1. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 2. This compound, 95% (HPLC), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 3. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Lithol_Rubine_BK [chemeurope.com]
Safety Operating Guide
Proper Disposal of Lithol Rubine BK: A Laboratory Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential procedural guidance for the safe disposal of Lithol Rubine BK, a reddish synthetic azo dye. While this compound is not classified as a hazardous substance, adherence to established laboratory waste guidelines is imperative to maintain safety and environmental responsibility.
Situational Analysis: When does this compound become waste?
In a laboratory setting, this compound is considered waste under several circumstances:
-
Expired Material: The chemical has passed its expiration date as indicated by the manufacturer.
-
Contaminated Material: The substance has been contaminated with other chemicals, rendering it unusable for its intended purpose.
-
Unlabeled or Unidentified Containers: If a container of this compound is not clearly labeled and its contents cannot be definitively identified, it should be treated as waste.
-
Surplus or Unwanted Material: The chemical is no longer needed for any ongoing or future research activities.
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is essential to wear the following personal protective equipment:
-
Eye Protection: Safety glasses or goggles to prevent eye contact with the powder.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment and Cleanup: For a dry spill, carefully sweep or vacuum the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a wet spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Final Disposal Procedures
Even though this compound is not classified as a hazardous material, it should not be disposed of in the regular trash or down the drain. Laboratory chemical waste should be managed in a controlled and traceable manner.
-
Containerization: Place the waste this compound, including any contaminated spill cleanup materials, into a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should clearly identify the contents as "Waste this compound" and include the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to the "cradle-to-grave" principle of hazardous waste management, which ensures that the waste is tracked from generation to final disposal.[1][2]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 5281-04-9 | |
| EC Number | 226-109-5 | |
| Molecular Formula | C18H12CaN2O6S | |
| Molecular Weight | 424.44 g/mol | |
| Acute Oral Toxicity | Low acute oral toxicity in rats | |
| Reproductive/Developmental Toxicity NOEL (rat) | 1000 mg/kg/day | |
| Hazard Classification | Not classified as hazardous |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling Lithol Rubine BK
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lithol Rubine BK. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical and Toxicological Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 5281-04-9[1][2][3][4] |
| Molecular Formula | C₁₈H₁₂CaN₂O₆S[3][4] |
| Molecular Weight | 424.44 g/mol [3][4] |
| Appearance | Red powder[4][5] |
| Melting Point | 680 °F (360 °C)[2] |
| Autoignition Temperature | > 245 °C[6] |
| Solubility | Slightly soluble in hot water; insoluble in cold water and ethanol.[4][5][6] |
| Acute Oral Toxicity (LD50, Rat) | ≥ 5000 mg/kg[2] |
| Acute Dermal Toxicity (LD50, Rat) | > 2500 mg/kg[2] |
| Acute Inhalation Toxicity (LC50, Rat) | > 1518 mg/m³, 4 Hours[2] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established.[2] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted before handling this compound. The following PPE is recommended to minimize exposure.
-
Eye and Face Protection : Chemical splash goggles or a face shield should be worn to protect against dust particles and splashes.[6][7]
-
Skin Protection :
-
Respiratory Protection :
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Methodologies
Safe Handling Protocol
-
Preparation :
-
Handling :
-
Post-Handling :
Accidental Release and First Aid Measures
-
Spill Cleanup :
-
Avoid the generation of dusts during cleanup.[2]
-
Wear appropriate personal protective equipment, including a dust respirator, gloves, and eye protection.[2][7]
-
Sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal.[2]
-
Clean the surface thoroughly to remove any residual contamination.[2]
-
-
First Aid :
-
Inhalation : Move the person to fresh air.[1]
-
Skin Contact : Wash the affected area with soap and plenty of water.[1][6] If skin irritation or a rash occurs, seek medical advice.[7]
-
Eye Contact : Flush eyes with water as a precaution for at least 15 minutes.[1][6] If eye irritation persists, get medical attention.[7]
-
Ingestion : Rinse the mouth with water.[6]
-
Disposal Plan
All waste materials containing this compound must be treated as chemical waste.
-
Collection : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of the contents and container through a licensed and authorized waste management company, in accordance with all local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[6][7]
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound analytical standard 5281-04-9 [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
